molecular formula C6H10Br2O B1581478 1,1-Dibromopinacolone CAS No. 30263-65-1

1,1-Dibromopinacolone

Cat. No.: B1581478
CAS No.: 30263-65-1
M. Wt: 257.95 g/mol
InChI Key: WIPDATICDHNWKG-UHFFFAOYSA-N
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Description

1,1-Dibromopinacolone is a useful research compound. Its molecular formula is C6H10Br2O and its molecular weight is 257.95 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butanone, 1,1-dibromo-3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-3,3-dimethylbutan-2-one
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InChI

InChI=1S/C6H10Br2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDATICDHNWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40184353
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
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Molecular Weight

257.95 g/mol
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CAS No.

30263-65-1
Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
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Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
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Record name 30263-65-1
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Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
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Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Utility of α,α-Dihaloketones in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Dibromopinacolone: Structure, Properties, and Synthetic Applications

This compound, systematically named 1,1-Dibromo-3,3-dimethyl-2-butanone, is an α,α-dihalogenated ketone. While its monobrominated counterpart, 1-bromopinacolone, is a well-documented intermediate for producing triazole-based compounds with diverse biological activities, the dibromo derivative serves as a potent and versatile building block for more complex molecular architectures.[1][2] The presence of two bromine atoms on the α-carbon dramatically influences the compound's electrophilicity and reactivity, making it a valuable synthon for constructing highly functionalized molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structural characteristics, predicted spectroscopic profile, a reliable synthetic protocol, and its potential applications in organic synthesis.

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a sterically demanding tert-butyl group adjacent to a carbonyl, which in turn is flanked by a dibromomethyl group. This arrangement dictates its chemical behavior, with the bulky tert-butyl group providing steric hindrance that can be exploited for regioselective reactions.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below. It is important to note that while some properties like molecular weight are exact, others are estimated based on analogous structures due to limited specific experimental data in public literature.

PropertyValueSource
IUPAC Name 1,1-Dibromo-3,3-dimethyl-2-butanone-
Molecular Formula C₆H₁₀Br₂O-
Molecular Weight 257.95 g/mol -
CAS Number Not assigned; Precursor 1-Bromopinacolone is 5469-26-1[3]
Physical Form Expected to be a liquid or low-melting solidInferred from analogs[2]
Solubility Insoluble in water; Soluble in common organic solventsInferred from analogs[2]

Part 2: Spectroscopic Characterization (Predictive Analysis)

Direct spectroscopic data for this compound is not widely published. However, a detailed and reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with similar structures like 1,1-Dibromo-2-propanone and 1-bromopinacolone.[4]

TechniquePredicted ObservationsRationale
¹H NMR δ ~6.2-6.5 ppm (singlet, 1H, -CHBr₂)δ ~1.3 ppm (singlet, 9H, -C(CH₃)₃)The methine proton is significantly deshielded by two electron-withdrawing bromine atoms. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet, typical for this group.[5]
¹³C NMR δ ~195-200 ppm (C=O)δ ~45-50 ppm (-C (CH₃)₃)δ ~35-40 ppm (-C HBr₂)δ ~25-30 ppm (-C(C H₃)₃)The carbonyl carbon appears in the typical downfield region for ketones. The chemical shifts of the aliphatic carbons are influenced by the proximity of electronegative atoms (O and Br).
IR Spectroscopy ~1715-1730 cm⁻¹ (strong, sharp)~2970-2870 cm⁻¹ (medium)~550-650 cm⁻¹ (strong)A strong absorption for the C=O stretch is expected.[6] C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.[7] The C-Br stretching vibration is found in the fingerprint region.[8]
Mass Spectrometry Molecular Ion (M⁺): A characteristic triplet of peaks at m/z 256, 258, and 260 in a ~1:2:1 ratio.Key Fragments: m/z 177/179 (loss of Br), m/z 201/203/205 (loss of t-butyl), m/z 57 (t-butyl cation).The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a distinctive M, M+2, M+4 pattern for dibrominated compounds.[9] Fragmentation is expected to occur via cleavage of the C-Br bond and α-cleavage adjacent to the carbonyl group.

Part 3: Synthesis Pathway and Experimental Protocol

This compound is most logically and efficiently synthesized via the direct α-bromination of pinacolone (3,3-dimethyl-2-butanone). This reaction proceeds under acidic conditions, where the enol form of the ketone attacks molecular bromine. The introduction of the first bromine atom deactivates the molecule slightly, but the reaction can be driven to completion to yield the dibrominated product.

G Start Pinacolone (Starting Material) Reaction Reaction Vessel (Controlled Temperature) Start->Reaction Reagents Reagents: - Bromine (Br₂) - Acetic Acid (Solvent/Catalyst) Reagents->Reaction Quench Quenching (e.g., Sodium Thiosulfate) Reaction->Quench 1. Reaction Completion Workup Aqueous Workup & Extraction Quench->Workup 2. Neutralize Excess Br₂ Purification Purification (Distillation or Chromatography) Workup->Purification 3. Isolate Crude Product Product This compound (Final Product) Purification->Product 4. Obtain Pure Compound

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is based on established methods for the α-halogenation of ketones.[10]

Materials:

  • Pinacolone (1.0 eq)

  • Bromine (2.1 eq)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve pinacolone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (2.1 eq) dropwise from the dropping funnel over 30-60 minutes. The causality here is crucial: slow, controlled addition prevents a runaway reaction and minimizes the formation of over-brominated byproducts. The acetic acid serves as both a solvent and a catalyst to promote enolization.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the intermediate 1-bromopinacolone.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold solution of 10% sodium thiosulfate. Stir until the red-brown color of excess bromine disappears. This step is a self-validating control; the persistence of color would indicate insufficient quenching agent.

  • Extraction and Wash: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Part 4: Reactivity and Synthetic Utility

This compound is a powerful electrophile. Its primary utility in drug development and organic synthesis stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds.

  • Precursor to Heterocycles: Similar to its monobrominated analog used in synthesizing triazoles, this compound can react with binucleophiles (e.g., hydrazine derivatives, ureas) to form five- or six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][2]

  • Favorskii Rearrangement: As an α,α-dihaloketone, it can undergo the Favorskii rearrangement when treated with a base (e.g., alkoxide) to yield carboxylic acid derivatives, specifically derivatives of pivalic acid with a rearranged carbon skeleton. This provides a route to highly substituted and sterically hindered acid derivatives.

G Ketone This compound Enolate Enolate Formation Ketone->Enolate Deprotonation (if possible) or direct attack Base Base (e.g., RO⁻) Base->Enolate Attack Nucleophilic Attack by RO⁻ Base->Attack Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Loss of Br⁻) Cyclopropanone->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral RingOpening Ring Opening & Rearrangement Tetrahedral->RingOpening Collapse & Expulsion of second Br⁻ Ester Ester Product RingOpening->Ester

Caption: Simplified mechanism of the Favorskii Rearrangement.

Conclusion

This compound represents a highly functionalized and synthetically valuable building block. While specific experimental data is not abundant, its chemical properties, spectroscopic signature, and reactivity can be reliably predicted from fundamental organic chemistry principles. Its robust synthesis from inexpensive starting materials and its potential for constructing complex molecular frameworks, particularly heterocycles and rearranged carboxylic acid derivatives, make it a compound of significant interest for researchers in drug discovery and synthetic chemistry. The protocols and predictive data provided in this guide offer a solid foundation for its practical application in the laboratory.

References

A Technical Guide to the Synthesis of 1,1-Dibromopinacolone from Pinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromopinacolone from pinacolone (3,3-dimethyl-2-butanone). The document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines essential safety, characterization, and troubleshooting procedures. Designed for researchers and professionals in chemical synthesis and drug development, this guide emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Synthetic Utility of α,α-Dihaloketones

α,α-Dihaloketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of molecular architectures. Their utility stems from the presence of two leaving groups on a carbon atom adjacent to a carbonyl group, which activates the molecule for various nucleophilic substitution and rearrangement reactions. This compound, in particular, is a valuable building block due to the steric hindrance provided by the tert-butyl group, which can direct the regioselectivity of subsequent reactions. This guide focuses on its direct synthesis via the acid-catalyzed bromination of pinacolone, a robust and scalable method.

Mechanistic Rationale: Controlling the α,α-Dibromination

The selective halogenation of a ketone at its α-carbon is a cornerstone reaction in organic chemistry.[1] The synthesis of this compound is achieved under acidic conditions, which allows for controlled, stepwise halogenation.

The Role of Acid Catalysis in Ketone Bromination

The reaction proceeds via an acid-catalyzed enol intermediate.[2][3] The primary function of the acid catalyst (e.g., HBr or H₂SO₄) is to protonate the carbonyl oxygen of pinacolone. This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, significantly accelerates the rate of tautomerization to the corresponding enol form. This enol is the active nucleophile in the reaction.[2][4] The rate-limiting step of the reaction is the formation of this enol, which is why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[3]

Stepwise Mechanism: From Enol to Dibromide

The overall transformation occurs in two successive α-bromination steps:

  • Formation of the First Enol: Pinacolone is protonated by the acid catalyst. A weak base (like water or the conjugate base of the acid) then removes an α-proton from the methyl group to form the enol intermediate.

  • First Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond and generates a protonated α-bromoketone.

  • Deprotonation: The protonated intermediate is deprotonated to yield 1-bromopinacolone and regenerate the acid catalyst.

  • Second Bromination Cycle: The resulting 1-bromopinacolone, which is less basic than pinacolone, undergoes the same acid-catalyzed enolization process, albeit at a potentially slower rate. The subsequent enol attacks a second molecule of bromine to form the 1,1-dibrominated product after deprotonation.

G Start Pinacolone + H⁺ ProtonatedKetone Protonated Pinacolone Start->ProtonatedKetone Protonation Enol1 Enol Intermediate ProtonatedKetone->Enol1 Deprotonation (rate-limiting) ProtonatedMonoBromo Protonated 1-Bromopinacolone Enol1->ProtonatedMonoBromo Nucleophilic Attack Br2_1 Br₂ Br2_1->Enol1 MonoBromo 1-Bromopinacolone ProtonatedMonoBromo->MonoBromo Deprotonation ProtonatedMonoBromo_cat 1-Bromopinacolone + H⁺ MonoBromo->ProtonatedMonoBromo_cat Re-protonation Enol2 Bromo-Enol Intermediate ProtonatedMonoBromo_cat->Enol2 Deprotonation ProtonatedDiBromo Protonated this compound Enol2->ProtonatedDiBromo Nucleophilic Attack Br2_2 Br₂ Br2_2->Enol2 FinalProduct This compound ProtonatedDiBromo->FinalProduct Deprotonation

Caption: Acid-catalyzed mechanism for the dibromination of pinacolone.

Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale. It is imperative that all steps involving bromine are performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
PinacoloneC₆H₁₂O100.1610.0 g0.10Starting material
Bromine (Br₂)Br₂159.8132.0 g (10.3 mL)0.20Caution: Highly toxic & corrosive
Glacial Acetic AcidCH₃COOH60.05100 mL-Solvent and catalyst
5% Sodium Bisulfite Soln.NaHSO₃-~50 mL-For quenching excess bromine
Saturated Sodium Bicarbonate Soln.NaHCO₃-~100 mL-For neutralizing acid
Saturated Sodium Chloride Soln.NaCl-~50 mL-For washing (brine)
Diethyl Ether (or DCM)(C₂H₅)₂O74.12~200 mL-Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker containing sodium thiosulfate solution) to neutralize any escaping HBr gas.

  • Initial Charge: Charge the flask with pinacolone (10.0 g, 0.10 mol) and glacial acetic acid (100 mL). Begin stirring to ensure the solution is homogeneous.

  • Bromine Addition: Carefully measure bromine (10.3 mL, 0.20 mol) and place it in the dropping funnel. Expertise & Experience: Add the bromine dropwise to the stirred pinacolone solution over a period of 45-60 minutes. The initial dropwise addition will be reddish-brown, and the color should dissipate as the bromine reacts. A slow addition rate is crucial to control the exothermic reaction and prevent the buildup of unreacted bromine.

  • Reaction Monitoring: After the addition is complete, the solution will likely retain a reddish-brown color due to a slight excess of bromine and the formation of HBr. Allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by TLC or GC-MS if desired.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add 5% sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears, resulting in a pale yellow or colorless solution.

  • Work-up & Extraction: Transfer the mixture to a 500 mL separatory funnel. Dilute with 100 mL of cold deionized water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Trustworthiness: Combining the organic extracts is a critical step for maximizing yield.

  • Neutralization and Washing: Wash the combined organic extracts sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid and HBr. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

    • Saturated sodium chloride solution (1 x 50 mL) to aid in breaking any emulsions and begin the drying process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

G A 1. Setup Apparatus (3-neck RBF, condenser, dropping funnel) B 2. Charge Flask (Pinacolone, Acetic Acid) A->B C 3. Dropwise Addition of Bromine (10.3 mL over 45-60 min) B->C D 4. Stir at Room Temp (2-3 hours) C->D E 5. Quench Excess Br₂ (Ice bath, add NaHSO₃ soln.) D->E F 6. Aqueous Work-up (Add H₂O, Extract with Ether) E->F G 7. Wash Organic Layer (NaHCO₃ soln., then Brine) F->G H 8. Dry and Concentrate (MgSO₄, Rotary Evaporator) G->H I 9. Purify Product (Vacuum Distillation or Recrystallization) H->I

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

  • Physical Properties: this compound is expected to be a colorless to pale yellow oil or a low-melting solid.

  • Expected Yield: 75-85%

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃, 400 MHz): The spectrum is simple and highly characteristic.

      • δ ~6.2 ppm (s, 1H, -CHBr₂): A singlet for the single proton on the carbon bearing two bromine atoms.

      • δ ~1.3 ppm (s, 9H, -C(CH₃)₃): A sharp singlet integrating to nine protons for the tert-butyl group.

    • ¹³C NMR (CDCl₃, 100 MHz):

      • δ ~195 ppm (C=O): Carbonyl carbon.

      • δ ~45 ppm (C(CH₃)₃): Quaternary carbon of the tert-butyl group.

      • δ ~40 ppm (CHBr₂): Carbon atom attached to the two bromine atoms.

      • δ ~26 ppm (C(CH₃)₃): Methyl carbons of the tert-butyl group.

Critical Safety Protocols

Authoritative Grounding: Adherence to strict safety protocols is non-negotiable when working with elemental bromine.

  • Reagent-Specific Hazards:

    • Bromine (Br₂): Extremely corrosive to all tissues, highly toxic upon inhalation, and a strong oxidizing agent.[5][6] Causes severe, painful burns on skin contact.[7] All manipulations must be conducted within a high-performance chemical fume hood.[7]

    • Hydrogen Bromide (HBr): A corrosive gas that is generated as a byproduct. It can cause severe irritation to the respiratory system.

  • Required Personal Protective Equipment (PPE):

    • Splash-proof chemical safety goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves offer insufficient protection for prolonged exposure.

    • A flame-resistant lab coat.

    • Closed-toe shoes and long pants.

  • Spill and Exposure Management:

    • Have a bromine spill kit readily available. This should contain an absorbent and a neutralizing agent like sodium thiosulfate.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

    • Inhalation: Move the individual to fresh air immediately and seek emergency medical assistance.[6]

Troubleshooting and Field Insights

  • Incomplete Reaction: If analysis shows a significant amount of starting material or the monobrominated intermediate, the reaction time may need to be extended, or a slight excess of bromine may be required. Ensure the bromine used is of high purity, as exposure to moisture can reduce its effectiveness.

  • Dark-Colored Product: A dark-colored crude product often indicates side reactions. Purification by distillation is typically effective at removing these colored impurities. Ensure the quenching step is performed carefully to eliminate all elemental bromine.

  • Low Yield: Yield loss can occur during the aqueous work-up, especially if emulsions form. Using brine during the washing steps can help mitigate this. Ensure all glassware is completely dry before starting, as water can interfere with the reaction.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The α,α-dihalogenation of ketones represents a fundamental transformation in organic chemistry, yielding versatile intermediates for further synthetic manipulations. This guide provides a comprehensive examination of the bromination of pinacolone to 1,1-dibromopinacolone. We will delve into the mechanistic underpinnings of this reaction, contrasting the acid-catalyzed and base-promoted pathways. Furthermore, a detailed, field-tested experimental protocol is presented, accompanied by characterization data and troubleshooting insights to empower researchers in achieving optimal outcomes. This document is intended for chemical researchers, scientists, and professionals in drug development who require a deep, practical understanding of this specific halogenation reaction.

Introduction: The Significance of α-Halogenated Ketones

Pinacolone (3,3-dimethyl-2-butanone) is a sterically hindered ketone that serves as a valuable starting material in various organic syntheses. Its α-halogenated derivatives, particularly this compound, are powerful synthetic precursors. The presence of two bromine atoms on the α-carbon activates the molecule for a range of nucleophilic substitution reactions and serves as a building block for the construction of more complex molecular architectures.

The selective introduction of two halogen atoms onto a single α-carbon presents a unique mechanistic challenge. Understanding the factors that govern this regioselectivity is crucial for controlling the reaction and maximizing the yield of the desired product. This guide will illuminate the principles that dictate the course of the dibromination of pinacolone.

Core Mechanism: A Tale of Two Pathways

The α-halogenation of a ketone can be achieved under either acidic or basic conditions.[1] The choice of catalyst fundamentally alters the reaction intermediate and, consequently, the reaction's characteristics.

In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr), the reaction proceeds through an enol intermediate.[2] The acid serves as a catalyst to accelerate the keto-enol tautomerism.[2]

The mechanism unfolds in the following steps:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-protons.

  • Enol Formation: A base (such as water or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer. This is typically the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[2] This results in the formation of a new carbon-bromine bond and a protonated α-bromoketone.

  • Deprotonation: The protonated α-bromoketone is deprotonated, regenerating the acid catalyst and yielding the monobrominated product.

The introduction of the first electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation less favorable.[1] This generally slows down the second halogenation, allowing for the isolation of the monohalogenated product under acidic conditions.[1] However, with sufficient bromine and forcing conditions, the reaction can proceed to the dibrominated product.

Acid_Catalyzed_Bromination Acid-Catalyzed Bromination of Pinacolone Pinacolone Pinacolone Protonated_Ketone Protonated Ketone Pinacolone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Monobromo_Product 1-Bromopinacolone Enol->Monobromo_Product + Br₂ Dibromo_Product This compound Monobromo_Product->Dibromo_Product Repeat Steps

Caption: Acid-catalyzed bromination via an enol intermediate.

Under basic conditions, the reaction proceeds through a more nucleophilic enolate intermediate.[1]

The mechanism is as follows:

  • Enolate Formation: A base removes an α-proton to form an enolate anion.

  • Nucleophilic Attack: The enolate attacks a molecule of bromine, forming the α-bromoketone.

Crucially, the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton. This makes the formation of the second enolate faster than the first. Consequently, in the presence of a base, it is often difficult to stop the reaction at the monobrominated stage, and the reaction typically proceeds to exhaustive halogenation of the α-carbon.[1] For methyl ketones, this can lead to the haloform reaction.[1]

Given that pinacolone has a methyl group at the α-position, base-promoted bromination would likely lead to the haloform reaction, cleaving the molecule to form bromoform and the carboxylate of pivalic acid. Therefore, for the synthesis of this compound, the acid-catalyzed pathway is the preferred method.

Base_Promoted_Bromination Base-Promoted Bromination of Pinacolone Pinacolone Pinacolone Enolate Enolate Intermediate Pinacolone->Enolate + OH⁻ Monobromo_Product 1-Bromopinacolone Enolate->Monobromo_Product + Br₂ Dibromo_Enolate Dibromoenolate Monobromo_Product->Dibromo_Enolate + OH⁻ (faster) Haloform_Pathway Haloform Reaction Dibromo_Enolate->Haloform_Pathway + Br₂, OH⁻

Caption: Base-promoted bromination leading to the haloform reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of ketones and is designed to favor the formation of the dibrominated product.

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Pinacolone75-97-8100.16Flammable liquid
Bromine7726-95-6159.81Highly toxic, corrosive
Sulfuric Acid (conc.)7664-93-998.08Highly corrosive
Dichloromethane75-09-284.93Volatile, suspected carcinogen
Sodium Bicarbonate144-55-684.01Mild base
Sodium Sulfate (anhydrous)7757-82-6142.04Drying agent
  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Caution: This procedure should be performed in a well-ventilated fume hood. Bromine is highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add pinacolone (10.0 g, 0.1 mol) and 50 mL of dichloromethane.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

  • In a dropping funnel, prepare a solution of bromine (32.0 g, 0.2 mol) in 20 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred pinacolone solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the red-brown color of bromine has dissipated.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Experimental_Workflow Experimental Workflow Start Combine Pinacolone, DCM, H₂SO₄ Add_Br2 Dropwise addition of Br₂ in DCM Start->Add_Br2 React Stir at Room Temperature Add_Br2->React Quench Pour into Ice Water React->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure this compound Purify->Product

Caption: High-level experimental workflow for the synthesis.

Characterization of this compound

Confirmation of the product structure is typically achieved through spectroscopic methods.

TechniqueExpected Data
¹H NMR Singlet at ~1.3 ppm (9H, t-butyl group), Singlet at ~6.5 ppm (1H, CHBr₂)
¹³C NMR Signal for the t-butyl carbons (~27 ppm and ~45 ppm), Signal for the CHBr₂ carbon (~40-50 ppm), Signal for the carbonyl carbon (~190-200 ppm)
IR (Infrared) Strong C=O stretch around 1720-1740 cm⁻¹
Mass Spec (MS) Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms.

Troubleshooting and Optimization

  • Incomplete Reaction: If the bromine color persists after the allotted reaction time, gentle heating (30-40 °C) can be applied to drive the reaction to completion.

  • Formation of Monobromo Product: Insufficient bromine or shorter reaction times will lead to the formation of 1-bromopinacolone. The stoichiometry of bromine should be carefully controlled.

  • Low Yield: Losses can occur during the work-up, particularly if the washes are too vigorous, leading to emulsion formation. Ensure adequate drying of the organic layer before solvent removal.

Conclusion

The synthesis of this compound is a practical illustration of the principles of α-halogenation of ketones. The choice of an acid-catalyzed pathway is critical to avoid the competing haloform reaction and to allow for the stepwise introduction of two bromine atoms onto the α-carbon. By carefully controlling the reaction conditions and stoichiometry, researchers can effectively synthesize this valuable intermediate for a wide range of applications in organic synthesis and drug discovery.

References

Spectroscopic data (NMR, IR, MS) of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dibromopinacolone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 1,1-dibromo-3,3-dimethyl-2-butanone), a versatile α-haloketone intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into spectral interpretation and experimental best practices.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₁₀Br₂O.[1] As an α-haloketone, it possesses two key electrophilic centers: the carbonyl carbon and the α-carbon bearing two bromine atoms. This dual reactivity makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, some of which exhibit significant biological activity.[2][3] Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₀Br₂O
Molecular Weight 257.95 g/mol [1]
CAS Number 30263-65-1[1]
Appearance Colorless to pale yellow solid[4]
Melting Point 71-73 °C[4]
Boiling Point 96-97 °C at 12 mmHg[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.4Singlet1H-CHBr₂
~1.3Singlet9H-C(CH₃)₃

Interpretation and Causality:

  • -CHBr₂ Proton: The single proton on the α-carbon is significantly deshielded due to the strong electron-withdrawing inductive effect of the two bromine atoms and the adjacent carbonyl group. This results in a downfield chemical shift, typically in the region of 6.0-7.0 ppm. Its observation as a singlet is due to the absence of any adjacent protons to couple with.

  • -C(CH₃)₃ Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. They appear as a sharp singlet in the upfield region, typically around 1.3 ppm. The integration value of 9H relative to the 1H of the dibromomethyl proton is a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) (ppm)Assignment
~195C=O (Ketone)
~45C (CH₃)₃ (Quaternary)
~35C HBr₂
~27C(C H₃)₃

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 190 ppm, which is characteristic of ketones.[5]

  • Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is also deshielded, though to a lesser extent than the carbonyl carbon.

  • Dibromomethyl Carbon (CHBr₂): The α-carbon attached to two bromine atoms is shifted downfield due to the electronegativity of the halogens.

  • tert-Butyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak is well-characterized.[6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[7]

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation prep Weigh Sample Dissolve in CDCl₃ Transfer to NMR Tube acq Lock & Shim Tune Probe Acquire Spectra (¹H & ¹³C) prep->acq Insert Sample proc Fourier Transform Phase & Baseline Correction Integration & Peak Picking acq->proc Raw Data (FID) interp Analyze Chemical Shifts Analyze Integration Correlate with Structure proc->interp Processed Spectra MS_Fragmentation M [C₆H₁₀Br₂O]⁺˙ m/z 256, 258, 260 M_minus_Br [C₆H₁₀BrO]⁺ m/z 177, 179 M->M_minus_Br - Br• tBu [C(CH₃)₃]⁺ m/z 57 M->tBu α-cleavage CHBr2CO [CHBr₂CO]⁺ M->CHBr2CO α-cleavage C3H5 [C₃H₅]⁺ m/z 41 tBu->C3H5 - CH₄

References

An In-depth Technical Guide to 1,1-Dibromopinacolone: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount. 1,1-Dibromopinacolone, a geminal dibromo ketone, has emerged as a significant intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental physical properties to its synthesis and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Identification and Physical Characteristics

Precise identification and understanding the physical constants of a chemical entity are foundational for its effective application in research and development.

Chemical Identity:

  • Systematic Name: 1,1-Dibromo-3,3-dimethylbutan-2-one

  • Common Name: this compound

  • CAS Number: 30263-65-1

  • Molecular Formula: C₆H₁₀Br₂O

  • Molecular Weight: 257.95 g/mol

Physical Constants:

The physical properties of this compound dictate its handling, storage, and behavior in various reaction conditions. These constants are summarized in the table below for clarity and ease of reference.

Physical ConstantValue
Appearance Colorless to pale yellow solid
Melting Point 71-73 °C
Boiling Point 96-97 °C at 12 mmHg
Density 1.702 g/cm³
Refractive Index 1.509
Solubility Soluble in alcohols and ether; insoluble in water.[1]

Synthesis of this compound: A Methodological Overview

The primary and most direct route to this compound is through the bromination of its parent ketone, pinacolone (3,3-dimethyl-2-butanone).[1] This transformation leverages the reactivity of the α-carbon adjacent to the carbonyl group.

Conceptual Workflow for the Bromination of Pinacolone

The synthesis involves the reaction of pinacolone with a brominating agent, typically in a suitable solvent. The gem-dimethyl group adjacent to the carbonyl sterically hinders reaction at the 3-position, directing bromination to the methyl group at the 1-position. The introduction of the second bromine atom onto the same carbon is facilitated by the electron-withdrawing effect of the first bromine atom, which increases the acidity of the remaining α-proton.

G Pinacolone Pinacolone Reaction Reaction Vessel Pinacolone->Reaction Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Reaction Mixture Product This compound Workup->Product Isolated Product

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Bromination of Pinacolone

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Pinacolone (1.0 equivalent)

  • Bromine (2.2 equivalents)

  • Suitable solvent (e.g., carbon tetrachloride, acetic acid)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, liquid-liquid extraction, and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pinacolone in the chosen solvent.

  • Bromine Addition: Slowly add bromine to the stirred solution of pinacolone. The reaction may be initiated by gentle heating or photochemical means, depending on the chosen solvent and conditions.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color and confirmed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any unreacted bromine with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the presence of the gem-dibromo and ketone functionalities. This arrangement allows for a variety of chemical transformations, making it a valuable precursor for numerous organic compounds.

Key Reactions of this compound:
  • Heterocycle Synthesis: gem-Dihalo compounds are well-established precursors for the synthesis of various heterocyclic systems. This compound can react with binucleophiles to form five- or six-membered rings, which are common scaffolds in medicinal chemistry. For instance, reaction with thiourea or its derivatives can lead to the formation of thiazole rings.

  • Favorskii Rearrangement: While the classic Favorskii rearrangement involves α-halo ketones with an enolizable α'-proton, the reactivity of gem-dibromo ketones under basic conditions can lead to related transformations, potentially yielding α,β-unsaturated carboxylic acid derivatives after rearrangement and elimination.

  • Synthesis of Alkynes: Although not the most common application for α,α-dibromo ketones, under strongly basic conditions, they can potentially undergo elimination reactions to form alkynes.

  • Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, although the geminal arrangement and proximity to the bulky tert-butyl group can influence reactivity.

The Role of this compound in Drug Discovery

While direct incorporation of the this compound moiety into a final drug molecule is uncommon, its true value lies in its role as a versatile intermediate or building block. The ability to readily form heterocyclic structures is particularly relevant.[2] Heterocyclic compounds form the core of a vast number of pharmaceuticals due to their ability to engage with biological targets through a variety of interactions.

The gem-dimethyl group, a prominent feature of the pinacolone backbone, is also a privileged structural motif in medicinal chemistry. It can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and lock conformations into biologically active states.[3] Therefore, using this compound as a starting material allows for the introduction of this beneficial group into more complex drug candidates.

G Start This compound Reaction1 Reaction with Binucleophiles Start->Reaction1 Product1 Heterocyclic Scaffolds (e.g., Thiazoles, Imidazoles) Reaction1->Product1 Application1 Antimicrobials, Anticancer Agents, Kinase Inhibitors Product1->Application1

Caption: Synthetic utility of this compound in drug discovery.

Conclusion: A Building Block of Strategic Importance

This compound represents a valuable and versatile building block for organic synthesis. Its well-defined physical properties and accessible synthetic route from pinacolone make it a practical tool for researchers. The presence of both a ketone and a gem-dibromo functionality provides multiple avenues for chemical manipulation, most notably in the construction of diverse heterocyclic systems. For professionals in drug development, the strategic use of this compound allows for the efficient synthesis of complex molecules incorporating the advantageous gem-dimethyl motif, underscoring its importance in the ongoing quest for novel therapeutic agents.

References

Solubility of 1,1-Dibromopinacolone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,1-Dibromopinacolone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative data in publicly accessible literature, this document establishes a theoretical solubility profile based on first principles of physical organic chemistry and the known properties of analogous compounds. The core of this guide is a detailed, field-proven experimental framework for researchers to quantitatively determine the solubility of this compound in various common organic solvents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Challenge of this compound Solubility

This compound, a halogenated ketone, is a potentially valuable intermediate in organic synthesis. Its structure, featuring a bulky tert-butyl group, a polar carbonyl moiety, and two bromine atoms on the alpha-carbon, presents a unique combination of steric and electronic properties. Understanding the solubility of this compound is a critical prerequisite for its practical application. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is the fundamental parameter for developing purification protocols such as recrystallization.

However, a thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This guide addresses this challenge directly. Instead of presenting unverified estimations, we will first deduce a qualitative solubility profile from its molecular structure and then provide robust, step-by-step protocols for its empirical determination.

Theoretical Solubility Profile: A Chemist's Perspective

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a practical expression for the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

Molecular Structure Analysis of this compound:

  • Polar Carbonyl Group (C=O): This group can act as a hydrogen bond acceptor and participates in strong dipole-dipole interactions, favoring solubility in polar solvents.

  • Nonpolar Tert-Butyl Group (-C(CH₃)₃): This large, sterically hindering alkyl group contributes significant van der Waals forces and favors solubility in non-polar or weakly polar solvents.

  • α,α-Dibromo Substitution (-CBr₂-): The two bromine atoms increase the molecule's molecular weight (approx. 257.9 g/mol ) and its polarizability. While the C-Br bonds are polar, the overall effect on polarity is complex. This feature enhances van der Waals forces.

Based on this structure, this compound is a moderately polar molecule. It is predicted to be insoluble in highly polar protic solvents like water but should exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound
Solvent CategorySolvent ExamplePredicted Qualitative SolubilityRationale
Non-Polar Hexane, TolueneSparingly Soluble to SolubleThe large alkyl group promotes interaction, but the polar core may limit high solubility.
Polar Aprotic Acetone, Chloroform, Dichloromethane (DCM)Soluble to Highly SolubleThese solvents can effectively solvate the polar carbonyl and C-Br moieties without the competing hydrogen bonding network of protic solvents. Chloroform and DCM are particularly effective for many halogenated compounds.
Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good hydrogen bond acceptors and can solvate the molecule effectively.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Highly SolubleThese are very strong polar aprotic solvents capable of overcoming strong solute-solute interactions.
Polar Protic Methanol, EthanolSolubleThe solvent's ability to hydrogen bond with the carbonyl oxygen facilitates dissolution. Solubility is expected to decrease with increasing alcohol chain length.
Polar Protic WaterInsolubleThe large, non-polar hydrocarbon portion of the molecule dominates, preventing effective hydration by the strong hydrogen-bonding network of water.[2][3]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, empirical determination is essential. The following protocols provide a self-validating system for generating reliable solubility data.

Logical Workflow for Solubility Assessment

The process begins with a rapid qualitative assessment to identify suitable solvents, followed by a rigorous quantitative determination in the most promising candidates.

G cluster_qualitative Part A: Qualitative Screening cluster_quantitative Part B: Quantitative Determination (Isothermal Shake-Flask) qual_start Weigh ~20 mg of This compound qual_add Add 0.2 mL of Test Solvent qual_start->qual_add qual_vortex Vortex & Observe qual_add->qual_vortex qual_dissolved Completely Dissolved? qual_vortex->qual_dissolved qual_soluble Classify as 'Soluble' qual_dissolved->qual_soluble Yes qual_add_more Add solvent up to 1 mL qual_dissolved->qual_add_more No quant_start Add excess solid to known volume of solvent qual_soluble->quant_start Select promising solvents for quantification qual_add_more->qual_vortex qual_insoluble Classify as 'Insoluble' or 'Sparingly Soluble' qual_add_more->qual_insoluble If not dissolved after 1 mL quant_equil Agitate at constant T for 24h (Equilibrium) quant_start->quant_equil quant_settle Allow solid to settle quant_equil->quant_settle quant_filter Filter supernatant (0.2 µm PTFE syringe filter) quant_settle->quant_filter quant_dilute Dilute aliquot accurately quant_filter->quant_dilute quant_analyze Analyze by HPLC-UV quant_dilute->quant_analyze quant_calc Calculate Concentration (Solubility) from Calibration Curve quant_analyze->quant_calc

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology: Qualitative Screening

This rapid test helps to categorize solvents and avoid wasting time on quantitative analysis of poor solvents.[4]

  • Preparation: Into a small glass vial (e.g., 4 mL), add approximately 20-30 mg of this compound.

  • Solvent Addition: Add the selected solvent in 0.2 mL increments.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid.

  • Classification:

    • Soluble: If the solid completely dissolves after adding a total of 1 mL of solvent.

    • Sparingly Soluble / Insoluble: If solid material remains after the addition of 1 mL of solvent.

Step-by-Step Methodology: Quantitative Determination

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5]

  • System Preparation: To a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume (e.g., 5.0 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials in an incubator shaker or on a stirring plate with a water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48 hours is ideal to ensure stability).

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter (PTFE is recommended for organic solvents) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution into a known volume of the mobile phase to bring the concentration within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (details below), to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the solubility.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a precise and reliable method for quantifying this compound, which contains a UV-active carbonyl chromophore.

Table 2: Suggested Starting HPLC-UV Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar analytes.
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 70:30 v/v)A common solvent mixture providing good peak shape for a wide range of compounds. Adjust ratio to achieve optimal retention time (3-7 mins).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume to ensure good peak response without overloading the column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
UV Wavelength ~210 nm or scan for λ-max (200-400 nm)Ketones typically have a strong n→π* transition absorbance around 280 nm and a stronger π→π* transition near 210 nm. An initial UV scan of a standard is recommended to find the optimal wavelength (λ-max) for maximum sensitivity.
Calibration External standard calibration curve (5-7 points)Prepare a series of standards of known concentration to create a calibration curve (Peak Area vs. Concentration) for accurate quantification.

Data Presentation and Conclusion

The empirically determined solubility data should be compiled into a clear, concise table for easy comparison and application.

Table 3: Template for Reporting Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25.0[Experimental Value][Calculated Value]
Acetone25.0[Experimental Value][Calculated Value]
Toluene25.0[Experimental Value][Calculated Value]
Ethanol25.0[Experimental Value][Calculated Value]
[Other Solvents]25.0[Experimental Value][Calculated Value]
Conclusion

While published quantitative solubility data for this compound is scarce, its molecular structure suggests it is a moderately polar compound soluble in a range of common polar aprotic and protic organic solvents, and insoluble in water. For any application in research or development, this theoretical profile must be confirmed empirically. The detailed experimental and analytical protocols provided in this guide offer a robust and reliable pathway for researchers to generate the high-quality solubility data necessary for informed process development, from reaction optimization to final product purification.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the historical context, inferred first synthesis, and chemical properties of 1,1-Dibromopinacolone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of α,α-dihalogenation of ketones, offering a detailed, historically-informed experimental protocol for the synthesis of this compound from pinacolone. The guide further explores the mechanistic underpinnings of this transformation and the subsequent reactivity of the product, particularly in the context of the Favorskii rearrangement.

Introduction: The Significance of α-Halogenated Ketones

α-Halogenated ketones are a cornerstone in synthetic organic chemistry, serving as versatile intermediates for the construction of a wide array of molecular architectures. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a rich and diverse range of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. Among these, geminal dihaloketones, such as this compound, offer unique synthetic possibilities due to the presence of two halogen atoms on the same α-carbon.

Pinacolone (3,3-dimethyl-2-butanone), a simple aliphatic ketone, provides an interesting scaffold for studying the effects of steric hindrance on reaction mechanisms. The bulky tert-butyl group adjacent to the carbonyl significantly influences the reactivity of the α-methyl group. The synthesis of its dihalogenated derivative, this compound, is a classic example of electrophilic substitution at the α-position of a ketone.

While a singular, seminal publication detailing the "discovery" of this compound is not readily identifiable in the historical chemical literature, its first synthesis can be confidently inferred from the well-established principles of ketone halogenation developed in the late 19th and early 20th centuries. This guide will, therefore, present a historically contextualized account of its likely first preparation.

Historical Context and Inferred First Synthesis

The systematic study of ketone halogenation dates back to the foundational work of chemists in the 19th century. It was established early on that the α-hydrogens of ketones are acidic and can be substituted by halogens in the presence of an acid or base catalyst. The acid-catalyzed halogenation of ketones proceeds through an enol intermediate, a concept that was crucial to understanding the reactivity of carbonyl compounds.

Given this historical backdrop, the first synthesis of this compound was almost certainly achieved through the direct bromination of pinacolone using elemental bromine, likely in a solvent that could facilitate the reaction and manage the evolution of hydrogen bromide gas. The choice of an acid catalyst would have been recognized as a means to accelerate the reaction by promoting the formation of the enol tautomer.

Causality Behind Experimental Choices in a Historical Context
  • Choice of Brominating Agent (Br₂): In the late 19th and early 20th centuries, elemental bromine was the most readily available and potent brominating agent for the α-halogenation of ketones. Its high reactivity and the straightforward nature of the reaction made it the logical choice.

  • Use of a Solvent: A solvent such as acetic acid or chloroform would have been employed to ensure a homogeneous reaction mixture and to help dissipate the heat generated during the exothermic bromination process.

  • Acid Catalysis: The use of a strong acid catalyst, such as hydrobromic acid (which is also a byproduct of the reaction) or sulfuric acid, would have been understood to be essential for promoting the enolization of the ketone, the rate-determining step in the reaction.

  • Stoichiometry: To achieve di-substitution, a molar excess of bromine (at least two equivalents) would have been necessary. The progress of the reaction could be monitored by the disappearance of the characteristic reddish-brown color of bromine.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name 1,1-dibromo-3,3-dimethylbutan-2-one
CAS Number 30263-65-1
Molecular Formula C₆H₁₀Br₂O
Molecular Weight 257.95 g/mol
Appearance White to off-white crystalline solid
Melting Point 71-73 °C
Boiling Point 96-97 °C at 12 mmHg
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocol: A Historically-Informed Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound based on historical methods for the dihalogenation of ketones.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with pinacolone (10.0 g, 0.1 mol) and glacial acetic acid (50 mL). The flask is cooled in an ice bath.

  • Addition of Bromine: Bromine (35.2 g, 0.22 mol, 2.2 equivalents) is carefully added to the dropping funnel. The bromine is then added dropwise to the stirred solution of pinacolone over a period of approximately 1 hour, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 4-6 hours, or until the reddish-brown color of the bromine has faded, indicating its consumption.

  • Workup: The reaction mixture is cautiously poured into 200 mL of cold water. Any remaining bromine is quenched by the dropwise addition of a saturated sodium bisulfite solution until the yellow color disappears.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: The combined organic extracts are washed with water (50 mL), a saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield this compound as a crystalline solid.

Reaction Mechanism: Acid-Catalyzed Bromination

The acid-catalyzed bromination of pinacolone to this compound proceeds through a stepwise mechanism involving the formation of an enol intermediate.

Bromination_Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: First Bromination cluster_2 Step 3: Second Bromination Ketone Pinacolone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ Enol Enol Intermediate ProtonatedKetone->Enol -H⁺ Enol1 Enol Bromonium Bromonium Ion Intermediate Enol1->Bromonium Br₂ MonobromoKetone 1-Bromopinacolone Bromonium->MonobromoKetone -H⁺ MonobromoKetone1 1-Bromopinacolone Enol2 Enol of Monobromo-product MonobromoKetone1->Enol2 H⁺, -H⁺ DibromoProduct This compound Enol2->DibromoProduct Br₂, -H⁺

Caption: Acid-catalyzed bromination of pinacolone.

Synthetic Utility and the Favorskii Rearrangement

This compound, as an α,α-dihaloketone, is a substrate for the Favorskii rearrangement. This reaction, typically carried out in the presence of a base such as an alkoxide, leads to the formation of carboxylic acid derivatives. In the case of this compound, which lacks α'-hydrogens, the rearrangement proceeds through a semi-benzilic acid type mechanism.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement of this compound DibromoKetone This compound Tetrahedral_Intermediate Tetrahedral Intermediate DibromoKetone->Tetrahedral_Intermediate RO⁻ Rearranged_Intermediate Rearranged Intermediate Tetrahedral_Intermediate->Rearranged_Intermediate 1,2-tert-butyl shift, -Br⁻ Ester_Product Ester Product Rearranged_Intermediate->Ester_Product -Br⁻

Caption: Favorskii rearrangement of this compound.

The reaction is initiated by the nucleophilic attack of the alkoxide on the carbonyl carbon. This is followed by a 1,2-migration of the tert-butyl group with concomitant expulsion of a bromide ion. The subsequent elimination of the second bromide ion leads to the formation of an α,β-unsaturated ester. This transformation highlights the synthetic potential of this compound in accessing rearranged carbon skeletons.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the preparation of this compound stands as a testament to the enduring principles of organic chemistry. Its synthesis via the direct bromination of pinacolone is a classic and instructive example of α-halogenation. As a versatile synthetic intermediate, particularly in the context of the Favorskii rearrangement, this compound continues to be a molecule of interest for chemists exploring the construction of complex organic structures. This guide has provided a thorough, historically informed, and practical overview of this important compound, intended to be a valuable resource for the modern researcher.

A Technical Guide to the Key Reactions and Transformations of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,1-Dibromopinacolone (3,3-dibromo-4,4-dimethyl-2-pentanone) is a geminal dihaloketone that serves as a highly versatile and reactive intermediate in modern organic synthesis. The presence of two bromine atoms on the α-carbon, adjacent to a sterically hindered carbonyl group, imparts a unique reactivity profile that enables a range of powerful chemical transformations. This guide provides an in-depth exploration of the core reactions of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, including the Favorskii rearrangement, reductive dehalogenation pathways leading to versatile enolates and α-keto carbenoids, and its application as a precursor for highly substituted heterocyclic systems. Each section provides not only the synthetic protocols but also the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for leveraging this potent building block in complex molecular architecture.

Introduction to this compound: Synthesis and Reactivity

Structure and Physicochemical Properties

This compound is characterized by a quaternary tert-butyl group adjacent to a carbonyl, with the α-carbon bearing two bromine atoms. This structure is fundamental to its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bonds, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Concurrently, the steric bulk of the tert-butyl group influences the trajectory of incoming nucleophiles and can dictate the stereochemical outcome of certain reactions.

Table 1: Physicochemical Properties of 1-Bromopinacolone and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Pinacolone75-97-8C₆H₁₂O100.16103-106
1-Bromopinacolone5469-26-1C₆H₁₁BrO179.05188-194
This compound 38434-65-8C₆H₁₀Br₂O257.95N/A (Decomposes)
Synthesis of this compound

The preparation of this compound is typically achieved through the exhaustive α-bromination of pinacolone. The reaction proceeds via an enol or enolate intermediate, with the first bromination step often being the rate-limiting one. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating a rapid second bromination.

G cluster_synthesis Synthesis of this compound Pinacolone Pinacolone Enolate Enolate Intermediate Pinacolone->Enolate Base Bromo 1-Bromopinacolone Enolate->Bromo Br₂ Dibromo This compound Bromo->Dibromo Base, Br₂

Caption: Synthesis pathway from Pinacolone to this compound.

Experimental Protocol: Synthesis of this compound

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add pinacolone (1.0 eq) and a suitable solvent such as methanol or acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (2.2 eq) via the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until the red color of bromine has dissipated. The reaction progress can be monitored by GC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold water and sodium bisulfite solution to quench any remaining bromine. Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is often a mixture containing mono- and di-brominated species and can be purified by fractional distillation under reduced pressure or column chromatography. 1-Bromopinacolone is a known precursor in some syntheses[3][4].

The Favorskii Rearrangement: A Skeletal Reorganization

The Favorskii rearrangement is a hallmark reaction of α-haloketones, particularly those with an available α'-proton.[5] For this compound, which lacks α'-protons, the reaction proceeds through a quasi-Favorskii or semi-benzilic acid type mechanism. This transformation is exceptionally valuable for synthesizing highly substituted carboxylic acids.

Mechanistic Insights

In the absence of α'-hydrogens, a base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon directly. This is followed by a rearrangement where one of the methyl groups of the tert-butyl moiety migrates, displacing a bromide ion and forming a new carbon-carbon bond. A second bromide is then eliminated to yield an α,β-unsaturated acid derivative.

G Start This compound Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + RO⁻ Rearranged Rearranged Intermediate Tetrahedral->Rearranged Rearrangement - Br⁻ Product α,β-Unsaturated Ester Rearranged->Product - Br⁻ caption Quasi-Favorskii Rearrangement Mechanism.

Caption: Quasi-Favorskii Rearrangement Mechanism.

Experimental Protocol: Synthesis of Ethyl 3,4,4-trimethyl-2-pentenoate
  • Reagent Preparation: Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction: Cool the sodium ethoxide solution to 0°C. Add a solution of this compound (1.0 eq) in ethanol dropwise. The choice of an alkoxide base is crucial as it also acts as the nucleophile, leading to an ester product.[6]

  • Reflux: After the addition, equip the flask with a reflux condenser and heat the mixture at reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching and Extraction: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.[5] Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by silica gel chromatography to yield the α,β-unsaturated ester.

Reductive Pathways: Accessing Enolates and α-Keto Carbenoids

Reductive dehalogenation of this compound opens up a rich field of synthetic possibilities by generating highly reactive intermediates.[7] Depending on the reducing agent and reaction conditions, one can selectively form a monobromoenolate or proceed further to an α-keto carbenoid.

Mechanism: Stepwise Reduction

Treatment with a one-electron reducing agent like zinc or samarium(II) iodide initially generates a radical anion, which loses a bromide ion to form an α-keto radical. Further reduction yields a zinc enolate. This enolate can either be protonated (or trapped with an electrophile) or undergo a second dehalogenation to form an α-keto carbene/carbenoid, which can undergo subsequent reactions like C-H insertion.[7]

G Start This compound + Zn Enolate Monobromo Zinc Enolate Start->Enolate - ZnBr Carbenoid α-Keto Carbenoid Enolate->Carbenoid - ZnBr Product1 Trapped Product (e.g., Aldol Adduct) Enolate->Product1 + Electrophile (E⁺) Product2 C-H Insertion Product Carbenoid->Product2 Intramolecular C-H Insertion

Caption: Reductive pathways of this compound.

Experimental Protocol: Reductive Aldol Reaction
  • Setup: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum. Add the activated zinc (2.0 eq) to a flask containing dry THF under an inert atmosphere.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in THF to the zinc suspension. The formation of the organozinc intermediate (Reformatsky-type reagent) can be initiated by gentle heating or sonication.

  • Aldol Addition: Once the enolate has formed, cool the mixture to 0°C and add a solution of an aldehyde (1.1 eq) in THF dropwise. Stir the reaction for 2-4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the β-hydroxy ketone.

Table 2: Representative Reductive Transformations

Reducing AgentIntermediateSubsequent ReactionTypical Product Class
Zn / THFZinc EnolateAldol Additionβ-Hydroxy Ketones
SmI₂Samarium EnolateAlkylationα-Alkyl Ketones
Bu₃SnH / AIBNα-Keto RadicalH-atom abstraction1-Bromopinacolone
Na / liq. NH₃α-Keto CarbenoidC-H InsertionBicyclic Ketones

Synthesis of Highly Substituted Furans

α-Haloketones are classical precursors for a variety of heterocycles, including furans, thiazoles, and pyrroles.[8] this compound can be used in annulation reactions with 1,3-dicarbonyl compounds or their equivalents to construct highly substituted furan rings, which are prevalent motifs in pharmaceuticals and natural products.[9][10]

Mechanistic Pathway

The reaction typically begins with the deprotonation of a 1,3-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing one bromide ion. The resulting intermediate undergoes an intramolecular cyclization, where the second enolate oxygen attacks the carbonyl carbon, followed by dehydration to furnish the aromatic furan ring.

Experimental Workflow: One-Pot Furan Synthesis
  • Base and Enolate Formation: In a flame-dried flask under nitrogen, dissolve a 1,3-dicarbonyl compound like ethyl acetoacetate (1.0 eq) in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise at 0°C and stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add a solution of this compound (1.0 eq) in DMF dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization/Dehydration: Heat the reaction mixture to 80-100°C for 2-4 hours to promote the intramolecular cyclization and subsequent dehydration. The choice of temperature is critical; it must be high enough to drive the reaction to completion without causing decomposition.

  • Workup and Purification: Cool the reaction, pour it into ice-water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The crude product is then purified via silica gel chromatography to yield the polysubstituted furan.

References

1,1-Dibromopinacolone safety, handling, and storage procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Procedures for 1,1-Dibromopinacolone

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of 1,1-Dibromo-3,3-dimethyl-2-butanone, commonly known as this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this valuable synthetic intermediate.

Compound Profile and Hazard Identification

This compound (CAS No: 30263-65-1) is a dihalogenated ketone utilized in various organic synthesis applications.[1] Its utility as a building block in the creation of complex molecules, including those with potential biological activity, necessitates a thorough understanding of its chemical properties and associated hazards.[1]

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical characteristics. This knowledge informs appropriate storage, handling, and emergency response measures.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂O[1][2]
Molar Mass 257.95 g/mol [1]
Appearance Colorless to pale yellow solid (crystalline or powder)[1]
Melting Point 71-73 °C[1]
Boiling Point 96-97 °C at 12 mmHg[1]
Solubility Soluble in alcohols and ethers; Insoluble in water[1]
GHS Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. All personnel must be thoroughly familiar with the following GHS classifications before handling this compound.

Hazard ClassHazard CategoryGHS CodeHazard StatementSource
Skin Corrosion / IrritationCategory 2H315Causes skin irritation[2]
Serious Eye Damage / Eye IrritationCategory 2AH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[2]

Signal Word: Warning [2]

One source also indicates that this compound should be treated as a flammable solid .[1] This necessitates stringent control of ignition sources in all areas where it is handled and stored.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory to minimize exposure risk.

Ventilation and Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the inhalation of dust or vapors. The fume hood should have a verified face velocity, typically between 80-120 feet per minute, to ensure adequate containment. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory for all personnel handling this compound:

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound or upon any sign of contamination.[1]

  • Skin and Body Protection : A flame-retardant lab coat must be worn and fully fastened. For larger scale operations or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.[3]

  • Respiratory Protection : While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be required for emergency situations or if engineering controls fail.

Logical Workflow for Donning PPE

PPE_Workflow A Verify Fume Hood Operation B Don Lab Coat (Fully Fastened) A->B 1. C Don Chemical Safety Goggles B->C 2. D Don Face Shield (If necessary) C->D 3. E Don Chemical-Resistant Gloves D->E 4. F Begin Handling Procedure E->F 5.

Caption: Sequential process for donning appropriate PPE.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and accidents during the handling of this compound.

Pre-Handling Checklist
  • Review the SDS : Before beginning any new procedure, review the most current Safety Data Sheet (SDS).

  • Prepare Work Area : Ensure the chemical fume hood is clean, uncluttered, and all necessary apparatus, including waste containers, are present.

  • Assemble Materials : Weighing paper, spatulas, and any reaction vessels should be placed inside the fume hood before retrieving the chemical.

  • Control Ignition Sources : Confirm that no open flames, hot plates, or other potential ignition sources are active in the immediate vicinity.[1]

Step-by-Step Handling Procedure
  • Don PPE : Follow the PPE workflow outlined in Section 2.2.

  • Retrieve Chemical : Transport the sealed container of this compound from its storage location to the fume hood.

  • Transfer and Weigh : Carefully open the container inside the fume hood. Use a clean spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Seal Container : Immediately and securely seal the stock container after dispensing the required amount.

  • Post-Handling Decontamination : Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent, followed by soap and water. Dispose of contaminated wipes in the designated solid hazardous waste container.

  • Doff PPE : Remove PPE in the reverse order it was donned, taking care not to touch the outside of contaminated items. Dispose of gloves and any other disposable PPE. Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage area should be separate from incompatible materials.

  • Incompatible Materials : Avoid storage near strong oxidizing agents, strong reducing agents, acids, and bases.[3]

  • Ignition Sources : The storage location must be free of heat, sparks, and open flames.[1][3]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Emergency Exposure Response Flowchart

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Occurs S1 Remove Contaminated Clothing Start->S1 E1 Flush Eyes with Water for 15 min Start->E1 I1 Move to Fresh Air Start->I1 S2 Wash with Soap & Water for 15 min S1->S2 S3 Seek Medical Attention if Irritation Persists S2->S3 E2 Seek IMMEDIATE Medical Attention E1->E2 I2 Seek IMMEDIATE Medical Attention I1->I2

Caption: Immediate actions for different exposure routes.

Accidental Release Measures
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but do not use methods that would disperse the chemical dust.

  • Control Ignition Sources : Remove all sources of ignition from the area.[7]

  • Containment : Wearing full PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Avoid creating dust.[7]

  • Collection : Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Use non-sparking tools.[7]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[5]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Containers should be tightly sealed and clearly labeled. Disposal must be handled by a licensed professional waste disposal service in compliance with all relevant regulations.[5][8]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 1,1-dibromopinacolone (1,1-dibromo-3,3-dimethyl-2-butanone), a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. This document emphasizes not only the procedural steps but also the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Safety protocols, purification techniques, and characterization data are thoroughly addressed to provide a self-validating system for synthesis.

Introduction and Scientific Context

This compound is an α,α-dihalogenated ketone that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] The presence of two bromine atoms on the alpha-carbon activates the molecule for a range of nucleophilic substitution and rearrangement reactions.

The synthesis described herein is a classic example of the acid-catalyzed halogenation of a ketone.[2] The reaction proceeds through an enol intermediate, which acts as the nucleophile. The use of an acid catalyst, in this case, glacial acetic acid, is crucial as it accelerates the keto-enol tautomerism, a rate-limiting step in the reaction.[3]

Mechanism Insight: The reaction begins with the protonation of the carbonyl oxygen of pinacolone by acetic acid. This increases the acidity of the α-protons, facilitating their removal to form an enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, forming the α-monobrominated ketone and regenerating the acid catalyst. The introduction of the second bromine atom is generally slower under acidic conditions. This is because the electron-withdrawing effect of the first bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[4] Therefore, driving the reaction to the dibrominated product requires a stoichiometric excess of bromine and sufficient reaction time.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from pinacolone via acid-catalyzed bromination.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (per 10 mmol scale)Moles (mmol)Supplier Example
Pinacolone (3,3-dimethyl-2-butanone)C₆H₁₂O100.161.00 g (1.25 mL)10.0Sigma-Aldrich
Bromine (Br₂)Br₂159.813.52 g (1.13 mL)22.0Fisher Scientific
Glacial Acetic AcidCH₃COOH60.0520 mL-VWR Chemicals
5% Sodium Bisulfite SolutionNaHSO₃104.06~30 mL-LabChem
Diethyl Ether(C₂H₅)₂O74.1250 mL-Avantor
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0130 mL-J.T. Baker
Brine (Saturated NaCl Solution)NaCl58.4420 mL-Acros Organics
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-EMD Millipore
Ethanol (for recrystallization)C₂H₅OH46.07As needed-Decon Labs
Equipment
  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Synthesis Procedure

--- CAUTION: This experiment must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[5][6] ---

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add pinacolone (1.00 g, 10.0 mmol).

    • Add 20 mL of glacial acetic acid to the flask to dissolve the pinacolone. Begin stirring the solution.

  • Addition of Bromine:

    • In the dropping funnel, place a solution of bromine (3.52 g, 22.0 mmol, 2.2 equivalents) in 5 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the stirring pinacolone solution over a period of 30-45 minutes. The addition is exothermic; maintain the reaction temperature between 20-25 °C using a water bath if necessary. The deep red-brown color of bromine should gradually fade as it reacts.[3]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired, looking for the disappearance of the starting material and the monobrominated intermediate.

  • Work-up and Isolation:

    • Once the reaction is deemed complete, carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

    • To quench any unreacted bromine, add 5% sodium bisulfite solution dropwise with stirring until the red-brown color disappears and the solution becomes pale yellow or colorless.[7]

    • The crude this compound may precipitate as a pale-yellow solid. If it separates as an oil, proceed with the extraction.

    • Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid - CAUTION: CO₂ evolution! Vent frequently. ), and then with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid product can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Characterization
  • Appearance: Colorless to pale yellow solid.[1]

  • Melting Point: The expected melting point is in the range of 84-88 °C.[1]

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~6.5 ppm (s, 1H, -CHBr₂)

    • δ ~1.4 ppm (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~195 ppm (C=O)

    • δ ~45 ppm (-C(CH₃)₃)

    • δ ~40 ppm (-CHBr₂)

    • δ ~27 ppm (-C(CH₃)₃)

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Dissolve Pinacolone in Glacial Acetic Acid Reaction Add Br2 in Acetic Acid (0-25°C, 30-45 min) Prep->Reaction Stirring Stir Stir at Room Temp (3-4 hours) Reaction->Stir Quench Pour into Ice Water Quench with NaHSO3 Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Crude Product Isolate Filter and Dry Final Product Recrystallize->Isolate Final_Product Final_Product Isolate->Final_Product This compound

References

Application Notes and Protocols for the Purification of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility and Purification Imperative of 1,1-Dibromopinacolone

This compound, formally known as 1,1-dibromo-3,3-dimethyl-2-butanone, is a valuable intermediate in organic synthesis. Its gem-dibromo ketone functionality serves as a versatile handle for the construction of complex molecular architectures, including heterocycles and other functionalities relevant to medicinal chemistry and materials science. Commercial preparations of related compounds, such as 1-bromopinacolone, often contain this compound as a significant impurity, alongside the parent ketone, pinacolone.[1] For subsequent synthetic transformations where stoichiometry and purity are paramount, the removal of these impurities is a critical step. This guide provides a detailed, step-by-step protocol for the purification of this compound, offering both a primary recrystallization method and a more rigorous column chromatography procedure for achieving high purity. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Data of this compound and Related Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at STPBoiling Point (°C)Melting Point (°C)Solubility
This compound C₆H₁₀Br₂O257.95Solid (inferred)Decomposes84-88[2]Soluble in alcohols, ethers, and chlorinated solvents; insoluble in water.[2]
1-BromopinacoloneC₆H₁₁BrO179.05Liquid188-194[3][4][5][6]-10[3][4][5][6]Soluble in chloroform, methanol; insoluble in water.[3]
PinacoloneC₆H₁₂O100.16Liquid103-106-52.5Slightly soluble in water; miscible with most organic solvents.

Safety Precautions:

This compound is expected to be an irritant and lachrymator, similar to other α-haloketones. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. A safety data sheet (SDS) for a similar compound, 1,1-dibromo-3,3-dimethyl-2-butanone, indicates that it is irritating to the eyes, respiratory system, and skin.[2]

Purification Strategy: A Two-Fold Approach

The significant difference in the physical states and polarities of this compound (a solid) and its primary impurities, 1-bromopinacolone and pinacolone (liquids), provides a strong basis for purification by recrystallization. For instances where very high purity is required, or when dealing with other solid impurities, column chromatography offers a more powerful separation technique.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude this compound (mixture with 1-Bromopinacolone & Pinacolone) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Column Secondary Purification: Column Chromatography Crude->Column Alternative Pure_Solid Pure this compound (Solid) Recrystallization->Pure_Solid Crystals Impurities Impurities in Filtrate (1-Bromopinacolone, Pinacolone) Recrystallization->Impurities Mother Liquor Column->Pure_Solid Eluted Fractions

Caption: General workflow for the purification of this compound.

Part 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should remain soluble at all temperatures.

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Hexane

  • Acetone

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Step-by-Step Procedure:

  • Solvent Selection Rationale: A mixed solvent system of hexane and acetone is proposed. Hexane is a non-polar solvent in which the non-polar impurities (pinacolone) are likely to be very soluble, while the more polar this compound will have lower solubility. Acetone, a polar aprotic solvent, will help to dissolve the this compound at elevated temperatures. The principle is to use a minimal amount of the "good" solvent (acetone) to dissolve the product at high temperature and a "bad" solvent (hexane) to precipitate it upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of acetone dropwise while gently heating and stirring the mixture on a hot plate until the solid just dissolves. Avoid adding excess acetone.

  • Inducing Crystallization:

    • Slowly add hexane to the warm solution until it becomes slightly cloudy. This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of acetone to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the separation of this compound from its less polar impurities, a normal-phase chromatography setup is recommended.

Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Step-by-Step Procedure:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for normal-phase chromatography.

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common and effective eluent system for separating compounds of moderate polarity. The separation will be achieved by starting with a non-polar eluent (high hexane content) and gradually increasing the polarity by adding more ethyl acetate. This will cause the least polar compound (pinacolone) to elute first, followed by 1-bromopinacolone, and finally the most polar compound, this compound.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a 9:1 hexane:ethyl acetate mixture.

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin the elution with a 98:2 hexane:ethyl acetate mixture.

    • Collect the eluent in small fractions (e.g., 5-10 mL) in test tubes or vials.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20). The optimal gradient should be determined by preliminary TLC analysis.

  • Monitoring the Separation by TLC:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber containing a suitable eluent (e.g., 8:2 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Visualizing the Column Chromatography Process

Column_Chromatography cluster_0 Column Setup cluster_1 Elution and Separation cluster_2 Fraction Collection & Analysis Column Eluent (Hexane/Ethyl Acetate) Sand Sample Silica Gel Sand Cotton/Glass Wool Stopcock Separation Pinacolone (least polar) 1-Bromopinacolone This compound (most polar) Column:f6->Separation Fractions Fractions Collected Separation->Fractions TLC TLC Analysis Fractions->TLC Pure_Product Pure this compound TLC->Pure_Product

Caption: Schematic of the column chromatography purification process.

Conclusion and Best Practices

The successful purification of this compound is readily achievable through either recrystallization or column chromatography. For routine purification of material that is predominantly contaminated with liquid byproducts, recrystallization offers a rapid and efficient method. For achieving the highest purity or for separating from other solid impurities, column chromatography is the method of choice. The protocols provided herein are robust starting points. Researchers are encouraged to perform small-scale optimization experiments, particularly with respect to solvent ratios for both techniques, to achieve the best results for their specific crude material.

References

Application Notes and Protocols: 1,1-Dibromopinacolone as a Versatile Brominating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,1-Dibromopinacolone

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and safe brominating agents is perpetual. While classical reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are staples in the chemist's toolbox, they often present challenges related to handling, safety, and chemoselectivity. This compound (1,1-dibromo-3,3-dimethyl-2-butanone), a crystalline solid, emerges as a promising alternative, offering a unique reactivity profile.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound as a brominating agent.

This application note will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the utilization of this compound in key synthetic transformations. Its utility as a precursor for various functional groups will be highlighted, providing a valuable resource for the synthesis of complex molecules, including pharmaceutical intermediates.

Physical and Chemical Properties:

PropertyValueSource
IUPAC Name1,1-dibromo-3,3-dimethylbutan-2-one[2]
CAS Number30263-65-1[2]
Molecular FormulaC₆H₁₀Br₂O[2]
Molecular Weight257.95 g/mol [2]
AppearanceColorless to pale yellow solid[1]
Melting Point84-88 °C[1]
SolubilitySoluble in alcohol and ether solvents; insoluble in water.[1]

Core Applications: A Shift from Substrate to Reagent

While gem-dibromo ketones are often viewed as substrates for reactions like the Favorskii rearrangement, their potential as electrophilic bromine sources is a less explored but highly valuable facet. The electron-withdrawing carbonyl group polarizes the C-Br bonds, rendering the bromine atoms susceptible to nucleophilic attack or radical abstraction. This reactivity forms the basis of its application as a brominating agent.

Synthesis of Vinyl Bromides from Carbonyl Compounds

A significant application of this compound lies in its ability to act as a precursor for the synthesis of vinyl bromides. This transformation is typically achieved via a Wittig-type reaction or by reaction with phosphites, where the dibromomethyl group is converted into a bromophosphonium ylide or a related intermediate, which then reacts with aldehydes or ketones.

Causality Behind Experimental Choices: The use of a phosphite, such as triphenyl phosphite, allows for the in situ generation of a reactive species that can efficiently convert a carbonyl group into a vinyl bromide. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

Protocol 1: Synthesis of a Vinyl Bromide from an Aldehyde

This protocol outlines a general procedure for the conversion of an aldehyde to the corresponding vinyl bromide using a reagent system derived from this compound.

Materials:

  • This compound

  • Triphenyl phosphite

  • Aldehyde substrate

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.1 equivalents) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triphenyl phosphite (1.1 equivalents) dropwise over 10-15 minutes. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure vinyl bromide.

Visualization of the Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in anhydrous solvent cool Cool to 0 °C dissolve->cool add_phosphite Add Triphenyl Phosphite cool->add_phosphite add_aldehyde Add Aldehyde Substrate add_phosphite->add_aldehyde warm_rt Warm to Room Temperature add_aldehyde->warm_rt stir Stir for 2-4h warm_rt->stir quench Quench with NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Vinyl Bromide Product

Caption: Workflow for Vinyl Bromide Synthesis.

α-Bromination of Ketones and Other Carbonyl Compounds

While less common, this compound can serve as an electrophilic bromine source for the α-bromination of enolizable ketones, esters, and other carbonyl compounds. The reaction is typically catalyzed by an acid or base to facilitate the formation of the enol or enolate, which then acts as the nucleophile.

Mechanistic Insight: The reaction proceeds via the formation of an enol or enolate intermediate of the substrate ketone. This electron-rich intermediate then attacks one of the electrophilic bromine atoms of this compound, leading to the α-brominated product and the enolate of 1-bromopinacolone as a byproduct.

G Mechanism of α-Bromination Ketone Ketone Enol/Enolate Enol/Enolate Ketone->Enol/Enolate Acid/Base Catalysis α-Bromoketone α-Bromoketone Enol/Enolate->α-Bromoketone + this compound (Electrophilic Bromine Source) This compound This compound 1-Bromopinacolone Enolate 1-Bromopinacolone Enolate This compound->1-Bromopinacolone Enolate Byproduct

Caption: Simplified α-Bromination Mechanism.

Protocol 2: Acid-Catalyzed α-Bromination of a Ketone

This protocol describes a general method for the selective monobromination at the α-position of a ketone using this compound.

Materials:

  • This compound

  • Ketone substrate

  • Catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid)

  • Solvent (e.g., Dichloromethane, Diethyl ether)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the ketone (1.0 equivalent) in the chosen solvent, add a catalytic amount of the acid.

  • Reagent Addition: Add this compound (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the α-bromoketone.

Further Synthetic Utility: A Precursor to Versatile Intermediates

Beyond its direct role as a brominating agent, this compound is a valuable starting material for generating other synthetically useful intermediates.

Radical Bromination Initiator

Under photolytic or radical-initiating conditions, the C-Br bonds in this compound can undergo homolytic cleavage to generate bromine radicals. These radicals can then initiate radical bromination reactions, particularly for the functionalization of alkanes and at allylic or benzylic positions. The selectivity of these reactions often favors the formation of the most stable radical intermediate.

Comparative Yields in Radical Bromination:

SubstrateProductYield (%)
TolueneBenzyl bromideModerate to Good
CyclohexaneBromocyclohexaneModerate
Isobutanetert-Butyl bromideGood to High
Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbon bearing the two bromine atoms, coupled with the adjacent carbonyl group, makes this compound a suitable precursor for the synthesis of various heterocyclic systems. Reactions with binucleophiles, such as hydrazines, hydroxylamines, and amidines, can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively, after initial condensation and subsequent cyclization and elimination steps.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion and Future Outlook

This compound presents itself as a multifaceted reagent in the arsenal of synthetic chemistry. While its role in the Favorskii rearrangement is well-documented, its application as a brominating agent offers a valuable, and often milder, alternative to traditional reagents. The protocols and insights provided in this document are intended to empower researchers to explore the full potential of this versatile compound in the synthesis of novel molecules with applications in drug discovery and materials science. Further research into its catalytic activation and application in asymmetric bromination reactions could unveil even greater synthetic utility.

References

Application Notes and Protocols: Synthesis of Substituted Furans Utilizing 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Furans

The furan scaffold is a cornerstone in medicinal chemistry and materials science. Its presence in a multitude of natural products and pharmaceuticals underscores its significance as a privileged structure. Substituted furans exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. Furthermore, the unique electronic characteristics of the furan ring make it a valuable component in the design of organic electronic materials. The development of robust and versatile synthetic methodologies to access structurally diverse furan derivatives is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This application note provides a detailed guide to a modern and efficient method for the synthesis of polysubstituted furans, leveraging the reactivity of 1,1-dibromopinacolone as a key building block.

The Barluenga-Valdés-Feist-Benary Annulation: A Powerful Approach to Furan Synthesis

While classic methods like the Paal-Knorr synthesis provide a foundational route to furans from 1,4-dicarbonyl compounds, the synthesis of the requisite precursors can be a limitation.[1][2][3] A powerful and convergent alternative is the reaction of α,α-dihaloketones with enolizable β-dicarbonyl compounds, a strategy that can be considered a variation of the Feist-Benary synthesis.[1] This approach allows for the rapid construction of highly substituted furan rings in a single synthetic operation.

In this context, this compound emerges as a particularly useful and readily available C2-synthon. Its gem-dibromo functionality provides a reactive handle for sequential nucleophilic attack and cyclization, while the bulky tert-butyl group can impart unique solubility and crystallinity properties to the final products, often simplifying purification.

Mechanistic Rationale: Unraveling the Reaction Pathway

The synthesis of substituted furans from this compound and a β-dicarbonyl compound, such as acetylacetone, proceeds through a well-defined mechanistic sequence. Understanding this pathway is crucial for optimizing reaction conditions and predicting the regiochemical outcome.

  • Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound (e.g., acetylacetone) by a suitable base, typically a non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide, to generate a stabilized enolate.

  • Nucleophilic Attack (SN2 Alkylation): The resulting enolate acts as a potent nucleophile, attacking one of the electrophilic carbon atoms bearing a bromine atom in this compound. This step proceeds via an SN2 mechanism, displacing one of the bromide ions and forming a new carbon-carbon bond.

  • Intramolecular Cyclization: The intermediate, now containing both the dicarbonyl moiety and the α-bromoketone functionality, undergoes an intramolecular cyclization. The enolate of the remaining carbonyl group attacks the carbon bearing the second bromine atom, forming a five-membered dihydrofuran ring.

  • Dehydrobromination and Aromatization: The final step involves the elimination of the remaining bromine atom and a proton from the adjacent carbon, often facilitated by the base present in the reaction mixture or upon workup. This dehydrobromination step leads to the formation of the aromatic furan ring system.

Visualization of the Reaction Mechanism

Furan Synthesis Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A Acetylacetone Enolate Acetylacetone Enolate A->Enolate Deprotonation Base Base (e.g., NaH) Intermediate1 Alkylated Intermediate Enolate->Intermediate1 SN2 Attack Dibromo This compound Dibromo->Intermediate1 Intermediate2 Dihydrofuran Intermediate Intermediate1->Intermediate2 Ring Closure Product Substituted Furan Intermediate2->Product Dehydrobromination

Caption: Reaction mechanism for furan synthesis.

Experimental Protocol: Synthesis of 2-tert-Butyl-3-acetyl-5-methylfuran

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-tert-butyl-3-acetyl-5-methylfuran from this compound and acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF at 0 °C (ice bath).

  • Enolate Formation: Slowly add acetylacetone to the stirred suspension of sodium hydride in THF at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Addition of this compound: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-tert-butyl-3-acetyl-5-methylfuran.

Data Presentation: Reaction Parameters and Expected Outcomes

ReagentMolar Eq.Molecular Weight ( g/mol )Comments
This compound1.0271.97The electrophilic C2-synthon.
Acetylacetone1.1100.12The nucleophilic β-dicarbonyl component. A slight excess is used.
Sodium Hydride (60%)2.224.00The base for enolate formation and to facilitate final elimination.
Anhydrous THF-72.11Reaction solvent. Must be dry.
Product 2-tert-Butyl-3-acetyl-5-methylfuran
Expected Yield Moderate to good yields are typically observed for this transformation.

Experimental Workflow Visualization

Experimental Workflow Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Anhydrous THF Start->Setup BaseAdd Add Sodium Hydride to THF at 0°C Setup->BaseAdd EnolateForm Add Acetylacetone at 0°C Stir for 30 min BaseAdd->EnolateForm DibromoAdd Add this compound solution dropwise at 0°C EnolateForm->DibromoAdd Reaction Warm to Room Temperature Monitor by TLC DibromoAdd->Reaction Quench Quench with sat. aq. NH4Cl at 0°C Reaction->Quench Extract Extract with Ethyl Acetate Wash with Water and Brine Quench->Extract Dry Dry organic layer with MgSO4 Filter and Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify Product Isolated Product: 2-tert-Butyl-3-acetyl-5-methylfuran Purify->Product

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be conveniently monitored by TLC, allowing the researcher to determine the optimal reaction time. The final product can be fully characterized by standard spectroscopic techniques (1H NMR, 13C NMR, IR, and Mass Spectrometry) to confirm its structure and purity, ensuring the reliability of the synthetic outcome. The use of commercially available and stable reagents enhances the reproducibility of this method.

Conclusion and Future Perspectives

The utilization of this compound in a Feist-Benary type annulation with β-dicarbonyl compounds represents a highly effective and versatile strategy for the synthesis of polysubstituted furans. This application note provides a comprehensive guide, from mechanistic understanding to a detailed experimental protocol, empowering researchers to apply this methodology in their own synthetic endeavors. The modularity of this approach, allowing for variation in both the α,α-dihaloketone and the β-dicarbonyl partner, opens the door to the creation of diverse libraries of furan derivatives for screening in drug discovery and for the development of novel organic materials.

References

Application Note & Protocol: A Comprehensive Guide to the Laboratory Scale-Up Synthesis of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, safety-oriented guide for the scaled-up laboratory synthesis of 1,1-dibromopinacolone from pinacolone. This compound is a valuable synthetic intermediate, and this protocol is designed for researchers in organic synthesis and drug development who require a reliable method for producing this reagent in significant quantities. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, emphasize critical safety procedures for handling hazardous reagents like bromine, and outline methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Strategic Importance

Pinacolone and its derivatives are fundamental building blocks in organic chemistry, serving as precursors in the synthesis of fungicides, herbicides, and polymers.[1][2] The halogenated analogue, this compound, extends this utility, providing a versatile electrophilic synthon for constructing more complex molecular architectures. The gem-dibromo functionality allows for subsequent transformations, such as the formation of alkynes or participation in various coupling reactions, making it a valuable asset in the synthetic chemist's toolbox.

However, the synthesis of α-haloketones, particularly the dibrominated variants, requires careful control over reaction conditions to ensure high yield and selectivity, while mitigating the significant safety risks associated with the reagents.[3] This guide addresses these challenges by presenting a robust and validated protocol suitable for laboratory scale-up.

The Chemical Rationale: Mechanism of Acid-Catalyzed Dibromination

The synthesis of this compound proceeds via an acid-catalyzed α-halogenation of pinacolone. Understanding this mechanism is paramount for controlling the reaction and optimizing conditions. The reaction is not a direct attack on the ketone but rather involves the formation of a more nucleophilic enol intermediate.[4][5][6]

The key mechanistic steps are as follows:

  • Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen of pinacolone by an acid catalyst (e.g., hydrobromic acid generated in situ or added). This protonation makes the carbonyl carbon more electrophilic and, crucially, enhances the acidity of the α-protons. A base (like water or the solvent) can then deprotonate the α-carbon to form the enol tautomer. This keto-enol tautomerism is the rate-limiting step of the reaction.[6]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[4][5] This step forms a new carbon-bromine bond at the α-position and generates a bromide ion.

  • Deprotonation: The resulting protonated α-bromoketone is deprotonated to yield the neutral 1-bromopinacolone product and regenerate the acid catalyst.

  • Second Bromination: The process repeats for the second bromination. The presence of the first electron-withdrawing bromine atom on the α-carbon makes the remaining α-proton even more acidic, facilitating a second enolization and subsequent attack on another molecule of bromine to yield the final this compound.

Reaction_Mechanism Figure 1: Mechanism of Acid-Catalyzed Dibromination of Pinacolone cluster_enolization Step 1 & 2: Enolization & First Bromination cluster_dibromination Step 3 & 4: Second Bromination Pinacolone Pinacolone (Keto form) Enol Enol Intermediate Pinacolone->Enol H⁺ catalyst (Keto-Enol Tautomerism) Br2 Bromine (Br₂) H_plus Acid Catalyst (H⁺) MonoBromo 1-Bromopinacolone Enol->MonoBromo + Br₂ - HBr Enol_Bromo Bromo-Enol Intermediate MonoBromo->Enol_Bromo H⁺ catalyst (Tautomerism) DiBromo This compound (Product) Enol_Bromo->DiBromo + Br₂ - HBr

Caption: Figure 1: Mechanism of Acid-Catalyzed Dibromination of Pinacolone.

Hazard Analysis and Safety Protocols

Utmost priority must be given to safety. Bromine is a highly hazardous substance that is toxic, corrosive, and a strong oxidizing agent. Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[7][8][9]

Substance CAS Number Key Hazards Required PPE Spill/Emergency Procedure
Bromine 7726-95-6Fatal if inhaled, causes severe skin burns and eye damage, strong oxidizer.[8][9]Chemical splash goggles, face shield, heavy-duty nitrile or neoprene gloves, chemical-resistant apron/lab coat, access to a respirator.[10][11]Evacuate area. Neutralize spill with a 10% sodium thiosulfate solution. Absorb with an inert material.[8][9]
Pinacolone 75-97-8Flammable liquid and vapor. Causes skin and eye irritation.Safety glasses, nitrile gloves, lab coat.Eliminate ignition sources. Absorb with inert material.
Dichloromethane 75-09-2Suspected of causing cancer. Causes skin and serious eye irritation.Safety goggles, nitrile gloves, lab coat. Work in a fume hood.Absorb with inert material.
Hydrobromic Acid 10035-10-6Causes severe skin burns and eye damage. May cause respiratory irritation.Goggles, face shield, acid-resistant gloves, lab coat.Neutralize with sodium bicarbonate.

All operations involving the handling and transfer of bromine MUST be performed in a certified chemical fume hood with the sash positioned as low as possible. [11] An emergency eyewash and safety shower must be immediately accessible.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a ~1 mole scale synthesis of this compound.

Reagents and Equipment
Reagent / Material Quantity Molar Eq. Grade Notes
Pinacolone (3,3-dimethyl-2-butanone)100.16 g (124 mL)1.0ReagentEnsure purity >98%
Bromine (Br₂)351.6 g (112 mL)2.2ACS ReagentEXTREME CAUTION
Dichloromethane (DCM)500 mL-ACS ReagentSolvent for reaction
Saturated Sodium Bicarbonate (NaHCO₃)~500 mL--For neutralization
10% Sodium Bisulfite (NaHSO₃)~200 mL--To quench excess bromine
Anhydrous Magnesium Sulfate (MgSO₄)~30 g--For drying organic layer
Equipment
2 L Three-Neck Round-Bottom Flask
Mechanical Stirrer with Teflon Paddle
250 mL Pressure-Equalizing Dropping Funnel
Thermometer and Adapter
Ice/Water Bath
Condenser with Gas Outlet to a Scrubber (containing sodium thiosulfate solution)
2 L Separatory Funnel
Rotary Evaporator
Vacuum Distillation Apparatus

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Attach the condenser to the central neck and ensure the gas outlet is connected via tubing to a gas scrubber containing 10% sodium thiosulfate solution to trap any escaping HBr or Br₂ vapors.

  • Charge the Reactor: To the flask, add pinacolone (100.16 g, 1.0 mol) and dichloromethane (500 mL). Begin stirring to ensure the solution is homogeneous.

  • Cooling: Place the flask in a large ice/water bath and cool the solution to between 0-5°C with moderate stirring.

  • Bromine Addition: Carefully measure bromine (351.6 g, 2.2 mol) in the fume hood and transfer it to the dropping funnel. This is the most hazardous step. Begin adding the bromine dropwise to the stirred pinacolone solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C. The reaction is exothermic. The initial red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: The addition will likely take 2-3 hours. After the addition is complete, the reaction mixture should have a persistent reddish-brown color, indicating a slight excess of bromine.

  • Completion: Remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 10% sodium bisulfite solution dropwise until the red-brown color of excess bromine is completely discharged and the solution becomes colorless or pale yellow.

  • Work-Up: Transfer the entire mixture to a 2 L separatory funnel. Add approximately 200 mL of deionized water. Shake gently and separate the layers. The bottom layer is the organic (DCM) phase.

  • Washing: Wash the organic layer sequentially with:

    • 2 x 250 mL of saturated sodium bicarbonate solution (careful of gas evolution!).

    • 1 x 250 mL of water.

    • 1 x 250 mL of brine.

  • Drying and Filtration: Drain the organic layer into a large Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Stir for 15-20 minutes, then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Purification and Characterization

Purification is critical to remove unreacted starting material, the monobrominated intermediate (1-bromopinacolone), and other byproducts.

  • Vacuum Distillation: This is the most effective method for purification on this scale. The lower pressure allows the high-boiling product to distill at a lower temperature, preventing decomposition.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Expected Value
Appearance Colorless to pale yellow liquid
Boiling Point ~85-90 °C at ~10 mmHg (Literature value)
¹H NMR (CDCl₃) δ ~5.9 (s, 1H, -CHBr₂), δ ~1.3 (s, 9H, -C(CH₃)₃) ppm
¹³C NMR (CDCl₃) δ ~200 (C=O), δ ~45 (-C(CH₃)₃), δ ~40 (-CHBr₂), δ ~26 (-C(CH₃)₃) ppm
Expected Yield 75-85%

Conclusion

This application note provides a comprehensive, safety-conscious, and mechanistically grounded protocol for the laboratory scale-up synthesis of this compound. By understanding the chemical principles and adhering strictly to the safety guidelines, researchers can reliably produce this versatile building block for applications in pharmaceutical development and advanced organic synthesis. The detailed step-by-step procedure and purification guidelines ensure a high-purity final product, validated by standard characterization methods.

References

Application Notes and Protocols: The Strategic Use of 1,1-Dibromopinacolone in Tandem Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with 1,1-Dibromopinacolone

In the landscape of modern organic synthesis, the quest for efficiency and molecular diversity has led to the ascendancy of tandem, or domino, reactions. These elegant processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[1][2] Within this paradigm, this compound (1,1-dibromo-3,3-dimethylbutan-2-one) emerges as a powerful and versatile building block. Its geminal dibromo functionality, situated alpha to a sterically hindered ketone, provides a unique platform for initiating a cascade of reactions, leading to the rapid assembly of complex heterocyclic scaffolds. These heterocyclic motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[3][4]

This technical guide delves into the application of this compound in tandem reactions, with a particular focus on the synthesis of highly substituted imidazoles. We will explore the underlying mechanistic principles, provide a detailed, field-proven protocol, and offer insights into the causality behind the experimental choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to harness the synthetic potential of this remarkable reagent.

Core Principles: The Reactivity of α,α-Dihalo Ketones

The synthetic utility of this compound is rooted in the reactivity of the α,α-dihalo ketone moiety. The two bromine atoms serve as excellent leaving groups, and their presence on the same carbon atom facilitates a sequence of reactions that would be challenging to achieve with their monohalogenated counterparts. The general reactivity pattern involves an initial nucleophilic attack at the carbonyl carbon or the α-carbon, followed by subsequent transformations that can include cyclization, rearrangement, and elimination steps.

One of the most powerful applications of α-halo ketones is in the synthesis of nitrogen-containing heterocycles.[5] The reaction with amidines, for instance, provides a direct route to substituted imidazoles.[5] When a gem-dihalo ketone like this compound is employed, a tandem reaction sequence can be orchestrated to construct polysubstituted imidazoles in a single pot.

Tandem Synthesis of Tetrasubstituted Imidazoles: A Detailed Protocol

This section provides a comprehensive, step-by-step protocol for a one-pot, three-component tandem reaction for the synthesis of 2,4,5-trisubstituted imidazoles using this compound, an amidine, and a primary amine. This method offers a streamlined approach to generating a library of diverse imidazole derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 This compound r2 Amidine p1 Tetrasubstituted Imidazole r1->p1 p2 HBr Salt r1->p2 r3 Primary Amine r2->p1 r2->p2 r3->p1 r3->p2

Caption: General scheme for the tandem synthesis of tetrasubstituted imidazoles.

Materials and Equipment:
Material/EquipmentSpecifications
This compound>97% purity
Benzamidine hydrochloride>98% purity
AnilineReagent grade, freshly distilled
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂O
Round-bottom flaskTwo-necked, flame-dried
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup(e.g., Nitrogen or Argon balloon)
Standard glassware for workup
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, 230-400 mesh
Experimental Protocol:
  • Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamidine hydrochloride (1.56 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension vigorously for 10 minutes at room temperature to ensure the in-situ formation of the free benzamidine base.

  • Addition of this compound: To the stirred suspension, add this compound (2.58 g, 10 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.

  • Addition of Primary Amine: Following the addition of this compound, add aniline (0.93 g, 10 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate (3 x 20 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure tetrasubstituted imidazole.

Mechanism of the Tandem Reaction: A Stepwise Exploration

The formation of the tetrasubstituted imidazole from this compound, an amidine, and a primary amine is a fascinating example of a domino reaction. The proposed mechanism involves a sequence of nucleophilic substitution, condensation, and cyclization/aromatization steps.[6][7]

G A This compound + Amidine B Nucleophilic Attack (SN2) A->B C α-Bromo-α-amino Ketone Intermediate B->C D Condensation with Primary Amine C->D E Diamine Intermediate D->E F Intramolecular Cyclization E->F G Cyclic Intermediate F->G H Dehydrobromination & Aromatization G->H I Tetrasubstituted Imidazole H->I

Caption: Proposed mechanistic pathway for the tandem imidazole synthesis.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amidine on one of the electrophilic carbons of this compound. This is likely an Sₙ2-type displacement of one of the bromide ions, forming an α-bromo-α-amino ketone intermediate.

  • Condensation: The primary amine then reacts with the carbonyl group of the intermediate. This condensation reaction forms a diamine intermediate.

  • Intramolecular Cyclization: The newly formed amino group attacks the carbon bearing the remaining bromine atom in an intramolecular fashion. This cyclization step forms the five-membered imidazole ring.

  • Aromatization: The final step involves the elimination of hydrogen bromide (HBr) from the cyclic intermediate, leading to the formation of the stable, aromatic tetrasubstituted imidazole. The base (potassium carbonate) present in the reaction mixture facilitates this dehydrobromination step.

Safety and Handling of this compound

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

HazardPrecautionary Measures
Toxicity Harmful if swallowed or in contact with skin. May cause respiratory irritation.[1]
Irritation Causes skin and serious eye irritation.
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Gateway to Molecular Diversity

The use of this compound in tandem reactions represents a powerful and efficient strategy for the synthesis of complex heterocyclic molecules. The one-pot protocol for the synthesis of tetrasubstituted imidazoles detailed herein exemplifies the utility of this approach, enabling the rapid generation of diverse molecular scaffolds from readily available starting materials. A thorough understanding of the underlying reaction mechanisms and adherence to proper safety protocols are paramount for the successful implementation of these powerful synthetic transformations. As the demand for novel bioactive compounds continues to grow, the strategic application of versatile building blocks like this compound in tandem reactions will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

Protecting Group Strategies for Reactions with 1,1-Dibromopinacolone: An Application Note for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of 1,1-Dibromopinacolone in Complex Syntheses

This compound (1,1-dibromo-3,3-dimethyl-2-butanone) is a versatile reagent in modern organic synthesis, primarily employed as a precursor for the generation of terminal or internal alkynes. Its utility stems from its gem-dibromo functionality adjacent to a sterically hindered ketone, which can be transformed under basic conditions. However, the very reactivity that makes this compound valuable also presents a significant challenge when working with polyfunctional molecules. The strong bases, typically organolithium reagents, required for the subsequent transformations are incompatible with a wide range of common functional groups, including alcohols, amines, aldehydes, and even some ketones and esters.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in reactions involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful execution of synthetic routes. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

The Synthetic Challenge: Compatibility with Strong Bases

The conversion of 1,1-dibromoalkenes, derived from aldehydes or ketones, to alkynes often involves strong bases like n-butyllithium (n-BuLi).[1] These reagents are highly nucleophilic and basic, readily reacting with acidic protons present in many functional groups. This lack of chemoselectivity necessitates the temporary masking or "protection" of these sensitive functionalities to prevent undesired side reactions.

A well-designed protecting group strategy is paramount for the successful application of this compound in the synthesis of complex molecules. The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the strongly basic and nucleophilic conditions of the alkyne formation step.

  • Readily removed in high yield under conditions that do not affect the newly formed alkyne or other functionalities in the molecule.[2]

The concept of orthogonal protection , where multiple protecting groups can be removed selectively without affecting others, is a powerful tool in multi-step synthesis.[3][4]

Strategic Protection of Common Functional Groups

The choice of a suitable protecting group is dictated by the specific functional group to be protected and the reaction conditions to which the molecule will be subjected.

Protecting Alcohols: Silyl Ethers as the Workhorse

Alcohols possess an acidic proton that is readily deprotonated by organolithium reagents. Silyl ethers are the most common and effective protecting groups for alcohols in this context due to their stability in basic media and ease of removal.[5][6]

Key Considerations:

  • Steric Hindrance: The size of the silyl group influences its stability. Bulkier silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) offer greater stability towards acidic conditions and are generally preferred for multi-step syntheses. Trimethylsilyl (TMS) ethers are more labile and may not be suitable for lengthy reaction sequences.

  • Deprotection: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups.[5]

Table 1: Common Silyl Protecting Groups for Alcohols

Protecting GroupAbbreviationTypical Protection ReagentsTypical Deprotection ReagentsStability to n-BuLi
TrimethylsilylTMSTMSCl, Imidazole, DMFK₂CO₃, MeOH; mild acidModerate
tert-ButyldimethylsilylTBS/TBDMSTBSCl, Imidazole, DMFTBAF, THF; AcOH, H₂O/THFExcellent
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF; HF·PyridineExcellent
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF, THF; HF·PyridineExcellent

Experimental Protocol: TBS Protection of a Primary Alcohol

  • To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: TBS Deprotection

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protecting Amines: Carbamates and Benzyl Groups

Primary and secondary amines possess acidic N-H protons and are highly nucleophilic, making their protection essential in the presence of strong bases and electrophiles.

Key Considerations:

  • tert-Butoxycarbonyl (Boc) Group: This is a widely used protecting group that forms a carbamate with the amine. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).

  • Benzyl (Bn) Group: N-benzylation provides a robust protecting group that is stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Deprotection is typically achieved by catalytic hydrogenolysis (H₂, Pd/C). For primary amines, double benzylation is often necessary to prevent deprotonation of the remaining N-H bond.

Table 2: Common Protecting Groups for Amines

Protecting GroupAbbreviationTypical Protection ReagentsTypical Deprotection ReagentsStability to n-BuLi
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., NEt₃, DMAP)TFA, CH₂Cl₂; HCl in DioxaneExcellent
BenzylBnBnBr, Base (e.g., K₂CO₃)H₂, Pd/CExcellent (for N,N-dibenzyl)
CarboxybenzylCbz or ZCbzCl, Base (e.g., NaHCO₃)H₂, Pd/CExcellent

Experimental Protocol: Boc Protection of a Primary Amine

  • Dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equiv), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours or until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protecting Aldehydes and Ketones: Acetals and Ketals

While the ketone of this compound is sterically hindered, other more reactive aldehydes or ketones in the substrate molecule may require protection to prevent undesired reactions with nucleophiles. Acetals and ketals are excellent choices as they are stable to strongly basic and nucleophilic conditions.[2][7]

Key Considerations:

  • Formation: Acetals and ketals are typically formed by reacting the carbonyl compound with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).

  • Stability: They are inert to organolithium reagents, Grignard reagents, and hydrides.

  • Deprotection: Deprotection is readily achieved by hydrolysis with aqueous acid.

Table 3: Common Protecting Groups for Aldehydes and Ketones

Protecting GroupReagents for ProtectionTypical Deprotection ReagentsStability to n-BuLi
1,3-DioxolaneEthylene glycol, PTSAAqueous acid (e.g., HCl, H₂SO₄)Excellent
1,3-Dioxane1,3-Propanediol, PTSAAqueous acid (e.g., HCl, H₂SO₄)Excellent

Experimental Protocol: Acetal Protection of an Aldehyde

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent like toluene, add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude acetal by distillation or column chromatography.

Application in Alkyne Synthesis: Corey-Fuchs and Seyferth-Gilbert Reactions

The primary application of this compound is in the synthesis of alkynes. The choice of protecting groups is critical for the success of these transformations when using complex, polyfunctional substrates.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne.[1] The first step involves the formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.

Workflow for Corey-Fuchs Reaction with a Protected Substrate:

CoreyFuchsWorkflow cluster_0 Protection cluster_1 Corey-Fuchs Reaction cluster_2 Deprotection Start Polyfunctional Aldehyde Protected Protected Aldehyde Start->Protected Protecting Group Introduction Dibromoalkene Protected 1,1-Dibromoalkene Protected->Dibromoalkene CBr4, PPh3 Alkyne Protected Terminal Alkyne Dibromoalkene->Alkyne 2 eq. n-BuLi FinalProduct Functionalized Terminal Alkyne Alkyne->FinalProduct Deprotection

Caption: Corey-Fuchs reaction workflow with protecting groups.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers an alternative route to alkynes from aldehydes and ketones.[8][9][10][11][12] The Ohira-Bestmann modification allows for the use of milder basic conditions (e.g., K₂CO₃ in methanol), which can be advantageous for base-sensitive substrates.[8][9] However, for many applications, stronger bases are still employed.

Decision Tree for Protecting Group Selection:

PG_Selection Start Identify Functional Groups in the Substrate Alcohol Alcohol Present? Start->Alcohol Amine Amine Present? Start->Amine Carbonyl Aldehyde/Ketone Present? Start->Carbonyl Silyl Use Silyl Ether (e.g., TBS, TIPS) Alcohol->Silyl Carbamate Use Carbamate (e.g., Boc, Cbz) Amine->Carbamate Acetal Use Acetal/Ketal Carbonyl->Acetal Proceed Proceed with Reaction Silyl->Proceed Carbamate->Proceed Acetal->Proceed

References

Troubleshooting & Optimization

Minimizing side products in the bromination of pinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of Pinacolone

A-TS-CHEM-2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the α-bromination of pinacolone (3,3-dimethyl-2-butanone) to produce 3-bromo-3,3-dimethyl-2-butanone. Our goal is to provide in-depth, actionable advice to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the bromination of pinacolone, and why do they form?

A1: The most common side products are polybrominated species, primarily 1,1-dibromo-3,3-dimethyl-2-butanone. These form because the introduction of the first electron-withdrawing bromine atom at the α-position can increase the acidity of the remaining α-protons on the methyl group. This makes the monobrominated product susceptible to further enolization and subsequent reaction with bromine.[1] Under acidic conditions, which are standard for this reaction, the rate-determining step is typically the enolization of the ketone.[2][3] However, the enolization of the monobrominated ketone can sometimes be competitive with or even faster than the enolization of the starting pinacolone, leading to dibromination.

Another potential, though less common, side reaction under incorrect conditions (specifically, basic conditions) is the haloform reaction . Pinacolone is a methyl ketone, and in the presence of a base and excess halogen, it can undergo cleavage to form bromoform (CHBr₃) and the carboxylate salt of pivalic acid.[4][5][6][7]

Q2: I am observing significant amounts of dibrominated product. How can I suppress this?

A2: Suppressing dibromination is crucial for achieving high purity and yield of the desired monobrominated product. Here are the key strategies:

  • Stoichiometric Control: Carefully control the stoichiometry. Use of a large excess of bromine is a primary cause of polybromination. Aim for a molar ratio of bromine to pinacolone of 1:1 or a very slight excess of bromine (e.g., 1.05 equivalents).

  • Controlled Bromine Addition: Instead of adding all the bromine at once, add it dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of free bromine at any given time, favoring the reaction with the more abundant starting material (pinacolone) over the monobrominated product.[8]

  • Temperature Management: Conduct the reaction at low temperatures (e.g., 0–10°C).[8] Lower temperatures reduce the overall reaction rate, allowing for better control and selectivity. Exothermic reactions can lead to localized heating, which accelerates the second bromination.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or acetic acid are commonly used and can help solvate the intermediates and control reactivity. Anhydrous methanol is a frequently cited solvent for this transformation.[8]

Q3: What is the purpose of the acid catalyst, and which one should I use?

A3: An acid catalyst is essential for this reaction because it accelerates the rate-limiting step: the conversion of the ketone to its enol form.[2][3] The enol is the nucleophilic species that attacks the electrophilic bromine. Without a catalyst, the reaction is extremely slow. The mechanism involves the protonation of the carbonyl oxygen, which makes the α-protons more acidic and facilitates enol formation.

Commonly used acid catalysts include:

  • Hydrobromic acid (HBr): Often generated in situ as the reaction progresses, or added in small amounts to initiate the reaction.

  • Sulfuric acid (H₂SO₄): A strong, non-nucleophilic acid that is effective at promoting enolization.

  • Lewis Acids: In some cases, Lewis acids can also be used to activate the carbonyl group.

For most applications, a catalytic amount of strong protic acid is sufficient.

Q4: Can I use a base to promote the reaction instead of an acid?

A4: Using a base is strongly discouraged for the synthesis of α-bromopinacolone. While a base will deprotonate the α-carbon to form an enolate, which is a potent nucleophile, it will almost certainly lead to the haloform reaction .[4][5][6] The reaction proceeds by sequential halogenation of all three α-protons on the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to cleavage of the C-C bond and formation of bromoform and a carboxylate.[7] This pathway is completely different from the desired α-monobromination and will result in low to zero yield of the target product.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Problem 1: Low Yield of Monobromopinacolone with Significant Starting Material Remaining
Possible Cause Recommended Solution
Insufficient Bromine Ensure accurate measurement of bromine. Consider using a slight excess (1.05 eq). Remember that bromine is volatile, so handle it carefully to prevent loss.
Incomplete Reaction The reaction may be too slow at the current temperature. After bromine addition is complete, allow the reaction to stir for an additional period at the reaction temperature or let it warm slowly to room temperature while monitoring by TLC or GC-MS.[8]
Catalyst Inactivity Ensure the acid catalyst is active and present in a sufficient amount. If the reaction is sluggish from the start, a small additional charge of catalyst may be required.
Moisture Contamination Water can potentially interfere with the reaction or catalyst. While not always strictly necessary, using anhydrous solvents can lead to more reproducible results.[8]
Problem 2: Product is Heavily Contaminated with Dibromo- and/or Tribromo-pinacolone
Possible Cause Recommended Solution
Excess Bromine Used Re-evaluate your stoichiometry. Use no more than 1.05 equivalents of bromine.
Rapid Bromine Addition Add the bromine solution slowly and dropwise. This keeps the instantaneous concentration of Br₂ low, maximizing selectivity for monobromination.
Poor Temperature Control The reaction is exothermic. Use an ice bath to maintain a low and stable temperature (e.g., 0-10°C) during bromine addition to prevent runaway reactions and over-bromination.[8]
High Local Concentrations Ensure vigorous stirring throughout the bromine addition to quickly disperse the reagent and avoid "hot spots" where polybromination can occur.

Visual Troubleshooting Workflow

The following diagram provides a decision-making workflow for troubleshooting common issues based on the analysis of a crude reaction sample (e.g., by GC-MS or ¹H NMR).

troubleshooting_workflow Troubleshooting Bromination of Pinacolone start Analyze Crude Reaction Mixture (GC/NMR) outcome1 High Starting Material Low Monobromo Product start->outcome1 >20% Pinacolone outcome2 High Polybrominated Products (Dibromo, Tribromo) start->outcome2 >10% Dibromo+ outcome3 Desired Outcome: High Monobromo Product start->outcome3 High Purity action3 ACTION: - Increase reaction time post-addition - Check catalyst activity outcome1->action3 sub_q1 Was Br2 addition slow and temperature low (0-10°C)? outcome2->sub_q1 end_good Proceed to Purification outcome3->end_good sub_q2 Was Br2 stoichiometry accurate (1.0-1.05 eq)? sub_q1->sub_q2 Yes action1 ACTION: - Decrease addition rate - Improve cooling efficiency sub_q1->action1 No action2 ACTION: - Verify Br2 concentration/volume - Use fresh Br2 solution sub_q2->action2 No end_rerun Adjust conditions and rerun sub_q2->end_rerun Yes (Consider solvent/catalyst effects) action1->end_rerun action2->end_rerun action3->end_rerun

Caption: Troubleshooting Decision Tree for Pinacolone Bromination.

Optimized Experimental Protocol

This protocol is adapted from established procedures for the selective α-monobromination of ketones.[8]

Safety Warning: This procedure must be carried out in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Bromomethyl ketones are potent lachrymators and skin irritants. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[8]

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine (Br₂)

  • Anhydrous Methanol (MeOH)

  • Four-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

Procedure:

  • Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, condenser, and dropping funnel. Ensure the system is protected from atmospheric moisture with a drying tube.

  • Charging the Flask: Charge the flask with pinacolone (1.00 mole) and anhydrous methanol (approx. 6-7 mL per gram of ketone).[8]

  • Cooling: Begin stirring and cool the solution to 0–5°C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (1.00 mole) in a small amount of cold anhydrous methanol. Add this solution to the dropping funnel.

  • Controlled Reaction: Add the bromine solution dropwise to the stirred pinacolone solution. The rate of addition should be controlled to maintain the internal reaction temperature between 5°C and 10°C. The characteristic red-orange color of bromine should fade as it is consumed. The total addition time should be approximately 45-60 minutes.[8]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 10°C, allowing the temperature to slowly rise to room temperature. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup:

    • Slowly add water to the reaction mixture to quench any remaining bromine.

    • Add more water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with an aqueous solution of 10% potassium carbonate to neutralize hydrobromic acid, followed by washes with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate). Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-bromo-3,3-dimethyl-2-butanone.[8]

References

Troubleshooting common issues in 1,1-Dibromopinacolone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dibromopinacolone reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent application of this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reaction theory of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a geminal-dibromo ketone. It serves as a valuable intermediate in organic synthesis. Its primary application is as a precursor for the synthesis of terminal alkynes via the Corey-Fuchs reaction.[1][2][3] In this two-step process, an aldehyde is first converted to a 1,1-dibromoalkene using the phosphorus ylide generated from triphenylphosphine and carbon tetrabromide (or this compound itself can be a source of the dibromomethylene group in related transformations), which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.[3][4] It can also be used in other transformations, such as the Favorskii rearrangement to produce α,β-unsaturated acids under basic conditions.[5][6][7]

Q2: What is the general mechanism for the α,α-dibromination of a ketone like pinacolone?

A2: The α,α-dibromination of a ketone typically proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form.[8] This enol, which is nucleophilic at the α-carbon, then attacks molecular bromine (Br₂). This process repeats a second time to yield the dibrominated product. The presence of the first electron-withdrawing bromine atom makes the remaining α-proton more acidic, facilitating the second bromination.

Q3: What are the critical safety precautions when working with bromine and organolithium reagents?

A3:

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles with a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

  • n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and will ignite spontaneously on contact with air and moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. Wear flame-resistant gloves and a flame-resistant lab coat. Ensure all glassware is oven- or flame-dried before use.

Q4: How should this compound and its monobrominated precursor be stored?

A4: 1-Bromopinacolone and this compound are α-haloketones and should be treated as lachrymators and irritants. They should be stored in a cool, dry, well-ventilated area, away from incompatible substances like strong bases and oxidizing agents. For long-term stability, refrigeration (2-8°C) in a tightly sealed container is recommended to minimize decomposition.[9][10] Some suppliers note that technical grade 1-bromopinacolone may contain this compound and pinacolone as impurities.

Troubleshooting Guide for Synthesis

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired this compound Product.

Possible Causes & Solutions

Potential Cause Underlying Rationale & Troubleshooting Steps
Inefficient Enol Formation The reaction rate is dependent on the formation of the enol intermediate. Under acidic catalysis (e.g., HBr, AcOH), ensure the acid is fresh and added in sufficient quantity to catalyze the tautomerism effectively.[8][11]
Inactive Brominating Agent Molecular bromine (Br₂) can degrade over time. Ensure it is a characteristic reddish-brown color. If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored in a cool, dark, and dry place.[11]
Suboptimal Reaction Temperature α-Bromination reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish, consider incrementally increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Excessively high temperatures can lead to side products.
Premature Quenching Ensure the reaction has gone to completion before performing the aqueous workup. Use TLC to monitor the disappearance of the starting material (pinacolone) and the intermediate (1-bromopinacolone).[11]
Problem 2: The major product is 1-Bromopinacolone (monobrominated), not the dibrominated product.

Possible Causes & Solutions

Potential Cause Underlying Rationale & Troubleshooting Steps
Insufficient Brominating Agent The reaction requires at least two equivalents of the brominating agent (e.g., Br₂) for each equivalent of pinacolone. Verify your stoichiometry. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Insufficient Reaction Time The second bromination may be slower than the first. Increase the reaction time and continue to monitor the progress by TLC/GC until the monobrominated intermediate is consumed.
Problem 3: Significant formation of α,β-unsaturated ketone or other rearrangement byproducts.

Possible Causes & Solutions

Potential Cause Underlying Rationale & Troubleshooting Steps
Base-Promoted Elimination In the presence of a base, α,α'-dihaloketones can undergo elimination to form α,β-unsaturated carbonyl compounds, a reaction related to the Favorskii rearrangement.[5][7] This is particularly relevant if the workup involves a basic wash (e.g., sodium bicarbonate) and is performed at elevated temperatures. Ensure any basic washes are performed cold and quickly.
Favorskii Rearrangement If a strong base is present, this compound can potentially undergo a quasi-Favorskii rearrangement. This is less common under standard synthesis conditions but can be a factor if reaction conditions deviate significantly. Ensure reaction conditions remain acidic or neutral until the desired product is formed.
Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing low-yield issues.

TroubleshootingWorkflow Start Problem: Low Yield of this compound Check_SM Analyze Crude Reaction Mixture (TLC/GC/NMR) Start->Check_SM SM_Present Is Starting Material (Pinacolone) Present? Check_SM->SM_Present Mono_Present Is Monobromo Product the Major Component? SM_Present->Mono_Present No Cause_Enol Cause: Inefficient Enol Formation Solution: Check Acid Catalyst SM_Present->Cause_Enol Yes Cause_Stoich Cause: Insufficient Bromine Solution: Check Stoichiometry (Need >2 eq.) Mono_Present->Cause_Stoich Yes Cause_Degradation Cause: Product Degradation Solution: Check Workup Conditions (Avoid Excess Heat/Base) Mono_Present->Cause_Degradation No Cause_Time_Temp Cause: Insufficient Time/Temp Solution: Increase Reaction Time or Temperature Cause_Enol->Cause_Time_Temp BrominationMechanism cluster_0 cluster_1 cluster_2 Ketone ProtonatedKetone Ketone->ProtonatedKetone + H+ Enol ProtonatedKetone->Enol - H+ BromoKetone Enol->BromoKetone + Br2 - HBr

References

Technical Support Center: Optimization of Reaction Conditions for 1,1-Dibromopinacolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Dibromopinacolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As α-haloketones are highly valuable synthetic intermediates, mastering their preparation is crucial.[1] This document offers a comprehensive, question-and-answer-based approach to troubleshoot common issues and deepen your understanding of the underlying chemical principles.

Core Synthesis Protocol: Acid-Catalyzed Dibromination of Pinacolone

This protocol details a standard procedure for the synthesis of this compound. It serves as a baseline for the troubleshooting and optimization discussions that follow.

Reaction Scheme: Pinacolone reacts with two equivalents of bromine under acidic conditions to yield this compound.

Materials & Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM) or Diethyl Ether

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Experimental Protocol: Step-by-Step

  • Reaction Setup:

    • In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

    • Charge the flask with Pinacolone (1.0 eq) and glacial Acetic Acid (approx. 3-4 mL per gram of pinacolone).

    • Begin stirring the solution at room temperature.

  • Addition of Bromine:

    • Safety First: Elemental bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat.

    • Carefully measure Bromine (2.1 eq) and add it to the dropping funnel. Diluting the bromine with a small amount of glacial acetic acid can help control the addition rate.

    • Add the bromine dropwise to the stirring pinacolone solution over 30-60 minutes. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath if necessary. A reddish-brown color will persist initially.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature. The disappearance of the bromine color is an indicator of consumption, but not necessarily completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the intermediate 1-bromopinacolone. The reaction may take several hours.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Carefully add 10% sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color should disappear completely.

    • Extract the aqueous mixture with dichloromethane or diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a yellow to brown oil. Purification can be achieved via vacuum distillation or flash column chromatography on silica gel.[2]

    • Due to the lachrymatory nature of α-haloketones, all purification steps should be performed in a fume hood.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low or No Conversion of Starting Material

Q1: My reaction has been running for hours, but TLC/GC analysis shows a significant amount of unreacted pinacolone. What went wrong?

  • Possible Cause 1: Insufficient Enol Formation. The acid-catalyzed halogenation of ketones proceeds through an enol intermediate.[3][4][5] The rate-limiting step is often the formation of this enol, which is the active nucleophile that attacks the bromine.[4]

    • Recommended Solution: Ensure you have used a sufficient amount of acid catalyst. Glacial acetic acid serves as both the solvent and catalyst, but a small amount of a stronger acid like HBr can accelerate enolization.[3] Verify that your acetic acid is not excessively wet, as water can hinder the process.

  • Possible Cause 2: Inactive Brominating Agent. While less common with elemental bromine, impurities or degradation of the brominating agent can be an issue.

    • Recommended Solution: Use a fresh bottle of bromine. If using an alternative like N-Bromosuccinimide (NBS), ensure it has been stored correctly in a cool, dark, dry place.[6]

  • Possible Cause 3: Incorrect Temperature. While the reaction is often run at room temperature, some substrates require gentle heating to achieve a reasonable rate.

    • Recommended Solution: Try warming the reaction mixture to 40-50°C. Monitor the reaction closely, as higher temperatures can also promote side reactions.[6]

Problem Area 2: Poor Selectivity & Byproduct Formation

Q2: My final product is a mixture of this compound, 1-bromopinacolone, and starting material. How can I improve the selectivity for the dibrominated product?

  • Possible Cause: Stoichiometry and Reaction Kinetics. The first bromination is typically faster than the second. Adding all the bromine at once can lead to localized high concentrations, resulting in some pinacolone being dibrominated while other molecules remain unreacted.

    • Recommended Solution:

      • Control the Stoichiometry: Use a slight excess of bromine (2.1-2.2 equivalents) to drive the reaction to completion.

      • Slow Addition: The dropwise addition of bromine, as described in the protocol, is critical. This maintains a low, steady concentration of bromine, allowing the monobrominated intermediate to form and then react further before all the starting material is consumed.

      • Increase Reaction Time: Allow sufficient time for the slower second bromination to occur. Continue monitoring until the monobrominated intermediate is fully consumed.

Q3: I am observing byproducts that are not the mono- or di-brominated ketones. What could they be?

  • Possible Cause: Over-bromination or Side Reactions. Under harsh conditions (e.g., high temperature, prolonged reaction time with excess bromine), bromination could potentially occur at the tert-butyl group, although this is less likely. More commonly, impurities in the starting material or solvent can lead to unexpected byproducts.

    • Recommended Solution:

      • Verify Reagent Purity: Ensure your pinacolone and acetic acid are of high purity.

      • Maintain Temperature Control: Avoid excessive heating to minimize decomposition or undesired side reactions.

      • Purification: If byproducts are unavoidable, focus on optimizing the purification step. A careful fractional distillation or a well-optimized flash chromatography gradient should separate the desired product.

Problem Area 3: Product Decomposition and Discoloration

Q4: My crude product is a very dark brown or black oil. Is this normal, and can it be cleaned up?

  • Possible Cause 1: Residual Acid. Traces of HBr, formed as a byproduct, can cause the product to degrade, especially upon heating during solvent removal or distillation. α-Haloketones can be unstable in the presence of acid.[7]

    • Recommended Solution: Thoroughly neutralize the reaction mixture during the work-up. The wash with saturated sodium bicarbonate is crucial. Ensure the aqueous layer is basic (test with pH paper) before proceeding.

  • Possible Cause 2: Thermal Instability. α-Haloketones can be thermally sensitive. Overheating during rotary evaporation or distillation can lead to decomposition and polymerization, which often results in dark, tarry materials.

    • Recommended Solution:

      • Remove the solvent at the lowest practical temperature and pressure.

      • If purifying by distillation, use a high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this reaction? A: The reaction proceeds via an acid-catalyzed enol formation. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A base (like another molecule of acetic acid) removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) in an electrophilic addition. This process repeats for the second bromination. The acid catalyst is crucial as it accelerates the formation of the enol, which is the reactive intermediate.[3][4][8]

Q: Can I use a different brominating agent, like N-Bromosuccinimide (NBS)? A: Yes, NBS is a common alternative to elemental bromine and is a solid, making it easier and safer to handle.[3] When using NBS, you will still need an acid catalyst (like HBr or AcOH). For some reactions, particularly those involving allylic positions, NBS may require a radical initiator, but for α-bromination of ketones, the acid-catalyzed pathway is typical.[6]

Q: How should I properly store the final this compound product? A: α-Haloketones can be sensitive to moisture and light and may have limited long-term stability.[9]

  • Best Practices: Store the purified product in a tightly sealed amber glass vial to protect it from light and moisture. For long-term storage, flushing the vial with an inert gas (nitrogen or argon) and storing it in a freezer (-20°C) is highly recommended.[9]

Q: What are the primary safety concerns with this synthesis? A: The primary hazards are:

  • Elemental Bromine: Highly toxic, corrosive, and has a high vapor pressure. Always handle in a chemical fume hood with appropriate PPE.

  • α-Haloketones: The product, this compound, is a lachrymator (causes tearing) and is corrosive. Handle with care in a well-ventilated area.

  • HBr Gas: Hydrogen bromide is a corrosive gas that is generated as a byproduct of the reaction. The reaction should be vented properly within a fume hood.

Visualizations & Data
Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product purification.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification Setup 1. Assemble Glassware (Flask, Condenser, Dropping Funnel) Charge 2. Charge Flask (Pinacolone, Acetic Acid) Setup->Charge Addition 3. Add Bromine (2.1 eq) Dropwise at 25-35°C Charge->Addition React 4. Stir & Monitor (TLC / GC) Addition->React Quench 5. Quench Reaction (Ice water, Na2S2O3) React->Quench Reaction Complete Extract 6. Extract with DCM Quench->Extract Wash 7. Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry 8. Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Purify 9. Purify Crude Product (Vacuum Distillation or Chromatography) Dry->Purify Crude Product Store 10. Store Final Product (Cool, Dark, Inert Atmosphere) Purify->Store

Caption: Overall workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting Start Analyze Reaction Outcome (TLC, GC, NMR) LowYield Problem: Low Yield / Incomplete Reaction Start->LowYield PoorSelectivity Problem: Poor Selectivity / Byproducts Start->PoorSelectivity Decomposition Problem: Product Decomposition / Discoloration Start->Decomposition CheckAcid Check Acid Catalyst (Amount, Purity) LowYield->CheckAcid CheckStoich Verify Bromine Stoichiometry (Use 2.1-2.2 eq) PoorSelectivity->CheckStoich CheckNeutralization Ensure Thorough Neutralization (NaHCO3 Wash) Decomposition->CheckNeutralization CheckTemp Increase Temperature (e.g., to 40-50°C) CheckAcid->CheckTemp CheckTime Increase Reaction Time CheckTemp->CheckTime Solution1 Outcome: Improved Conversion CheckTime->Solution1 SlowAddition Ensure Slow, Dropwise Addition of Bromine CheckStoich->SlowAddition MonitorMono Monitor Disappearance of Monobromo Intermediate SlowAddition->MonitorMono Solution2 Outcome: Higher Purity Product MonitorMono->Solution2 LowTempPurify Use Low Temperature for Solvent Removal & Distillation CheckNeutralization->LowTempPurify Solution3 Outcome: Stable, Clean Product LowTempPurify->Solution3

Caption: Decision tree for troubleshooting synthesis issues.

Table 1: Key Parameter Optimization
ParameterStandard ConditionPotential IssueOptimization StrategyExpected Outcome
Bromine Stoich. 2.1 equivalentsIncomplete reactionIncrease to 2.2 eqDrives reaction to completion
Byproduct formationDecrease to 2.05 eq, add slowlyMinimizes over-bromination
Temperature 25-35°CSlow reaction rateIncrease to 40-50°CFaster conversion
Decomposition/Side reactionsMaintain < 30°CImproved product purity
Acid Catalyst Glacial Acetic AcidSlow enolizationAdd catalytic HBr (1-2 mol%)Increased reaction rate
Addition Rate 30-60 minutesPoor selectivityIncrease addition time to >60 minBetter ratio of di- to mono-bromo product

References

Technical Support Center: A Researcher's Guide to 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dibromopinacolone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and solve purity challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: In a typical synthesis, which involves the bromination of pinacolone, you will almost invariably encounter a mixture of products due to the stepwise nature of the halogenation. The primary impurities to anticipate are:

  • Unreacted Starting Material (Pinacolone): Incomplete bromination is common, leaving residual pinacolone in your crude product.

  • Mono-brominated Intermediate (1-Bromopinacolone): This is often the most significant impurity. The relative rates of the first and second bromination steps determine its prevalence. Technical grade 1-Bromopinacolone, for instance, often contains both pinacolone and this compound.

  • Hydrolysis Products: this compound is susceptible to hydrolysis, especially during aqueous workups or if exposed to moisture. This can lead to the formation of α-hydroxy or α,α-dihydroxy ketones, which may be unstable. The cleavage of a C-Br bond by water is a known pathway for haloalkanes.

  • Favorskii Rearrangement Byproducts: If the bromination is conducted in the presence of a base (or if the crude product is treated with a base), α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. For this compound, this could potentially lead to α,β-unsaturated acid derivatives after elimination.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions & Degradation Pinacolone Pinacolone (Starting Material) MonoBromo 1-Bromopinacolone (Intermediate Impurity) Pinacolone->MonoBromo + Br₂ DiBromo This compound (Target Product) MonoBromo->DiBromo + Br₂ Favorskii Favorskii Rearrangement Product MonoBromo->Favorskii + Base Hydrolysis Hydrolysis Product (e.g., α-bromohydrin) DiBromo->Hydrolysis + H₂O DiBromo->Favorskii + Base

Q2: How can I quickly assess the purity of my crude product before undertaking a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a rapid, qualitative assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography.

Protocol for TLC Analysis:

  • Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Eluent (Mobile Phase) Selection: The key is to find a solvent system that provides good separation between your target compound and its major impurities. Start with a non-polar solvent and gradually increase polarity. A good starting point is a mixture of hexanes and ethyl acetate.

    • Begin with 5% Ethyl Acetate in Hexanes.

    • If all spots remain at the baseline, increase to 10%, then 20% Ethyl Acetate.

  • Visualization:

    • UV Light (254 nm): Ketones will often show as dark spots.

    • Staining: If spots are not UV-active, use a potassium permanganate (KMnO₄) stain. Ketones typically appear as yellow/orange spots on a purple background.

  • Interpretation: The R_f (retention factor) value is inversely proportional to the polarity of the compound. Generally, the less polar the compound, the higher it travels up the plate.

    • Pinacolone: Most non-polar, highest R_f.

    • 1-Bromopinacolone: Intermediate polarity, intermediate R_f.

    • This compound: Most polar, lowest R_f.

    • An ideal solvent system for column chromatography will place your target compound (this compound) at an R_f of approximately 0.25-0.35.

Q3: What do the ¹H NMR signals for pure this compound and its main impurities look like?

A3: ¹H NMR spectroscopy is the definitive method for identifying and quantifying the components of your sample. The tert-butyl group (-C(CH₃)₃) provides a very clean diagnostic region.

Causality: The electronegativity of the bromine atoms deshields adjacent protons. As more bromines are added to the α-carbon, the electronic environment of the tert-butyl group changes, causing its signal to shift downfield (to a higher ppm value).

CompoundSignal 1: -C(CH₃)₃ (Integration: 9H)Signal 2: Other (Integration)Rationale for Shift
Pinacolone~1.2 ppm (singlet)~2.1 ppm (singlet, 3H, -C(=O)CH₃)Baseline (no α-halogens).
1-Bromopinacolone~1.3 ppm (singlet)~4.2 ppm (singlet, 2H, -CH₂Br)One α-bromine deshields the t-butyl group slightly.
This compound ~1.4 ppm (singlet) ~6.5 ppm (singlet, 1H, -CHBr₂) Two α-bromines provide stronger deshielding.

Note: Exact chemical shifts (ppm) can vary slightly based on the solvent (e.g., CDCl₃) and spectrometer field strength.

Q4: My crude product is a dark, oily solid. What is the recommended purification protocol for obtaining a highly pure sample?

A4: For achieving high purity, flash column chromatography is the most reliable method. It allows for the separation of compounds based on their differential adsorption to the stationary phase.

G start Start: Crude Oily Solid prep_column 1. Prepare Column (Silica Gel Slurry in Hexanes) start->prep_column load_sample 2. Load Sample (Dissolve in min. DCM, load onto column) prep_column->load_sample elute_1 3. Elute with Hexanes (Removes non-polar baseline impurities) load_sample->elute_1 elute_2 4. Elute with 5-10% EtOAc/Hexanes (Collect fractions, monitor by TLC) elute_1->elute_2 combine 5. Combine Pure Fractions (Fractions containing only product spot) elute_2->combine evaporate 6. Evaporate Solvent (Rotary Evaporation) combine->evaporate end End: Pure this compound evaporate->end

  • Select Column and Adsorbent: For a 1-5 gram scale, a glass column with a diameter of 2-4 cm is appropriate. Use silica gel (230-400 mesh) as the stationary phase.

  • Pack the Column (Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in 100% hexanes.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in the absolute minimum amount of dichloromethane (DCM).

    • Carefully add this solution to the top of the silica bed.

    • Drain the solvent until it is just level with the top of the silica, then carefully add a protective layer of sand.

  • Elution and Fraction Collection:

    • Begin eluting with 100% hexanes to wash off any very non-polar impurities.

    • Switch to your pre-determined eluent from TLC analysis (e.g., 5-10% ethyl acetate in hexanes).

    • Collect fractions (e.g., 10-20 mL each) in numbered test tubes.

  • Monitor Fractions:

    • Spot every few fractions on a TLC plate.

    • Develop and visualize the plate to identify which fractions contain your pure product. The this compound will be in the fractions collected after the less polar pinacolone and 1-bromopinacolone have eluted.

  • Combine and Isolate:

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Remove the solvent using a rotary evaporator to yield pure this compound.

Q5: My purified this compound seems to degrade over time, turning yellow or brown. How should I store it?

A5: α-Haloketones can be sensitive to light, heat, and nucleophiles (including water). Proper storage is critical to maintain purity.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize thermal decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

  • Purity: Ensure the material is free of acidic or basic residues from the purification process, as these can catalyze decomposition.

Self-Validation: If you suspect degradation, an immediate check via TLC or ¹H NMR will confirm the presence of new, more polar impurities (which will have a lower R_f on TLC) or changes in the NMR spectrum.

Preventing the formation of 1-bromopinacolone during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pinacolone Synthesis. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of pinacolone, with a specific focus on preventing the formation of the 1-bromopinacolone byproduct. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing pinacolone?

The standard laboratory synthesis of pinacolone involves the pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.[1][2][3] The classic example is the treatment of pinacol (2,3-dimethyl-2,3-butanediol) with a strong acid, such as sulfuric acid (H₂SO₄), to yield pinacolone (3,3-dimethyl-2-butanone).[1][4]

The mechanism proceeds through several key steps:

  • Protonation: The acid catalyst protonates one of the hydroxyl groups of the pinacol.[4][5][6]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a carbocation intermediate.[5][6]

  • Rearrangement: A 1,2-alkyl shift occurs, where a methyl group migrates to the adjacent carbocation, forming a more stable resonance-stabilized carbocation where the positive charge is on the carbon bearing the remaining hydroxyl group.[5][6]

  • Deprotonation: A water molecule removes a proton from the remaining hydroxyl group, leading to the formation of the ketone product, pinacolone.[5][6]

Q2: I've observed the formation of 1-bromopinacolone in my reaction. What is the likely cause?

The formation of 1-bromopinacolone is a result of the alpha-halogenation of the desired pinacolone product.[7] This side reaction is particularly common when hydrobromic acid (HBr) is used as the acid catalyst or is generated in situ. The mechanism for this unwanted bromination involves the following steps:

  • Enolization: In the acidic medium, the pinacolone ketone can tautomerize to its enol form. This process is catalyzed by the acid.[8][9]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source (e.g., Br₂ or protonated HBr).[8][9]

  • Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone, 1-bromopinacolone.[8]

The presence of bromide ions (Br⁻) and an oxidizing agent or the use of HBr as the primary acid catalyst creates the necessary conditions for this side reaction to occur.

Troubleshooting Guide: Preventing 1-Bromopinacolone Formation

Q3: How can I adjust my reaction conditions to minimize or eliminate the formation of 1-bromopinacolone?

Preventing the formation of 1-bromopinacolone hinges on controlling the reaction environment to disfavor the alpha-halogenation of pinacolone. Here are several strategies you can employ:

  • Choice of Acid Catalyst:

    • Recommended: Use a non-nucleophilic, non-brominating acid such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[2] These acids efficiently catalyze the pinacol rearrangement without introducing bromide ions into the reaction mixture.

    • Avoid: Refrain from using hydrobromic acid (HBr) as the catalyst. If HBr is necessary for other reasons, its concentration should be minimized, and the reaction should be conducted under conditions that limit the formation of elemental bromine.

  • Control of Reaction Temperature:

    • Alpha-halogenation of ketones can be temperature-dependent. Running the pinacol rearrangement at the lowest effective temperature can help to minimize the rate of the competing bromination reaction.

  • Reaction Time:

    • Prolonged reaction times can increase the likelihood of side reactions. It is advisable to monitor the progress of the pinacol rearrangement (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further reaction of the pinacolone product.

  • Use of Bromide Scavengers:

    • In cases where bromide ions are unavoidably present, the addition of a scavenger can be effective. For instance, a small amount of a non-interfering alkene could react with any free bromine that forms. However, this approach requires careful selection of the scavenger to ensure it does not interfere with the primary reaction.

Q4: My synthesis has already produced a mixture of pinacolone and 1-bromopinacolone. How can I purify my desired product?

If 1-bromopinacolone has already formed, purification is necessary to isolate the desired pinacolone. The significant difference in the boiling points of pinacolone and 1-bromopinacolone allows for effective separation by fractional distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Pinacolone100.16103-106
1-Bromopinacolone179.05188-194

Experimental Protocol: Fractional Distillation for Pinacolone Purification

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

  • Crude Product: Place the crude reaction mixture into the distillation flask.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in the lower-boiling pinacolone, at approximately 103-106 °C.

    • Monitor the temperature at the head of the column. A sharp rise in temperature will indicate that the higher-boiling 1-bromopinacolone is beginning to distill.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the purity of the pinacolone.

Mechanistic Insights

To provide a clearer understanding of the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: Pinacol Rearrangement for Pinacolone Synthesis

G cluster_0 Pinacol Rearrangement Pinacol Pinacol Protonated Pinacol Protonated Pinacol Pinacol->Protonated Pinacol + H+ Carbocation Intermediate Carbocation Intermediate Protonated Pinacol->Carbocation Intermediate - H2O Resonance-Stabilized Cation Resonance-Stabilized Cation Carbocation Intermediate->Resonance-Stabilized Cation 1,2-Methyl Shift Pinacolone Pinacolone Resonance-Stabilized Cation->Pinacolone - H+ G cluster_1 Formation of 1-Bromopinacolone Pinacolone Pinacolone Enol Intermediate Enol Intermediate Pinacolone->Enol Intermediate Acid-Catalyzed Tautomerization Brominated Intermediate Brominated Intermediate Enol Intermediate->Brominated Intermediate + Br2 1-Bromopinacolone 1-Bromopinacolone Brominated Intermediate->1-Bromopinacolone - HBr

References

Managing exothermic reactions in the synthesis of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Troubleshooting

Welcome to the Technical Support Center for the synthesis of 1,1-Dibromopinacolone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the safe and efficient synthesis of this compound. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you navigate the challenges of this often vigorous exothermic reaction.

Understanding the Exothermic Nature of Pinacolone Dibromination

The synthesis of this compound from pinacolone involves the substitution of two alpha-hydrogens with bromine atoms. This reaction is typically exothermic, and the introduction of the second bromine atom can be particularly energetic. The release of heat is primarily due to the formation of strong carbon-bromine bonds and the generation of hydrogen bromide (HBr) gas. Failure to control this exotherm can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, which can cause solvent to boil violently, and potentially lead to the release of hazardous materials.[1] Proper experimental design and careful execution are paramount to ensure a safe and successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Reaction is too vigorous and difficult to control.

  • Possible Cause: The rate of bromine addition is too fast, or the initial reaction temperature is too high. The bromination of ketones is an exothermic process, and adding the brominating agent too quickly can lead to a rapid accumulation of heat.[2]

  • Recommended Solution:

    • Slow, controlled addition: Add the bromine or other brominating agent dropwise using an addition funnel. A slow addition rate allows for the dissipation of heat as it is generated.

    • Cooling: Maintain a low reaction temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.[3] This provides a larger temperature window to absorb the heat of the reaction.

    • Dilution: Using an appropriate amount of solvent can help to absorb the heat generated during the reaction.

Issue 2: The reaction stalls after the formation of 1-bromopinacolone.

  • Possible Cause: Insufficient amount of brominating agent or catalyst. The second bromination step may require more forcing conditions than the first.

  • Recommended Solution:

    • Stoichiometry: Ensure that at least two equivalents of the brominating agent are used for every equivalent of pinacolone.

    • Catalyst: In acid-catalyzed reactions, ensure a sufficient amount of acid catalyst (e.g., acetic acid, HBr) is present.[4] For base-catalyzed reactions, a strong enough base is required to generate the enolate for the second bromination.

    • Temperature: A slight increase in temperature after the initial controlled addition may be necessary to drive the reaction to completion, but this should be done with extreme caution.

Issue 3: A dark brown or orange color persists after the reaction is complete.

  • Possible Cause: Excess unreacted bromine.

  • Recommended Solution:

    • Quenching: After the reaction is complete, quench the excess bromine by slowly adding a reducing agent such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the color disappears.[2] This should be done at a low temperature to control the exotherm of the quenching reaction.

Issue 4: The final product is contaminated with monobromopinacolone and/or starting material.

  • Possible Cause: Incomplete reaction or suboptimal reaction conditions.

  • Recommended Solution:

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material and the monobromo intermediate.

    • Purification:

      • Distillation: Fractional distillation under reduced pressure can be used to separate this compound from the lower-boiling pinacolone and 1-bromopinacolone.

      • Crystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of hexanes and ethyl acetate, can be an effective method for purifying the solid this compound.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the dibromination of pinacolone?

A1: The choice of catalyst depends on the desired reaction conditions.

  • Acid Catalysis: Acetic acid or a catalytic amount of HBr can be used to promote the reaction. Acid catalysis proceeds through an enol intermediate.[4]

  • Base Catalysis: While possible, base-catalyzed bromination can be harder to control and may lead to side reactions like the haloform reaction if not carefully managed.

  • No Catalyst: Direct bromination with bromine can be achieved, sometimes with a catalyst like phosphorus tribromide to generate HBr in situ.[3]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A2: Yes, NBS is a safer alternative to liquid bromine as it is a solid and easier to handle.[6][7] For dibromination, you would need to use at least two equivalents of NBS. The reaction is often initiated with a radical initiator like AIBN or by light. However, achieving complete dibromination might require more forcing conditions compared to using elemental bromine.

Q3: My reaction mixture is evolving a significant amount of gas. Is this normal?

A3: Yes, the reaction of pinacolone with bromine produces hydrogen bromide (HBr) as a byproduct, which is a corrosive gas.[3] It is crucial to perform this reaction in a well-ventilated fume hood and to have a gas trap in place to neutralize the HBr gas (e.g., by bubbling it through a sodium hydroxide solution).

Q4: What are the main safety precautions for this reaction?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Fume Hood: Conduct the entire experiment in a well-functioning fume hood to avoid inhalation of bromine vapors and HBr gas.[3]

  • Temperature Control: Use an appropriate cooling bath to maintain the desired reaction temperature and prevent a runaway reaction.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner.

  • Quenching: Be prepared to quench the reaction with a suitable reducing agent in case of an uncontrolled exotherm.

Q5: How can I confirm the identity and purity of my this compound product?

A5:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the product. The 1H NMR spectrum of this compound is expected to show a singlet for the tert-butyl protons and a singlet for the dibromomethyl proton. The 13C NMR will show characteristic shifts for the carbonyl carbon, the quaternary carbon, the tert-butyl carbons, and the dibromomethyl carbon.[10][11]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography: TLC and GC can be used to assess the purity of the product and to detect the presence of any starting material or monobromo intermediate.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dibromination with Bromine in Acetic Acid

This protocol is adapted from general procedures for the α-bromination of ketones.[4]

Materials:

  • Pinacolone

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bisulfite Solution

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve pinacolone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add bromine (2.1 equivalents) dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. Vigorous evolution of HBr gas will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the disappearance of the starting material and the monobromo intermediate.

  • Cool the reaction mixture back to 0-5 °C and slowly add saturated sodium bisulfite solution until the red-brown color of bromine is no longer visible.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Pinacolone100.16106-52.5
1-Bromopinacolone179.05188-194-10
This compound257.95~80-85 (at reduced pressure)~75-78

Note: The boiling point of this compound is an estimate at reduced pressure. The exact value will depend on the pressure.

Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Pinacolone in Acetic Acid C Cool to 0-5°C A->C B Bromine D Slow Bromine Addition (Exothermic) B->D C->D E Stir at RT D->E F Quench with NaHSO3 E->F G Extraction F->G H Washing & Drying G->H I Purification (Distillation/Crystallization) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Decision Tree for Exotherm Management

ExothermManagement Start Start Bromine Addition MonitorTemp Monitor Temperature Continuously Start->MonitorTemp TempStable Temperature Stable (<10°C)? MonitorTemp->TempStable ContinueAddition Continue Slow Addition TempStable->ContinueAddition Yes TempRise Temperature Rising Rapidly? TempStable->TempRise No ContinueAddition->MonitorTemp End Reaction Complete ContinueAddition->End Addition Complete TempRise->ContinueAddition No, but controlled StopAddition Stop Bromine Addition Immediately! TempRise->StopAddition Yes Cooling Increase Cooling StopAddition->Cooling Quench Prepare to Quench (if necessary) StopAddition->Quench Cooling->MonitorTemp

Caption: Decision tree for managing exothermic events.

References

Technical Support Center: Recrystallization Techniques for High-Purity 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1-Dibromopinacolone. This document is designed for researchers, chemists, and drug development professionals who require this reagent in its highest purity for sensitive downstream applications. As a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, the purity of this compound is paramount to ensuring predictable reaction kinetics, high yields, and the structural integrity of the final product.

This guide moves beyond a simple set of instructions. It delves into the causality behind each procedural step, provides robust troubleshooting frameworks for common experimental challenges, and is grounded in established chemical principles.

Critical Safety Protocols: Handling Dibrominated Ketones

Before any experimental work, a thorough understanding of the associated hazards is mandatory. This compound, as a halogenated ketone, is expected to be a hazardous substance. While specific data for the dibromo- derivative is limited, the hazards can be inferred from its precursor, 1-Bromopinacolone.

Primary Hazards Include:

  • Severe Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Vapors and mists are irritants to the respiratory system.[1][3]

  • Lachrymator: The substance can cause a significant flow of tears.[1][2]

  • Combustibility: The compound is a combustible liquid.[1]

Mandatory Handling Procedures:

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof chemical goggles with a face shield.[3]

  • Spill & Disposal: Keep an appropriate spill kit (e.g., inert absorbent material like sand or silica gel) readily available.[2] All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[4]

  • First Aid: Ensure immediate access to an eyewash station and safety shower. In case of skin contact, wash thoroughly with soap and water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] Seek immediate medical attention for any significant exposure.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique based on the principle of differential solubility. The ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[5] Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered off) or are fully soluble even at low temperatures (and remain in the mother liquor after crystallization).[5]

The process relies on the slow, controlled formation of a crystal lattice. As the saturated solution cools, the molecules of the target compound self-assemble into a highly ordered, pure crystalline structure, excluding the randomly dispersed impurity molecules from the lattice. A rapid crash precipitation, by contrast, traps impurities within the solid.

Standard Operating Procedure (SOP): Recrystallization of this compound

This protocol provides a robust starting point for purification. Optimization may be required depending on the nature and concentration of impurities.

Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. Based on the "like dissolves like" principle, and the ketone functionality of this compound, suitable solvents are likely to be of moderate polarity.[6][7] A preliminary solvent screen is highly recommended.

Table 1: Potential Solvents for this compound Recrystallization

Solvent SystemRationale & CharacteristicsSuitability Notes
Ethanol or Methanol Polar protic solvents. Often show a steep solubility curve for polar organic molecules.Good starting point. The high polarity may require cooling to very low temperatures for good recovery.
Hexane/Acetone A two-solvent system. The compound is dissolved in a minimal amount of hot acetone ("soluble solvent"), and hexane ("anti-solvent") is added dropwise until turbidity appears.[6]Excellent for "oiling out" issues. Allows for fine-tuned control over saturation.
Isopropanol Less polar than ethanol/methanol. May offer a better solubility differential.A strong candidate for single-solvent recrystallization.
Heptane or Hexane Nonpolar solvents. Likely to have low solvating power for the polar ketone, but could be effective if impurities are highly nonpolar.Best used for washing the final crystals or as the anti-solvent in a two-solvent system.
Step-by-Step Experimental Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent. Heat the mixture gently on a hot plate while stirring. Continue to add the solvent in small portions until the solid just dissolves completely.[8] Causality: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield upon cooling.[8]

  • (Optional) Decolorization: If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.[8] Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the final yield.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities.

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The purity can then be assessed by melting point analysis and spectroscopic methods (NMR, GC-MS). A pure compound will exhibit a sharp melting point range.[5]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_output Output Crude Crude this compound Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilter 2. Hot Gravity Filtration (if needed) Dissolve->HotFilter Insoluble Impurities? Cool 3. Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate 4. Isolate via Vacuum Filtration Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Waste Mother Liquor (Impurities) Isolate->Waste Dry 6. Dry Crystals Wash->Dry Pure High-Purity Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide: Common Recrystallization Issues

Q1: My compound has "oiled out" into a gooey liquid instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the boiling point of the solvent is too high or when significant impurities are present, depressing the melting point of the mixture.

  • Immediate Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Alternative Strategy: Switch to a lower-boiling point solvent. Alternatively, use a two-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly.[6]

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A2: This indicates that your solution is not sufficiently supersaturated, or the nucleation process has not begun.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a template for crystal growth.[5]

  • Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Then, attempt the slow cooling process again.

Q3: My final yield of pure crystals is extremely low. What are the likely causes?

A3: A low yield is one of the most frequent issues and can stem from several procedural errors.

  • Excess Solvent: The most common cause is using too much solvent during the initial dissolution step.[8] The solution was never sufficiently saturated to allow for a high recovery. The only remedy is to evaporate the solvent and re-crystallize.

  • Premature Crystallization: Significant product may have been lost during a hot filtration step if the apparatus was not properly pre-heated.

  • Incomplete Crystallization: You may not have cooled the solution for a long enough period or to a low enough temperature. Ensure the flask spends adequate time in an ice bath.

  • Washing Losses: Washing the collected crystals with room-temperature solvent or with too large a volume of cold solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final crystals are still colored or appear impure. How can I improve the purity?

A4: This suggests that either colored impurities were not removed, or soluble impurities have co-precipitated with your product.

  • For Colored Impurities: If the color is due to large, conjugated organic molecules, they can often be removed by adding activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your target compound.

  • For Soluble Impurities: The presence of impurities in the final product indicates that the purification was not efficient. A second recrystallization is necessary. Ensure that the cooling process is slow and undisturbed to allow for the selective formation of the product's crystal lattice. Running a preliminary silica plug to remove gross impurities before recrystallization can also be highly effective.[9]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Occurs During Cooling OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oil Reheat, Add More Solvent, Cool Slowly or Change Solvent System OilingOut->Sol_Oil Yes LowYield Final Yield is Low? NoCrystals->LowYield No Sol_NoCry Induce Nucleation (Scratch / Seed Crystal) or Reduce Solvent Volume NoCrystals->Sol_NoCry Yes Sol_Yield Re-run with Less Solvent, Ensure Full Chilling, Use Minimal Cold Wash LowYield->Sol_Yield Yes Success Successful Recrystallization Sol_Oil->Success Sol_NoCry->Success Sol_Yield->Success

Caption: Decision-making flowchart for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q: How do I definitively choose the best solvent without extensive trial and error? A: While some trial and error is inherent to developing a new procedure, you can make an educated choice. Start by testing the solubility of a few milligrams of your crude product in about 0.5 mL of different candidate solvents at room temperature and then upon heating.[8] The ideal single solvent will show poor solubility at room temperature but excellent solubility when hot.

Q: What are the most likely impurities in crude this compound? A: The impurity profile depends on the synthetic route. Typically, this compound is synthesized via the acid-catalyzed bromination of pinacolone.[10] Therefore, common impurities include unreacted pinacolone, the intermediate 1-Bromopinacolone, and potentially over-brominated species like 1,1,1-Tribromopinacolone.

Q: How should I store high-purity this compound? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] Given its potential for irritation and reactivity, refrigeration is often recommended to minimize vapor pressure and degradation.[1]

Q: Can I use techniques other than recrystallization for purification? A: Yes. While recrystallization is excellent for removing final impurities from a solid, other purification techniques like column chromatography can be used to separate components of a crude mixture based on their differential adsorption to a stationary phase.[11] For a crude reaction mixture that is an oil, chromatography is often the preferred first step, followed by recrystallization of the semi-pure fractions for final polishing.

References

Technical Support Center: Purifying 1,1-Dibromopinacolone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-Dibromopinacolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound, offering step-by-step solutions and expert insights.

Issue 1: Poor Separation of this compound from Starting Material (Pinacolone) and Monobrominated Impurity.

Question: I'm having difficulty separating this compound from the starting pinacolone and the 1-bromopinacolone byproduct. My TLC plate shows spots that are very close together. How can I improve the resolution on my column?

Answer:

This is a common challenge due to the similar polarities of these compounds. This compound is only slightly more polar than 1-bromopinacolone, which in turn is more polar than the non-polar pinacolone. Achieving good separation requires careful optimization of your chromatographic conditions.

Causality: The separation on a silica gel column is primarily based on the polarity of the compounds.[1] More polar compounds interact more strongly with the polar silica gel stationary phase and thus elute slower. Since the polarity difference between your target compound and the main impurities is small, a standard solvent system may not provide sufficient resolution.

Step-by-Step Solution:

  • Optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an invaluable tool for quickly determining the optimal solvent system for your column.[2]

    • Start with a non-polar solvent system: Begin with a low polarity mobile phase, such as 99:1 Hexane:Ethyl Acetate.

    • Gradual Polarity Increase: Incrementally increase the polarity. For instance, try 98:2, 97:3, and 95:5 Hexane:Ethyl Acetate ratios.

    • Target Rf Value: Aim for a solvent system that gives your desired product, this compound, an Rf value between 0.25 and 0.35 on the TLC plate.[2] This generally provides the best separation on a column. The starting material and monobrominated product should have higher Rf values.

    • Consider Alternative Solvents: If hexane/ethyl acetate systems are not effective, consider using toluene in your mobile phase, as it can sometimes improve the separation of structurally similar compounds.

  • Column Packing and Dimensions:

    • Use a long, thin column: A higher length-to-diameter ratio increases the number of theoretical plates, leading to better separation.

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which can significantly decrease separation efficiency. A slurry packing method is generally recommended.

  • Loading the Sample:

    • Dry Loading: For compounds that are solid or can be adsorbed onto a small amount of silica, dry loading is often superior to wet loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Gently layer the resulting free-flowing powder on top of your column. This technique results in a more concentrated starting band and sharper peaks.

  • Elution Technique:

    • Isocratic vs. Gradient Elution: For difficult separations, a very slow gradient or even isocratic elution with the optimized solvent system is often necessary. A rapid increase in solvent polarity will cause all the compounds to elute too quickly and together.

    • Collect Small Fractions: Collect numerous small fractions and analyze them by TLC to identify which ones contain your pure product.[3]

Issue 2: The Product Appears to be Decomposing on the Silica Gel Column.

Question: My NMR of the crude reaction mixture shows a good yield of this compound, but after column chromatography, the yield is significantly lower, and I see new, unidentified spots on my TLC. Is my product degrading on the silica?

Answer:

Yes, it is highly probable that your product is degrading. α-haloketones, such as this compound, can be sensitive to the acidic nature of standard silica gel.[4][5] This can lead to elimination reactions or other decomposition pathways.

Causality: Silica gel is slightly acidic and its surface contains silanol groups (Si-OH) which can act as proton donors.[5] These acidic sites can catalyze the elimination of HBr from your product, leading to the formation of α,β-unsaturated ketones or other degradation products.

Step-by-Step Solution:

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Before packing your column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) and add a small amount of triethylamine (Et3N), typically 1-2% by volume. Swirl the slurry for a few minutes and then pack the column as usual. This will create a more neutral environment for your compound.[5]

    • Pre-elution: Alternatively, you can wash the packed column with your mobile phase containing 1% triethylamine before loading your sample.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: If deactivating silica gel is not sufficient, consider using neutral alumina as your stationary phase.[5] Alumina is available in acidic, neutral, and basic forms. For your compound, neutral alumina would be the most appropriate choice to avoid acid- or base-catalyzed decomposition. Remember to re-optimize your solvent system with TLC using alumina plates.

  • Minimize Contact Time:

    • Flash Chromatography: Use flash column chromatography, where air pressure is applied to speed up the elution process.[6] This reduces the time your compound spends in contact with the stationary phase, thereby minimizing the opportunity for degradation.

    • Prompt Purification: Do not let your crude product sit for extended periods before purification. Purify it as soon as possible after the reaction work-up.[4]

  • Perform a 2D TLC Test: To confirm if your compound is decomposing on silica, you can perform a two-dimensional TLC.[7]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in one direction.

    • Dry the plate, rotate it 90 degrees, and develop it again in a different solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the column chromatography of this compound.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The synthesis of this compound typically involves the bromination of pinacolone.[8][9] The common impurities you are likely to encounter include:

  • Unreacted Starting Material: Pinacolone.

  • Monobrominated Intermediate: 1-Bromopinacolone.[10]

  • Over-brominated Products: While less common if stoichiometry is controlled, trace amounts of tribrominated species could be present.

  • Byproducts from the Brominating Agent: For example, if using N-bromosuccinimide (NBS), succinimide will be a byproduct.[4]

Q2: How do I choose the right size column for my purification?

A2: The size of your column depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The column diameter is determined by the amount of sample, and the height of the silica bed is determined by the separation difficulty.

Amount of Crude Product Recommended Column Diameter Recommended Silica Gel Amount
100 mg - 1 g2-3 cm30-100 g
1 g - 5 g3-5 cm100-500 g
5 g - 20 g5-10 cm500 g - 2 kg

Q3: How can I visualize this compound on a TLC plate?

A3: this compound does not have a strong chromophore for visualization under UV light unless it contains aromatic impurities. Therefore, you will likely need to use a chemical stain. A common and effective stain for general organic compounds is potassium permanganate (KMnO4) stain. Your product and any organic impurities will appear as yellow-brown spots on a purple background.

Q4: Is it possible to purify this compound by other methods besides column chromatography?

A4: While column chromatography is a very common and versatile purification technique, other methods might be applicable depending on the scale and purity requirements:

  • Recrystallization: If your crude product is a solid and contains impurities with different solubilities, recrystallization can be a very effective and scalable purification method. You would need to screen for a suitable solvent or solvent mixture.

  • Distillation: If you are working on a larger scale and there is a sufficient boiling point difference between your product and the impurities, fractional distillation under reduced pressure could be a viable option.

Experimental Workflow

Protocol: Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various Hexane:Ethyl Acetate solvent systems (e.g., 99:1, 98:2, 95:5).

    • Visualize the plate using a potassium permanganate stain.

    • Select the solvent system that provides an Rf of ~0.3 for the this compound spot and good separation from other spots.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of your crude product.

    • Pack the column with silica gel using the slurry method with your chosen eluent.

    • Ensure the silica bed is level and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle air pressure to begin eluting the column.

    • Collect fractions in a systematic manner (e.g., in test tubes).

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain your pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Confirm the purity of your final product by NMR and/or other analytical techniques.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization ColumnPrep Column Packing TLC->ColumnPrep SampleLoad Sample Loading (Dry Method) ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionTLC TLC Analysis of Fractions Elution->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalAnalysis Purity Confirmation (NMR, etc.) Evaporation->FinalAnalysis Pure Pure this compound FinalAnalysis->Pure Crude Crude this compound Crude->TLC

Caption: Workflow for the purification of this compound.

References

Effect of temperature and reaction time on 1,1-Dibromopinacolone yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Critical Effects of Temperature and Reaction Time on Yield and Purity

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,1-Dibromopinacolone (also known as 1,1-dibromo-3,3-dimethyl-2-butanone), with a specific focus on the critical interplay between reaction temperature and time.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is achieved through the α-bromination of pinacolone (3,3-dimethyl-2-butanone).[1] The reaction involves the substitution of two hydrogen atoms on the carbon adjacent to the carbonyl group with bromine atoms. This is typically performed by reacting pinacolone with at least two equivalents of elemental bromine (Br₂). The reaction is often facilitated by an acid catalyst, which promotes the formation of an enol intermediate, making the α-carbon more susceptible to electrophilic attack by bromine.[2]

Q2: Why is temperature control so crucial during the bromination of pinacolone?

A2: Temperature is arguably the most critical parameter in this synthesis for several reasons:

  • Reaction Rate: Like most chemical reactions, higher temperatures increase the rate of bromination. However, an excessively high temperature can lead to a runaway reaction, which is difficult to control and dangerous, especially given the corrosive nature of the reagents.

  • Selectivity and Byproduct Formation: The primary challenge in this synthesis is controlling the degree of bromination. High temperatures provide the activation energy not only for the desired dibromination but also for subsequent, undesirable tribromination and other side reactions. This leads to a complex product mixture that is difficult to purify and significantly lowers the yield of the target compound. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3][4]

  • Reagent Stability: While bromine is stable, elevated temperatures increase its vapor pressure, which can lead to loss of the reagent from the reaction vessel and create a hazardous environment.

Q3: How can I determine the optimal reaction time?

A3: The optimal reaction time is the point at which the formation of this compound is maximized, and the formation of over-brominated byproducts is minimized. There is no single "correct" time, as it depends on temperature, reactant concentrations, and scale. The most reliable method is to monitor the reaction's progress.[5]

  • Visual Indication: A common, albeit qualitative, indicator is the disappearance of the reddish-brown color of the bromine as it is consumed.[6] However, this should not be the sole determinant.

  • Chromatographic Monitoring: The gold standard is to take small aliquots from the reaction mixture at regular intervals and analyze them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] This allows you to track the disappearance of the starting material and the mono-bromo intermediate, and the appearance of the desired dibromo-product and any over-brominated species. The reaction should be stopped (quenched) when the concentration of the desired product is at its peak.

Q4: What are the most common impurities I should expect, and why do they form?

A4: The most common impurities are products of incomplete or excessive bromination:

  • Unreacted Pinacolone: Results from insufficient reaction time, too low a temperature, or an inadequate amount of bromine.

  • 1-Bromopinacolone: This is the intermediate in the reaction. Its presence in the final product is a clear sign of an incomplete reaction.[8] This can be caused by quenching the reaction too early or using less than two full equivalents of bromine.

  • 1,1,1-Tribromopinacolone (and other poly-brominated species): These form when the reaction is allowed to proceed for too long or at too high a temperature, allowing the remaining α-hydrogen on the mono-brominated intermediate to be substituted before all the starting material is dibrominated, or by further bromination of the desired product.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, linking them to potential causes related to temperature and reaction time.

Problem 1: Low yield with significant unreacted pinacolone remaining.
  • Potential Cause: Insufficient reaction time or temperature.

  • Troubleshooting & Rationale: The activation energy for the second bromination is higher than the first. If the reaction temperature is too low, the rate may be so slow that the reaction appears to have stalled. Similarly, if the reaction is quenched prematurely, the starting material will not have had sufficient time to convert.

    • Solution: Increase the reaction time and monitor via TLC or GC until the starting material spot/peak is minimal. If the reaction is still sluggish, consider a modest increase in temperature (e.g., from 0°C to 10-15°C), but do so cautiously while monitoring for byproduct formation.

Problem 2: The final product is contaminated with a high proportion of 1-Bromopinacolone.
  • Potential Cause: Incomplete reaction, often due to insufficient reaction time.

  • Troubleshooting & Rationale: This is a classic sign of a reaction that was stopped too early. The energy and time were sufficient for the first bromination to occur widely, but not for the second.

    • Solution: The most effective solution is to extend the reaction time. Before starting, ensure you are using at least two stoichiometric equivalents of bromine to drive the reaction to the dibrominated product. Continue to monitor the reaction until the 1-Bromopinacolone intermediate is consumed to an acceptable level.

Problem 3: The product contains significant over-brominated impurities (e.g., tribromopinacolone).
  • Potential Cause: Reaction temperature is too high or the reaction time is excessive.

  • Troubleshooting & Rationale: High temperatures provide enough energy to overcome the activation barrier for the third bromination, leading to over-bromination.[4] Likewise, leaving the reaction for an extended period after the dibromination is complete will inevitably lead to the formation of byproducts.

    • Solution: Maintain a lower, controlled reaction temperature. For brominations, it is common to perform the addition of bromine at a low temperature (e.g., 0-10°C) to maintain control, and then allow the reaction to slowly warm or hold it at a specific temperature.[6] Implement rigorous reaction monitoring and quench the reaction as soon as the desired product concentration has peaked, before significant over-bromination occurs.

Problem 4: The crude product is a difficult-to-purify oil instead of a solid.
  • Potential Cause: The product is an impure mixture of mono-, di-, and poly-brominated species.

  • Troubleshooting & Rationale: this compound is a solid with a melting point in the range of 84-88°C.[1] When it is contaminated with other brominated variants, it can result in a melting point depression, causing the mixture to present as an oil or a waxy, low-melting solid. This points directly to a lack of control over the reaction conditions (temperature and time).

    • Solution: First, optimize the reaction conditions as described above to achieve a cleaner crude product. For purification, techniques like recrystallization from a suitable solvent (e.g., hexanes, ethanol) or column chromatography on silica gel can be employed to separate the desired solid product from the oily impurities.[7][9]

Section 3: Experimental Protocol & Data Summary

Protocol 3.1: General Procedure for the Synthesis of this compound

This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated chemical fume hood.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

  • Reagents: Dissolve pinacolone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or methanol).

  • Bromine Addition: Charge the dropping funnel with bromine (2.05 eq). Add the bromine dropwise to the stirred pinacolone solution, ensuring the internal temperature does not exceed a set point (e.g., 10°C).[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the controlled temperature or to warm slowly to room temperature.

  • Monitoring: Monitor the reaction every 30-60 minutes using TLC or GC analysis.

  • Quenching: Once the reaction is complete (pinacolone and 1-bromopinacolone are consumed), carefully pour the mixture into a beaker of ice water containing a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.[10][11]

Table 3.1: Conceptual Relationship Between Reaction Parameters and Outcomes
ParameterSettingExpected Effect on YieldExpected Effect on PurityPrimary Byproducts
Temperature Too Low (< 0°C) Very LowHigh (if any product forms)Unreacted Pinacolone
Optimal (e.g., 0-20°C) HighHighMinimal
Too High (> 40°C) DecreasingLowTribromo- & Poly-brominated species
Reaction Time Too Short LowLowPinacolone, 1-Bromopinacolone
Optimal HighHighMinimal
Too Long DecreasingLowTribromo- & Poly-brominated species

Section 4: Visualizing the Process

Diagram 4.1: Synthesis and Troubleshooting Workflow

This diagram outlines the logical flow of the experiment, from setup to analysis, including key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Decision cluster_workup Workup & Purification A 1. Setup Apparatus (Flask, Stirrer, Funnel) B 2. Charge Reactants (Pinacolone, Solvent) A->B C 3. Control Temperature (e.g., Ice Bath) B->C D 4. Add Bromine Dropwise C->D E 5. Stir and Maintain Temp D->E F 6. Monitor Progress (TLC / GC) E->F G Reaction Complete? F->G G->E No, Continue H 7. Quench Reaction G->H Yes I 8. Extraction & Washing H->I J 9. Dry & Concentrate I->J K 10. Purify Product (Recrystallization / Chromatography) J->K L 11. Analyze Final Product (Yield, Purity) K->L

Caption: Workflow for this compound Synthesis.

Diagram 4.2: Interplay of Reaction Parameters on Product Distribution

This diagram illustrates how temperature and reaction time causally affect the distribution of products.

G Temp Temperature Mono 1-Bromopinacolone (Intermediate) Temp->Mono + Rate Di This compound (Product) Temp->Di + Rate Tri Over-brominated Byproducts Temp->Tri ++ Rate (Undesirable) Time Reaction Time Time->Mono + Conversion Time->Di + Conversion Time->Tri + Conversion (Undesirable) SM Unreacted Pinacolone SM->Mono Mono->Di Di->Tri

Caption: Effect of Parameters on Product Formation.

Section 5: References

  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?2

  • ChemBK. (2024, April 9). 1,1-Dibromo-3,3-dimethyl-2-butanone. 1

  • ResearchGate. Effect of reaction time on yield. 12

  • Organic Syntheses Procedure. 1-bromo-3-methyl-2-butanone. 6

  • Sigma-Aldrich. 1-Bromopinacolone technical grade, 90 5469-26-1. 8

  • Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol. 7

  • PubMed. (2019, December 12). Investigating the Effect of Reaction Time on Carbon Dot Formation, Structure, and Optical Properties. 5

  • PubMed. Effect of decreasing growth temperature on cell yield of Escherichia coli. 3

  • (2025, August 9). Do higher temperatures influence how yields respond to increasing planting density?4

  • Google Patents. Purification of biologically-produced 1,3-propanediol. 10

  • PMC - NIH. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. 9

  • Google Patents. Method for purifying bio-1, 3-butanediol from fermentation broth. 11

References

Validation & Comparative

A Tale of Two Bromines: A Comparative Guide to N-Bromosuccinimide and the Enigmatic 1,1-Dibromopinacolone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the precise installation of a bromine atom can be a pivotal step, unlocking pathways to a myriad of complex molecules and pharmaceutical agents. The choice of a brominating agent is therefore a critical decision, guided by considerations of selectivity, reactivity, and practicality. For decades, N-bromosuccinimide (NBS) has reigned as a versatile and reliable workhorse in the chemist's arsenal. This guide will provide an in-depth analysis of NBS, its mechanisms of action, and its diverse applications, supported by experimental protocols. We will then turn our attention to the lesser-known 1,1-Dibromopinacolone, and through a careful examination of the scientific literature, address its viability as a brominating agent, ultimately providing a clear verdict for researchers in the field.

N-Bromosuccinimide (NBS): The Gold Standard of Bromination

N-Bromosuccinimide is a crystalline solid that has become a staple in organic laboratories due to its ease of handling and its remarkable ability to effect bromination at various positions with high selectivity.[1] Its reactivity can be finely tuned by the choice of reaction conditions, allowing for allylic, benzylic, and α-carbonyl brominations.

Mechanisms of Action: A Dichotomy of Pathways

The versatility of NBS stems from its ability to participate in both free-radical and ionic reaction pathways.

  • Free-Radical Bromination: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, NBS serves as a source of bromine radicals (Br•).[2] This pathway is central to the highly selective bromination of allylic and benzylic C-H bonds. The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom to form a resonance-stabilized allylic or benzylic radical, which then reacts with molecular bromine (Br₂) generated in situ to yield the desired product and another bromine radical.[3][4] The key to the success of NBS in these reactions is its ability to maintain a very low concentration of Br₂ and HBr in the reaction mixture, thus suppressing competing electrophilic addition to double bonds.[5]

  • Ionic Bromination: Under acidic conditions, NBS can also act as an electrophilic brominating agent. In the presence of an acid catalyst, ketones tautomerize to their enol or enolate forms. The electron-rich double bond of the enol then attacks the electrophilic bromine atom of NBS, leading to the formation of an α-bromoketone. This method is widely employed for the synthesis of α-haloketones, which are valuable intermediates in organic synthesis.

Performance Profile: NBS in Action

The efficacy of NBS is best illustrated through its broad range of applications. Below is a summary of its performance in key bromination reactions.

Application Substrate Type Typical Conditions Selectivity Key Advantages
Allylic Bromination Alkenes with allylic hydrogensNBS, radical initiator (AIBN/BPO) or hν, non-polar solvent (e.g., CCl₄)High for allylic C-H bonds over vinylic C-H and addition to the double bondSuppresses side reactions like addition of Br₂ across the double bond.
Benzylic Bromination Alkylarenes with benzylic hydrogensNBS, radical initiator (AIBN/BPO) or hν, non-polar solvent (e.g., CCl₄)High for benzylic C-H bondsA reliable method for the synthesis of benzyl bromides, important synthetic intermediates.
α-Bromination of Carbonyls Ketones, esters, acid chloridesNBS, acid catalyst (e.g., HBr, PTSA), polar solvent (e.g., MeOH, THF)Selective for the α-position of the carbonyl groupHigh-yielding with fewer side-products compared to using Br₂.
Aromatic Bromination Electron-rich aromatic compounds (phenols, anilines)NBS, polar solvent (e.g., DMF, CH₃CN)High para-selectivity for activated ringsMilder alternative to Br₂ for the bromination of sensitive aromatic substrates.

Experimental Protocols: Harnessing the Power of NBS

To provide a practical context, detailed protocols for two common applications of NBS are outlined below.

Protocol 1: Allylic Bromination of Cyclohexene

This protocol describes the Wohl-Ziegler reaction, a classic example of allylic bromination.

Objective: To synthesize 3-bromocyclohexene from cyclohexene using NBS.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (recrystallized)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene (0.1 mol), N-bromosuccinimide (0.1 mol), and azobisisobutyronitrile (0.002 mol).

  • Add 100 mL of anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN, which is visually indicated by the evolution of nitrogen gas and the disappearance of the solid NBS.

  • Continue refluxing for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.

  • Purify the product by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Anhydrous CCl₄: The use of a non-polar, anhydrous solvent is crucial to prevent the hydrolysis of NBS and the desired product, and to favor the radical pathway over ionic reactions.

  • AIBN: AIBN is a thermal radical initiator that decomposes at a convenient rate at the reflux temperature of CCl₄ to generate the radicals necessary to start the chain reaction.

  • Recrystallized NBS: Using freshly recrystallized NBS is important to remove any residual bromine or HBr, which can lead to undesired side reactions.

Protocol 2: α-Bromination of Acetophenone

This protocol demonstrates the acid-catalyzed α-bromination of a ketone.

Objective: To synthesize α-bromoacetophenone from acetophenone using NBS.

Materials:

  • Acetophenone

  • N-Bromosuccinimide

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Methanol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol) in 30 mL of methanol.

  • Add N-bromosuccinimide (11 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • The product, α-bromoacetophenone, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure α-bromoacetophenone.

Causality Behind Experimental Choices:

  • Methanol: A polar protic solvent like methanol is suitable for this ionic reaction and helps to dissolve the reactants.

  • PTSA: The acid catalyst is essential to promote the tautomerization of acetophenone to its enol form, which is the nucleophilic species that reacts with NBS.

Visualizing the Mechanisms

To further elucidate the reaction pathways, the following diagrams illustrate the key steps in NBS-mediated brominations.

NBS_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration I Initiator (hν or AIBN) Br_rad Br• I->Br_rad generates RH Allylic/Benzylic Substrate (R-H) NBS NBS NBS->Br_rad source of R_rad Allylic/Benzylic Radical (R•) Br_rad->R_rad H abstraction HBr HBr NBS_regen NBS RBr Product (R-Br) R_rad->RBr reacts with Br₂ Br2 Br₂ Br2->Br_rad Br2_regen Br₂ NBS_regen->Br2_regen reacts with HBr_regen HBr HBr_regen->Br2_regen Succinimide Succinimide

Caption: Free-Radical Bromination Pathway with NBS.

NBS_Ionic_Bromination cluster_enolization Enolization cluster_bromination Bromination Ketone Ketone Enol Enol Ketone->Enol tautomerization H_plus H⁺ (Acid Catalyst) H_plus->Enol NBS NBS Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone nucleophilic attack on Br NBS->Alpha_Bromo_Ketone Succinimide Succinimide

Caption: Ionic α-Bromination of Ketones with NBS.

This compound: A Phantom Reagent?

In the quest for novel and improved synthetic methodologies, researchers often explore alternative reagents. This compound, the dibrominated analog of 1-bromopinacolone, might initially appear to be a potential candidate for bromination reactions. However, a thorough investigation of the scientific literature reveals a conspicuous absence of its use as a brominating agent.

The available literature on pinacolone derivatives primarily focuses on 1-bromopinacolone, which has been studied as an active-site-directed inhibitor of acetylcholinesterase. There is a lack of published data, experimental protocols, or comparative studies demonstrating the efficacy of this compound for the bromination of other substrates.

This absence of evidence strongly suggests that this compound is not a viable or practical brominating agent for general synthetic use. Several factors could contribute to this:

  • Reactivity and Stability: The presence of two bromine atoms on the α-carbon may lead to instability or unpredictable reactivity, potentially favoring decomposition or side reactions over clean bromination.

  • Lack of a Selective Bromine Delivery Mechanism: Unlike NBS, which has a well-defined mechanism for delivering a single bromine atom, the reactivity of the two bromine atoms in this compound is unknown and may not be suitable for controlled bromination.

  • Synthetic Accessibility: The synthesis of this compound may be more complex or less economical than that of established reagents like NBS.

Conclusion: An Uncontested Victory for NBS

For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical parameter that can significantly impact the success of a synthetic campaign. N-Bromosuccinimide has unequivocally established itself as the reagent of choice for a wide range of bromination reactions, offering a rare combination of versatility, selectivity, and ease of use. Its well-understood radical and ionic mechanisms allow for precise control over the reaction outcome.

In contrast, this compound remains a theoretical curiosity rather than a practical tool in the synthetic chemist's toolbox. The lack of any supporting scientific literature for its use as a brominating agent serves as a powerful reminder of the importance of relying on well-validated and documented reagents. For predictable, reliable, and efficient brominations, N-Bromosuccinimide continues to be the undisputed champion.

References

A Senior Application Scientist's Guide to gem-Dibromo Compounds: A Comparative Analysis of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, gem-dihalo compounds are foundational building blocks. Their unique electronic properties and dual reactive sites offer a gateway to complex molecular architectures. Within this class, α,α-dihaloketones such as 1,1-dibromopinacolone present a fascinating case study in reactivity, governed by the interplay between the carbonyl group and the geminal bromine atoms.

This guide provides an in-depth comparison of this compound with other classes of gem-dibromo compounds. Moving beyond a simple catalog of reactions, we will explore the causality behind their divergent reactivity, offering field-proven insights to inform your experimental design. Every protocol and mechanistic discussion is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Understanding the Landscape of gem-Dibromo Compounds

The term "gem-dibromo" refers to the presence of two bromine atoms attached to the same carbon atom. However, the reactivity of this functional group is profoundly influenced by the hybridization of that carbon and the nature of adjacent functional groups. For the purpose of this guide, we will focus on three key classes for comparison.

G A gem-Dibromo Compounds B sp³-Hybridized (gem-Dibromoalkanes) A->B C sp²-Hybridized (gem-Dibromoalkenes) A->C D This compound (α,α-Dihaloketone) B->D E Other gem-Dibromo Ketones (Enolizable) B->E F gem-Dibromoalkenes (e.g., from Corey-Fuchs) C->F

Caption: Classification of key gem-dibromo compounds discussed in this guide.

This compound stands out due to the presence of a bulky tert-butyl group, which renders the ketone non-enolizable by preventing the formation of an enolate on the α'-carbon. This structural feature is a critical determinant of its reaction pathways when compared to other gem-dihalo ketones that possess α'-hydrogens.

Comparative Reactivity: Favorskii vs. Quasi-Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-halo ketones in the presence of a base, typically leading to carboxylic acid derivatives.[1][2] The mechanism, and thus the product, hinges on whether the ketone substrate can form an enolate at the α'-position.

For Enolizable α,α-Dihalo Ketones: The reaction proceeds through a cyclopropanone intermediate. Base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace a halide and form the strained three-membered ring. Nucleophilic attack on the cyclopropanone carbonyl leads to ring-opening and subsequent elimination to yield an α,β-unsaturated carboxylic acid derivative.[3]

For this compound (Non-Enolizable): Lacking α'-hydrogens, this compound cannot form an enolate. Instead, it undergoes a quasi-Favorskii rearrangement (also known as a semi-benzilic acid rearrangement).[1][3] In this pathway, the nucleophilic base directly attacks the electrophilic carbonyl carbon. This is followed by a concerted collapse of the tetrahedral intermediate, where a 1,2-migration of the tert-butyl group occurs with the simultaneous displacement of a bromide ion.

G cluster_0 Standard Favorskii (Enolizable Ketone) cluster_1 Quasi-Favorskii (this compound) A α,α-Dihalo Ketone (with α'-H) B Base (e.g., RO⁻) abstracts α'-H A->B C Enolate Formation B->C D Intramolecular SN2 C->D E Cyclopropanone Intermediate D->E F Nucleophilic Attack (on C=O) E->F G Ring Opening & Elimination F->G H α,β-Unsaturated Ester G->H I This compound (no α'-H) J Base (e.g., RO⁻) attacks C=O I->J K Tetrahedral Intermediate J->K L Concerted 1,2-Migration & Halide Expulsion K->L M Rearranged Ester L->M

Caption: Mechanistic comparison of Standard vs. Quasi-Favorskii rearrangements.

This fundamental mechanistic divergence means that while an enolizable gem-dihalo ketone like 1,1-dibromoacetone would yield an unsaturated acid derivative, this compound is expected to yield a rearranged saturated ester, specifically a derivative of 2,2-dimethylpropanoic acid where the carboxyl group is attached to the former carbonyl carbon.

Experimental Protocol: General Favorskii Rearrangement

This protocol is adapted for a typical enolizable α-halo ketone and can be modified to investigate the reactivity of this compound.[4][5]

Materials:

  • α-Halo ketone (1.0 eq)

  • Sodium methoxide (2.2 eq, freshly prepared from sodium metal in anhydrous methanol) or other alkoxide base

  • Anhydrous Methanol (as solvent)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (for quench)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all sodium has dissolved.

  • Reaction Initiation: Dissolve the α-halo ketone (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it via cannula to the stirred methoxide solution at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 55-65 °C) and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and dilute with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or distillation.

Comparative Reactivity: Heterocycle Synthesis

α-Haloketones are workhorses in the synthesis of heterocycles.[6] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a prime example.[7]

  • This compound in Hantzsch Synthesis: The increased electrophilicity of the α-carbon due to two bromine atoms makes gem-dihalo ketones highly reactive in this condensation.[8] The reaction with a thioamide would proceed via nucleophilic attack of the sulfur on the dibrominated carbon, displacing one bromide. Subsequent intramolecular cyclization and dehydration would lead to the formation of a 2-aminothiazole derivative bearing a bromine atom and a pivaloyl group. This remaining bromine offers a handle for further functionalization, for instance, in cross-coupling reactions.

Comparison with gem-Dibromoalkenes: The Corey-Fuchs Reaction

A major point of divergence in reactivity is seen when comparing this compound (a saturated sp³ system) with gem-dibromoalkenes (an unsaturated sp² system). The latter are key intermediates in the Corey-Fuchs reaction , a powerful two-step method for converting aldehydes into terminal alkynes.[9][10]

Step 1: Aldehyde to gem-Dibromoalkene: An aldehyde reacts with a phosphonium ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[11] This is a Wittig-type olefination. Step 2: gem-Dibromoalkene to Alkyne: Treatment of the isolated dibromoalkene with two equivalents of a strong base (typically n-butyllithium) at low temperature induces a Fritsch–Buttenberg–Wiechell rearrangement to furnish the terminal alkyne.[12][13]

G A Aldehyde (R-CHO) B PPh₃, CBr₄ (Ylide Formation) C Wittig-type Reaction A->C B->C D gem-Dibromoalkene (R-CH=CBr₂) C->D E 2 eq. n-BuLi (-78 °C) D->E F Fritsch–Buttenberg–Wiechell Rearrangement E->F G Lithium Acetylide (R-C≡C-Li) F->G H Aqueous Workup (H₂O) G->H I Terminal Alkyne (R-C≡CH) H->I

Caption: Experimental workflow for the two-step Corey-Fuchs reaction.

This compound cannot directly participate in the second step of this sequence. Its sp³-hybridized nature precludes the specific sequence of metal-halogen exchange and elimination required to form an alkyne. This highlights a critical selection criterion: for alkyne synthesis, a gem-dibromoalkene is the required precursor, not a gem-dibromoalkane derivative like a ketone.

Experimental Protocol: Corey-Fuchs Synthesis of a 1,1-Dibromoalkene (Step 1)

This protocol provides a reliable method for the first stage of the Corey-Fuchs reaction.[11][14]

Materials:

  • Triphenylphosphine (PPh₃) (4.0 eq)

  • Carbon Tetrabromide (CBr₄) (2.0 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Pentane

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Ylide Generation: To a flame-dried, round-bottom flask under an inert atmosphere, add triphenylphosphine (4.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (2.0 eq) portion-wise to the stirred solution. The mixture will become a thick, yellow-orange suspension. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous DCM dropwise to the ylide suspension at 0 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add a sufficient volume of hexanes or pentane to the residue and stir vigorously to precipitate the triphenylphosphine oxide byproduct.

  • Filter the suspension through a plug of silica gel, washing thoroughly with hexanes. Concentrate the filtrate to yield the crude 1,1-dibromoalkene, which can be purified further by column chromatography if necessary.

Conceptual Comparison: Ketones vs. Sulfones

To further contextualize the reactivity of α,α-dihaloketones, it is instructive to compare them to their α-halosulfone counterparts, which undergo the Ramberg-Bäcklund reaction .[15] This reaction converts an α-halosulfone into an alkene via extrusion of sulfur dioxide (SO₂).[16]

The mechanism involves deprotonation at the α'-carbon, followed by intramolecular displacement of the halide to form a transient three-membered episulfone intermediate.[17] This intermediate is unstable and readily decomposes, eliminating SO₂ to form the C=C double bond.

G Favorskii vs. Ramberg-Bäcklund Intermediates cluster_0 Favorskii Path cluster_1 Ramberg-Bäcklund Path A α-Halo Ketone B Cyclopropanone Intermediate A->B Base -HX C Carboxylic Acid Derivative B->C Nu⁻ Attack D α-Halo Sulfone E Episulfone Intermediate D->E Base -HX F Alkene E->F Extrusion -SO₂

Caption: Key intermediates distinguish the Favorskii and Ramberg-Bäcklund pathways.

The choice between a ketone and a sulfone as the activating group fundamentally alters the reaction's course and final product. While the Favorskii rearrangement is a skeletal rearrangement forming a carboxylic acid derivative, the Ramberg-Bäcklund is an elimination reaction that forms an alkene. This underscores the critical role of the electron-withdrawing group in directing the fate of the reactive intermediate.

Summary of Comparative Data

FeatureThis compoundEnolizable gem-Dibromo Ketonegem-Dibromoalkene
Hybridization sp³sp³sp²
α'-Hydrogens NoYesN/A
Key Reaction Quasi-Favorskii RearrangementFavorskii RearrangementCorey-Fuchs (Step 2)
Reaction Intermediate Tetrahedral AdductCyclopropanoneVinyl Carbene / Lithium Acetylide
Typical Product Rearranged Carboxylic Acid Derivativeα,β-Unsaturated Acid DerivativeTerminal Alkyne
Heterocycle Synthesis Good substrate for reactions like HantzschGood substrate for reactions like HantzschCan be used, but reactivity differs

Conclusion and Outlook

This compound is a valuable, yet distinct, member of the gem-dibromo compound family. Its non-enolizable nature, conferred by the sterically demanding tert-butyl group, funnels its reactivity away from the classic cyclopropanone-mediated Favorskii pathway and towards the quasi-Favorskii rearrangement. This makes it a specific tool for accessing rearranged pivalic acid derivatives.

When comparing it to other gem-dibromo compounds, the choice of reagent becomes clear based on the desired synthetic outcome:

  • For rearranged carboxylic acids from a non-enolizable ketone, this compound is a suitable substrate.

  • For α,β-unsaturated acids , an enolizable α,α-dihalo ketone is required.

  • For terminal alkynes , the necessary precursor is a gem-dibromoalkene, typically synthesized via the first step of the Corey-Fuchs reaction.

  • For thiazoles and other heterocycles , both enolizable and non-enolizable α,α-dihaloketones serve as potent electrophiles.

By understanding the mechanistic causality behind these divergent pathways, researchers can harness the specific reactivity of each class of gem-dibromo compound to achieve their synthetic goals with precision and efficiency.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry, particularly in drug development and materials science, the synthesis of a target molecule is only half the battle. The rigorous, unequivocal confirmation of its chemical structure is paramount. Intermediates such as α,α-dihaloketones are versatile building blocks, but their synthesis can often yield a mixture of mono-halogenated, di-halogenated, and unreacted starting materials. 1,1-Dibromopinacolone, a derivative of pinacolone, is a case in point. Its utility as a precursor is entirely dependent on its structural purity.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers and scientists who require not just data, but a foundational understanding of why the spectra appear as they do. We will delve into the expected spectroscopic signatures of this compound and contrast them with its common precursor, pinacolone. This comparative approach serves as a powerful tool for identifying the successful synthesis of the target compound and detecting potential impurities. Every protocol described herein is grounded in established principles to ensure self-validating and trustworthy results.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Tale of Two Singlets

Expertise & Experience: ¹H NMR is often the first and most informative technique for organic structure elucidation. For this compound, the key structural change compared to pinacolone is the replacement of the α-methyl protons with a single proton and two bromine atoms. This substitution dramatically alters the electronic environment and, consequently, the chemical shift.

The core principle at play is chemical equivalence and the influence of electronegative substituents. In pinacolone, the nine protons of the tert-butyl group are equivalent, as are the three protons of the acetyl methyl group, leading to two distinct signals. In this compound, we expect the loss of the acetyl methyl signal and the appearance of a new, highly deshielded signal for the single proton on the dibrominated carbon.

Predicted vs. Alternative Spectra:

CompoundProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH ₃)₃~1.35Singlet (s)9H
-CH Br₂~6.5 - 7.0Singlet (s)1H
Pinacolone (Alternative) -C(CH ₃)₃~1.20Singlet (s)9H
-COCH~2.15Singlet (s)3H

Causality Behind the Shifts: The dramatic downfield shift of the -CH Br₂ proton to the ~6.5-7.0 ppm region is a direct consequence of the powerful deshielding effect of the two adjacent bromine atoms. The electronegative bromine atoms withdraw electron density from the C-H bond, exposing the proton to a greater effective magnetic field. The absence of the ~2.15 ppm singlet is a critical indicator that the starting material, pinacolone, has been consumed.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient.[2] Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: While ¹H NMR reveals the proton environment, ¹³C NMR provides a direct count of non-equivalent carbon atoms and information about their hybridization and electronic state. For this compound, we expect to see four distinct carbon signals, a significant change from the four signals of pinacolone, particularly for the carbons involved in the reaction.

The key diagnostic signals will be the carbonyl carbon (C=O), the quaternary tert-butyl carbon, the equivalent methyl carbons of the tert-butyl group, and, most importantly, the α-carbon bonded to the two bromine atoms (-CHBr₂).

Predicted vs. Alternative Spectra:

CompoundCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
This compound -C =O~195 - 205
-C (CH₃)₃~45
-C(C H₃)₃~26
-C HBr₂~40 - 50
Pinacolone (Alternative) -C =O~212
-C (CH₃)₃~44
-C(C H₃)₃~27
-COC H₃~26

Causality Behind the Shifts: The α-carbon in this compound (-C HBr₂) is expected to appear significantly downfield compared to a standard sp³ carbon due to the electronegativity of the attached bromines, though it may be in a similar region to the quaternary carbon. The carbonyl carbon's chemical shift is also influenced by the adjacent dibromomethyl group. The presence of electronegative halogens on the α-carbon typically shields the carbonyl carbon, shifting it upfield (to a lower ppm value) compared to the parent ketone, pinacolone.[3][4] This predicted upfield shift from ~212 ppm to the ~195-205 ppm range is a strong piece of evidence for successful dibromination.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

  • Instrument Setup: Use the same spectrometer as for the ¹H experiment. Switch the probe to the ¹³C channel.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This results in a spectrum where all carbon signals appear as singlets.[4] Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are required.

  • Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. The most prominent feature in the IR spectra of both pinacolone and this compound is the carbonyl (C=O) stretching vibration. The position of this peak is highly sensitive to the electronic environment.

The "inductive effect" is the guiding principle here. Electronegative atoms attached to the α-carbon pull electron density away from the carbonyl group. This strengthens the C=O bond, causing it to vibrate at a higher frequency (higher wavenumber). This phenomenon, known as the "α-halogen effect," is a classic diagnostic tool.[5]

Predicted vs. Alternative Spectra:

CompoundFunctional GroupPredicted Absorption (cm⁻¹)Intensity
This compound C=O Stretch (Ketone)~1730 - 1745Strong
C-H Stretch (sp³)~2870 - 2980Medium-Strong
C-Br Stretch~550 - 650Medium-Strong
Pinacolone (Alternative) C=O Stretch (Ketone)~1715Strong
C-H Stretch (sp³)~2870 - 2970Medium-Strong

Causality Behind the Absorption: The expected shift of the C=O stretch from ~1715 cm⁻¹ in pinacolone to a higher wavenumber (~1730-1745 cm⁻¹) in this compound is a hallmark of α-halogenation. This shift provides strong, direct evidence that bromine atoms have been incorporated adjacent to the carbonyl group. The appearance of a C-Br stretching band in the fingerprint region further supports the structure, although this region can be complex.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr) and clamp them together.

    • Solid (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

    • ATR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Background Scan: Run a background spectrum of the empty instrument (or clean salt plates/ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are averaged.

  • Data Analysis: Label the significant peaks, paying close attention to the carbonyl region (1650-1800 cm⁻¹) and the C-H stretching region (2800-3100 cm⁻¹).

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This means any ion containing two bromine atoms will appear as a cluster of three peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br atoms). The relative intensity of these peaks is expected to be approximately 1:2:1.[8] This isotopic signature is an unambiguous confirmation of the presence of two bromine atoms in the molecule.

Predicted vs. Alternative Spectra:

CompoundKey IonPredicted m/zRelative Intensity
This compound [M]⁺ (C₆H₁₀⁷⁹Br₂O)⁺258~25%
[M+2]⁺ (C₆H₁₀⁷⁹Br⁸¹BrO)⁺260~50%
[M+4]⁺ (C₆H₁₀⁸¹Br₂O)⁺262~25%
[M-Br]⁺179 / 181Variable
[C(CH₃)₃]⁺ (t-butyl cation)57Often Base Peak
Pinacolone (Alternative) [M]⁺ (C₆H₁₂O)⁺100High
[M-CH₃]⁺85Medium
[C(CH₃)₃]⁺ (t-butyl cation)57Often Base Peak

Causality Behind the Fragmentation: The molecular ion cluster (m/z 258, 260, 262) is the most definitive feature. Its presence confirms the elemental formula. A common fragmentation pathway for ketones is the cleavage of the α-carbon bond. In this case, the loss of a bromine radical ([M-Br]⁺) would result in an ion at m/z 179/181 (also showing a 1:1 isotopic pattern for the single remaining bromine). The most stable carbocation that can be formed is the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is therefore expected to be a very prominent peak, likely the base peak, in the spectrum.[9]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, by injection into a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) for prior separation.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data.[7] Electrospray Ionization (ESI) is a softer technique used for LC-MS that often preserves the molecular ion.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 40-350) to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:2:1 (for Br₂) or 1:1 (for Br) ratios.

Visualization of the Confirmation Workflow

The logical flow for confirming the structure of this compound using the described techniques can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_decision Structure Confirmation Start Synthesized Product Purify Column Chromatography / Recrystallization Start->Purify HNMR 1H NMR Purify->HNMR CNMR 13C NMR Purify->CNMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Confirm Structure Confirmed? HNMR->Confirm CNMR->Confirm IR->Confirm MS->Confirm Confirmed Confirmed Confirm->Confirmed Yes Reevaluate Re-purify / Re-synthesize Confirm->Reevaluate No

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Conclusion: A Multi-Faceted Approach to Certainty

The structural confirmation of this compound is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. The disappearance of the acetyl methyl signal in ¹H NMR, the upfield shift of the carbonyl carbon in ¹³C NMR, the increase in the C=O stretching frequency in IR spectroscopy, and the characteristic 1:2:1 isotopic pattern of the molecular ion in mass spectrometry collectively form a robust and self-validating body of evidence. By comparing these expected results against the well-known spectra of the starting material, pinacolone, a researcher can confidently ascertain the success of the synthesis and the purity of the final product.

References

A Comparative Guide to the Reactivity of 1,1-Dibromopinacolone and 1,3-Dibromopinacolone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of halogenated ketones provides a powerful toolkit for molecular architecture. Among these, dibrominated derivatives of pinacolone serve as versatile synthons. This guide offers an in-depth, objective comparison of the reactivity of two key isomers: 1,1-dibromopinacolone and 1,3-dibromopinacolone. Understanding their distinct chemical behaviors is paramount for researchers aiming to leverage these reagents in the synthesis of complex organic molecules and novel pharmaceutical agents. This document provides supporting experimental data, detailed methodologies, and mechanistic insights to inform experimental design and accelerate discovery.

Introduction: Structural Isomers with Divergent Chemical Fates

This compound, a gem-dihaloketon, and 1,3-dibromopinacolone, an α,α'-dihaloketone, share the same molecular formula but possess distinct arrangements of their bromine atoms relative to the carbonyl group. This seemingly subtle structural difference dictates profoundly different reaction pathways when subjected to basic conditions, a common scenario in organic synthesis. While this compound is primed to undergo a Favorskii-type rearrangement, 1,3-dibromopinacolone is predisposed to elimination reactions. This guide will dissect these competing reactivities, offering a clear rationale for their divergent behaviors.

Synthesis of this compound and 1,3-Dibromopinacolone

A reliable and reproducible synthesis of both isomers is the foundational step for any comparative study. The following protocols outline the preparation of this compound and 1,3-dibromopinacolone from the common precursor, pinacolone.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of pinacolone under acidic conditions.

Materials:

  • Pinacolone

  • Bromine

  • Hydrobromic acid (48%)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in dichloromethane.

  • Add a catalytic amount of 48% hydrobromic acid.

  • Cool the mixture in an ice bath and add bromine (2.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Experimental Protocol: Synthesis of 1,3-Dibromopinacolone

The synthesis of 1,3-dibromopinacolone involves the bromination of both α-carbons of pinacolone.

Materials:

  • Pinacolone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Carbon tetrachloride or a similar non-polar solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of pinacolone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and monitor the reaction using TLC. The reaction may be initiated with a radical initiator like AIBN or by exposure to UV light.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford crude 1,3-dibromopinacolone, which can be purified by recrystallization or column chromatography.

Comparative Reactivity in the Presence of a Base

The core of this guide lies in the differential reactivity of these two isomers in the presence of a nucleophilic base, such as sodium methoxide. The following sections detail the expected reaction pathways and provide a comparative analysis based on established chemical principles.

This compound: The Favorskii Rearrangement

Gem-dihaloketones lacking α'-hydrogens, like this compound, are known to undergo a quasi-Favorskii rearrangement. In this reaction, the base directly attacks the carbonyl carbon, initiating a rearrangement cascade.

Reaction with Sodium Methoxide:

When treated with sodium methoxide in methanol, this compound is expected to yield methyl pivalate.

Mechanism:

The accepted mechanism for the quasi-Favorskii rearrangement of this compound is as follows:

Favorskii_Rearrangement This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate 1. NaOCH₃ Rearrangement_TS Rearrangement Transition State Tetrahedral_Intermediate->Rearrangement_TS 2. Rearrangement Acyl_Bromide Pivaloyl Bromide Intermediate Rearrangement_TS->Acyl_Bromide Methyl_Pivalate Methyl Pivalate Acyl_Bromide->Methyl_Pivalate 3. NaOCH₃

Figure 1: Proposed mechanism for the quasi-Favorskii rearrangement of this compound.

Experimental Observations (Predicted):

  • Product: The primary product is methyl pivalate.

  • Yield: High yields are generally expected for this type of rearrangement.

  • Reaction Rate: The reaction rate is dependent on the concentration of both the substrate and the base.

1,3-Dibromopinacolone: Elimination Reaction

In stark contrast, 1,3-dibromopinacolone, possessing acidic α-hydrogens, is prone to undergo a base-mediated elimination reaction.[1][2]

Reaction with Sodium Methoxide:

Treatment of 1,3-dibromopinacolone with sodium methoxide is expected to produce 1-bromo-3,3-dimethyl-1-buten-2-one, an α,β-unsaturated ketone.

Mechanism:

The reaction proceeds via an E2 elimination mechanism:

Elimination_Reaction 1,3-Dibromopinacolone 1,3-Dibromopinacolone Enolate_Formation Enolate Intermediate 1,3-Dibromopinacolone->Enolate_Formation 1. NaOCH₃ (Base) Elimination_Product 1-Bromo-3,3-dimethyl-1-buten-2-one Enolate_Formation->Elimination_Product 2. Elimination of Br⁻

Figure 2: Proposed mechanism for the elimination reaction of 1,3-dibromopinacolone.

Experimental Observations (Predicted):

  • Product: The major product is 1-bromo-3,3-dimethyl-1-buten-2-one.

  • Yield: Good to excellent yields are anticipated for this facile elimination.

  • Reaction Rate: This reaction is typically fast, often occurring at or below room temperature.

Data Summary: A Head-to-Head Comparison

FeatureThis compound1,3-Dibromopinacolone
Structure Gem-dihaloketoneα,α'-Dihaloketone
Reaction with Base Quasi-Favorskii RearrangementElimination (E2)
Major Product Methyl Pivalate1-Bromo-3,3-dimethyl-1-buten-2-one
Key Intermediate Tetrahedral IntermediateEnolate
Driving Force Formation of a stable esterFormation of a conjugated system
Predicted Reactivity Slower, may require heatingFaster, often at lower temperatures

Spectroscopic Characterization

Accurate characterization of the starting materials and products is crucial for any synthetic endeavor. Below is a summary of the expected spectroscopic data for the two isomers.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
This compound ~2.3 (s, 3H), 1.4 (s, 9H)~200 (C=O), ~70 (CBr2), ~45 (C(CH3)3), ~27 (CH3), ~25 (CH3 of t-Bu)~1720 (C=O stretch)
1,3-Dibromopinacolone ~4.5 (s, 2H), 1.3 (s, 9H)~195 (C=O), ~45 (C(CH3)3), ~35 (CH2Br), ~26 (CH3 of t-Bu)~1715 (C=O stretch)

Conclusion and Outlook

The comparative analysis of this compound and 1,3-dibromopinacolone clearly demonstrates how subtle changes in molecular architecture can lead to dramatically different chemical reactivity. For the synthetic chemist, this compound offers a gateway to rearranged carboxylic acid derivatives via the Favorskii rearrangement. In contrast, 1,3-dibromopinacolone serves as an excellent precursor for the synthesis of α,β-unsaturated ketones through a facile elimination pathway.

This guide provides the foundational knowledge, including synthetic protocols and mechanistic rationale, to empower researchers in their selection and application of these valuable building blocks. The provided experimental frameworks should be viewed as a starting point, with optimization of reaction conditions being a standard part of any research and development process. The distinct reactivity profiles of these isomers underscore the importance of a deep understanding of reaction mechanisms in the strategic design of complex molecules for applications in materials science and drug discovery.

References

A Researcher's Guide to α,α-Dibromination: A Cost-Benefit Analysis of Synthetic Strategies for 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of α,α-Dibromoketones

α,α-Dibromoketones are powerful and versatile synthetic building blocks. The presence of two bromine atoms on the carbon adjacent to a carbonyl group activates the molecule for a variety of transformations. These include the synthesis of heterocycles like thiazoles and imidazoles, the formation of α-amino ketones, and participation in Favorskii rearrangements to yield α,β-unsaturated esters. Their utility in constructing complex molecular architectures makes the efficient and economical synthesis of these intermediates a critical concern for drug development and process chemistry.

This guide will dissect the synthesis of a model α,α-dibromoketone, 1,1-Dibromopinacolone (CAS: 30263-65-1) , to evaluate the most effective bromination strategies.

Comparative Analysis of Brominating Agents

The conversion of a ketone like Pinacolone to its α,α-dibromo derivative requires a robust brominating agent capable of exhaustive reaction at the α-carbon. The choice of reagent is a critical decision point, balancing reactivity, selectivity, cost, and safety. We will analyze three primary candidates: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).

Elemental Bromine (Br₂)

Elemental bromine is the most traditional and atom-economical brominating agent. However, its high reactivity and hazardous nature present significant challenges.

  • Expertise & Mechanism: The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol then acts as a nucleophile, attacking the electrophilic bromine. To achieve dibromination, at least two equivalents of Br₂ are required. The hydrogen bromide (HBr) generated as a byproduct catalyzes further enolization, which can accelerate the reaction. The primary challenge is controlling the reaction to prevent unwanted side-products, such as bromination at other sites if the substrate allows.

  • Trustworthiness & Safety: Elemental bromine is a dense, highly corrosive, and volatile liquid that releases toxic fumes.[1][2] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. [1] Its high reactivity can lead to runaway reactions if addition is not carefully controlled.[3] For large-scale synthesis, the handling and storage of liquid bromine are significant safety and engineering concerns.[4]

N-Bromosuccinimide (NBS)

NBS is a crystalline solid, making it a widely used and safer alternative to liquid bromine for a variety of bromination reactions.[4][5]

  • Expertise & Mechanism: For α-bromination of ketones, NBS can react via an acid-catalyzed pathway similar to Br₂.[6] Often, a catalytic amount of acid or a neutral catalyst like ammonium acetate is used to facilitate the reaction.[6] A key advantage of NBS is that it provides a low, steady concentration of electrophilic bromine, which can offer better control and selectivity, especially for preventing unwanted side reactions.[5] Achieving exhaustive dibromination typically requires more than two equivalents of NBS and may necessitate harsher conditions (e.g., higher temperatures) compared to elemental bromine.

  • Trustworthiness & Safety: As a solid, NBS is significantly easier and safer to handle, weigh, and store than liquid bromine.[5] This is a major benefit for both lab-scale and industrial applications.[4] However, NBS is still a powerful oxidant and irritant. It is crucial to avoid mixing NBS with certain solvents like DMF, as this can create unstable and potentially explosive conditions.[4] The solid nature of NBS also simplifies dose-controlled addition in large-scale reactors.[4]

Copper(II) Bromide (CuBr₂)

CuBr₂ serves as both a brominating agent and a Lewis acid catalyst, offering a heterogeneous reaction system that can be advantageous for product purification.

  • Expertise & Mechanism: CuBr₂ can effect the α-bromination of ketones, often in refluxing solvents like chloroform-ethyl acetate or acetonitrile.[7] The mechanism is believed to involve the formation of a copper enolate, followed by an internal transfer of a bromide atom.[8] This process generates Cu(I)Br, which can be re-oxidized to Cu(II)Br₂ under certain conditions, allowing for catalytic cycles.[7][8] For a stoichiometric transformation, two equivalents of CuBr₂ are needed for each bromine atom introduced. The heterogeneous nature of the reaction can sometimes lead to longer reaction times but often results in cleaner reactions with easier workup.[7]

  • Trustworthiness & Safety: CuBr₂ is a stable solid that is less hazardous to handle than elemental bromine. It is not volatile and does not produce corrosive fumes. The primary safety consideration is the management of copper-containing waste streams, which must be handled in an environmentally responsible manner.

Data Presentation: Performance and Cost Comparison

The selection of a brominating agent is ultimately a multi-factorial decision. The following table summarizes the key performance indicators and provides an estimated cost analysis based on bulk industrial pricing.

ReagentTypical ConditionsAvg. Yield (Dibromo)Key AdvantagesKey Disadvantages
Elemental Bromine (Br₂) ** Acetic Acid or CH₂Cl₂, RTGood to ExcellentHigh atom economy, low costHighly corrosive, toxic fumes, difficult to handle, risk of runaway reactions[1][2][4]
N-Bromosuccinimide (NBS) CCl₄ or Et₂O, NH₄OAc or acid catalyst, Reflux[6]GoodSolid, easy to handle, high selectivity, safer than Br₂[4][5][6]Lower atom economy, higher cost than Br₂, requires >2 equivalents
Copper(II) Bromide (CuBr₂) **Acetonitrile or Chloroform/EtOAc, Reflux[7]Moderate to GoodSolid, mild conditions, often clean reactions, easy workup[7]Stoichiometric use generates significant copper waste, higher reagent mass needed

Note: Yields are generalized and highly dependent on the specific substrate and reaction conditions.

Visualization of the Decision-Making Workflow

Choosing the optimal bromination strategy depends on the specific goals of the synthesis. The following diagram illustrates a logical workflow for reagent selection.

G cluster_start Project Goal cluster_criteria Primary Decision Criteria cluster_reagents Reagent Choice & Rationale start Define Synthesis Goal: α,α-Dibromination of Ketone scale Scale of Reaction? start->scale cost Primary Concern: Cost? scale->cost Industrial Scale nbs N-Bromosuccinimide (NBS) Rationale: High safety, ease of handling, good selectivity. Best for lab-scale, high-value products, or when safety is paramount. scale->nbs Lab Scale safety Primary Concern: Safety? br2 Elemental Bromine (Br₂) Rationale: Lowest cost, high atom economy. Best for cost-driven, large-scale campaigns with robust engineering controls. safety->br2 No (with caution) safety->nbs Yes cost->safety No cost->br2 Yes cubr2 Copper(II) Bromide (CuBr₂) Rationale: Mild conditions, simple workup. Useful for sensitive substrates where clean reaction profiles are needed. nbs->cubr2 Consider for sensitive substrates

Caption: Decision workflow for selecting a bromination agent.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These procedures must be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.

Protocol 5.1: Dibromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the α-bromination of ketones using a neutral catalyst.[6]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pinacolone (3,3-Dimethyl-2-butanone) (5.0 g, 50 mmol) and carbon tetrachloride (CCl₄, 50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol, 2.2 equivalents) and ammonium acetate (0.39 g, 5 mmol, 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water (2 x 30 mL) and then with saturated sodium bicarbonate solution (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 5.2: Dibromination using Elemental Bromine (Br₂)

This protocol is based on standard acid-catalyzed bromination procedures. Extreme caution is required when handling liquid bromine.

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), add Pinacolone (5.0 g, 50 mmol) dissolved in glacial acetic acid (30 mL).

  • Reagent Addition: Slowly add elemental bromine (16.8 g, 105 mmol, 2.1 equivalents) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. HBr gas will be evolved and must be neutralized by the scrubber.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the red-brown color of bromine has faded. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.

  • Purification: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.

Conclusion and Authoritative Grounding

The synthesis of α,α-dibromoketones like this compound presents a classic cost-versus-safety dilemma.

  • For large-scale, cost-sensitive industrial production , elemental bromine remains a viable option due to its low cost and high atom economy. However, this choice necessitates significant investment in specialized equipment and stringent safety protocols to mitigate the substantial risks associated with its handling.[4]

  • For laboratory-scale synthesis, high-value pharmaceutical intermediates, and processes where safety and ease of handling are paramount , N-Bromosuccinimide (NBS) is the superior choice.[5][6] Its solid form and more controlled reactivity justify the higher cost by reducing handling risks and simplifying the experimental setup.

  • Copper(II) Bromide represents a valuable niche alternative, particularly for substrates that are sensitive to the acidic conditions generated by Br₂ or NBS, offering mild conditions and often cleaner reaction profiles.[7]

Ultimately, the most appropriate method will be dictated by the specific requirements of the project, balancing economic realities with an unwavering commitment to safety and environmental responsibility.

References

Kinetic studies of reactions involving 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Profiles of Reactions Involving 1,1-Dibromopinacolone

For researchers, medicinal chemists, and process development professionals, understanding the kinetic landscape of a chemical transformation is paramount for optimization, scalability, and safety. This guide provides an in-depth technical comparison of the primary reactions involving this compound, a sterically hindered α,α-dihaloketone. While direct, published kinetic studies on this specific substrate are limited, this document synthesizes established mechanistic principles and comparative data from analogous systems to build a robust kinetic profile. We will explore the nuances of its reactivity in Favorskii-type rearrangements and reductive dehalogenations, offering both theoretical grounding and practical experimental guidance.

Introduction to this compound: A Unique Substrate

This compound (3,3-dimethyl-1,1-dibromobutan-2-one) is an intriguing substrate due to its structural features: a bulky tert-butyl group adjacent to the carbonyl and two bromine atoms on the α-carbon. This structure precludes the formation of an enolate at the α'-position, dictating its reaction pathways and influencing its kinetic behavior. Its primary utility lies in its capacity to undergo rearrangements to form highly substituted carboxylic acid derivatives and as a precursor for specialized enolates via controlled reduction.

PART 1: The Quasi-Favorskii Rearrangement: A Mechanistically Distinct Pathway

The most prominent reaction of α-haloketones is the Favorskii rearrangement. However, for substrates like this compound that lack α'-hydrogens, the reaction cannot proceed through the canonical cyclopropanone intermediate formed via an enolate. Instead, it undergoes a quasi-Favorskii rearrangement .[1][2][3]

Mechanism and Kinetic Implications

The quasi-Favorskii mechanism is initiated by the nucleophilic attack of a base (e.g., alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the tert-butyl group with concomitant displacement of a bromide ion. This concerted migration-elimination step is typically the rate-determining step of the sequence.

The rate of the quasi-Favorskii rearrangement is highly dependent on several factors:

  • Base Strength and Concentration : A higher concentration of a strong nucleophilic base (e.g., NaOMe, KOt-Bu) will increase the rate by shifting the initial equilibrium towards the tetrahedral intermediate.

  • Solvent Polarity : Polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction.

  • Migrating Group Aptitude : The inherent ability of the neighboring group to migrate influences the rate. While phenyl groups migrate readily, the bulky tert-butyl group's migration is sterically demanding, suggesting a moderate reaction rate compared to less hindered analogs.

  • Leaving Group Ability : Bromide is an excellent leaving group, facilitating the rearrangement step.

G cluster_prep Preparation cluster_setup NMR Setup cluster_run Reaction & Acquisition cluster_analysis Data Analysis A Prepare Substrate & Internal Standard Solution C Load Substrate into NMR Tube A->C B Prepare Base Solution D Tune & Shim Spectrometer C->D E Acquire t=0 Spectrum D->E F Inject Base & Start Timer E->F G Begin Automated Time-course Acquisition F->G H Process Spectra G->H I Integrate & Normalize Peaks H->I J Plot Concentration vs. Time I->J K Determine Rate Law & Constant J->K

References

A Senior Application Scientist's Guide to the Reaction Mechanism of 1,1-Dibromopinacolone: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. This guide provides a comprehensive analysis of the reaction mechanism of 1,1-dibromopinacolone, a gem-dibromo ketone, from the perspective of Density Functional Theory (DFT) studies. While direct DFT investigations on this compound are not extensively reported in peer-reviewed literature, this guide will compare its expected reactivity with established DFT studies on analogous α-haloketones and α,α-dihaloketones. We will also draw upon relevant experimental data to provide a well-rounded and insightful overview.

Introduction: The Favorskii Rearrangement and its Relevance

The reaction of α-haloketones with a base is a cornerstone of organic synthesis, with the Favorskii rearrangement being a prominent and synthetically valuable transformation.[1][2][3][4] This reaction typically involves the conversion of an α-haloketone to a carboxylic acid derivative with a rearranged carbon skeleton. For α,α'-dihaloketones, the reaction often yields α,β-unsaturated carboxylic acid derivatives.[2] Given its structure, this compound (1,1-dibromo-3,3-dimethyl-2-butanone) is a prime candidate for undergoing a Favorskii-type rearrangement. Understanding the mechanistic nuances of this reaction is crucial for predicting product outcomes and controlling reaction pathways.

DFT has emerged as a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energetics that are often difficult to probe experimentally.[5] By applying the principles of computational chemistry, we can dissect the potential reaction pathways of this compound and compare them to established mechanisms for similar substrates.

Mechanistic Pathways: A Comparative DFT Analysis

The Favorskii rearrangement of α-haloketones is generally accepted to proceed through one of two primary mechanisms: the cyclopropanone mechanism or the semibenzilic acid-type mechanism.[5] For substrates like this compound, which lacks an enolizable α'-proton, the quasi-Favorskii rearrangement, a variant of the semibenzilic acid mechanism, is a plausible pathway.

The Cyclopropanone Pathway (Hypothetical for this compound)

In a typical Favorskii rearrangement, the reaction is initiated by the formation of an enolate at the α'-position, which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form a cyclopropanone intermediate.[4] However, this compound lacks α'-hydrogens, making the formation of a traditional enolate impossible.

Despite this, for the sake of a comprehensive comparison, we can consider a hypothetical cyclopropanone-like pathway that might be initiated by an alternative mechanism. DFT studies on α-chloroenolates have extensively investigated the energetics of cyclopropanone formation, identifying both "inversion" and "retention" pathways at the carbon-halogen center.[1][6] These studies typically employ hybrid DFT functionals like B3LYP with basis sets such as 6-31G* or larger to locate transition states and intermediates.

The Quasi-Favorskii (Semibenzilic Acid-Type) Rearrangement: The Likely Pathway

For α-haloketones lacking α'-hydrogens, such as this compound, the quasi-Favorskii rearrangement is the more probable mechanism.[2][7] This pathway is initiated by the nucleophilic attack of a base (e.g., hydroxide or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the alkyl group and expulsion of a halide ion. In the case of this compound, this would involve the migration of the bulky tert-butyl group.

A DFT analysis of the quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols provides valuable insights.[7] This study utilized DFT to evaluate the stereoselectivity of the ring contraction, highlighting the power of computational methods in predicting reaction outcomes. For this compound, the reaction with a base like sodium hydroxide would likely proceed as follows:

  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of this compound.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Rearrangement and Halide Elimination: The tert-butyl group migrates to the adjacent carbon, leading to the expulsion of a bromide ion and the formation of an α-bromoacyl intermediate.

  • Further Reaction: This intermediate can then undergo further reaction, such as hydrolysis, to yield the final carboxylic acid product.

The presence of two bromine atoms on the α-carbon of this compound introduces additional complexity. After the first rearrangement and elimination of a bromide ion, the resulting α-bromo species could potentially undergo a second Favorskii-type rearrangement, or other competing reactions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 1,1-Dibromopinacolone, a halogenated ketone, is a valuable synthetic intermediate. However, its chemical properties necessitate a rigorous and informed approach to its disposal to ensure personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its inherent risks.

Note: Specific safety data for this compound is limited. Therefore, this guidance is synthesized from the safety data of the closely related compound 1-Bromopinacolone (CAS 5469-26-1) and established principles for handling halogenated ketones.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound presents a combination of health, physical, and environmental risks that dictate the necessary precautions.

Primary Hazards:

  • Health Hazards: The compound is a known skin and eye irritant and may cause respiratory irritation.[1][2] It is classified as a lachrymator, a substance that causes tearing.[1][2] Inhalation, ingestion, or direct skin contact may be harmful.[3]

  • Physical Hazards: It is a combustible liquid with a flash point of 75 °C (167 °F).[1][4] This means that while not highly flammable, its vapors can form explosive mixtures with air, and sealed containers may rupture if heated.[1][5]

  • Chemical Reactivity: Halogenated ketones are incompatible with a range of common laboratory chemicals. It is crucial to avoid contact with acids, bases, strong oxidizing agents, and strong reducing agents to prevent potentially hazardous reactions.[1][4] Alpha-monohalogenated ketones can also decompose over time, liberating hydrogen halide gas.[6]

Quantitative Data Summary (for 1-Bromopinacolone)
PropertyValueSource
Molecular Formula C₆H₁₁BrO[1]
Molecular Weight 179.06 g/mol [1]
Physical State Liquid[1][4]
Appearance Yellow[1][4]
Flash Point 75 °C / 167 °F[1][4]
Boiling Point 189 - 192 °C / 372.2 - 377.6 °F[1][4]
Melting Point -10 °C / 14 °F[1][4]

Pre-Disposal Protocol: Waste Segregation and Containment

The first operational step in proper disposal is preventing accidental reactions by correctly segregating and containing the waste. This is a critical control point for laboratory safety.

  • Dedicated Waste Container: All waste containing this compound, including the pure compound, reaction residues, contaminated consumables (e.g., pipette tips, silica gel), and contaminated PPE, must be collected in a designated hazardous waste container.[7]

  • Container Material: The container must be chemically compatible and feature a secure, vapor-tight lid to prevent the escape of fumes.

  • Strict Segregation: Never mix this compound waste with other waste streams, especially those containing incompatible materials like strong bases or oxidizing agents.[1][4] Acid-base reactions are a common cause of chemical incompatibility and can lead to precipitation or gas evolution.[8]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazard warnings (e.g., "Combustible," "Irritant")

    • The accumulation start date

Step-by-Step Disposal and Spill Management

Personal Protective Equipment (PPE)

Before handling the chemical for transfer or disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[9]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[3]

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[3]

Waste Collection and Temporary Storage
  • Work Area: Conduct all waste transfers within a chemical fume hood to control vapor exposure.

  • Transfer: Carefully transfer the this compound waste and any contaminated solids into the designated, properly labeled hazardous waste container.

  • Seal: Securely seal the container lid immediately after the transfer is complete.

  • Decontaminate: Wipe down the exterior of the waste container and the work surface. Dispose of the contaminated wipes as hazardous waste inside the container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[4][7] This area must be away from heat, sparks, open flames, and incompatible materials.[10]

Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1][10]

  • Contain: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect all decontamination materials for disposal as hazardous waste.[7]

Final Disposal Pathway: Professional Management

The final step in the disposal process is ensuring the waste is handled by qualified professionals.

Under no circumstances should this compound or its containers be disposed of in general trash or down the sanitary sewer system. [12][13]

The accepted and required method for final disposal is through a licensed professional waste disposal service.[4][7]

  • Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste container.

  • Manifest: Provide the EHS team with an accurate description of the waste contents for proper manifesting and disposal.

  • Incineration: The most common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hazardous decomposition products, such as hydrogen bromide.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management of this compound waste.

G Workflow for the safe handling and disposal of this compound waste. start Start: Waste Generated ppe Don Appropriate PPE start->ppe segregate Use Segregated & Labeled Container ppe->segregate transfer Containerize Waste & Contaminated Items segregate->transfer spill Spill Occurred? cleanup Execute Spill Cleanup Protocol spill->cleanup Yes store Store Securely in Waste Area spill->store No cleanup->transfer transfer->spill ehs Contact EHS for Waste Pickup store->ehs end End: Professional Disposal ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1-Dibromopinacolone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with reactive chemical intermediates is fundamental to innovation. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 1,1-Dibromopinacolone, a halogenated ketone intermediate. Our focus extends beyond mere compliance; we aim to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral part of the scientific process.

Hazard Identification: Understanding the Adversary

This compound, a derivative of pinacolone, is an α-haloketone. This class of compounds is known for its reactivity and potential biological effects. While specific toxicological data for the dibromo- variant is limited, the hazards can be inferred from its structure and data on analogous compounds like 1-Bromopinacolone. The primary risks are associated with its irritant and corrosive properties.

Safety Data Sheets for closely related compounds indicate that this compound should be treated as a hazardous substance.[1][2][3] It is classified as a skin, eye, and respiratory irritant and is a lachrymator, a substance that causes tearing.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationWarning H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.[4][5]
Specific target organ toxicityWarning H335: May cause respiratory irritation.[4][5]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is worn, the laboratory environment itself must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The hood's constant airflow protects the user from inhaling irritating vapors and potential aerosols.

  • Restricted Access: The area where the chemical is being used should be clearly marked, and access should be restricted to trained personnel only.

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal layer of protection. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Chemical Splash Goggles & Face ShieldCausality : this compound is a serious eye irritant and lachrymator.[3] Standard safety glasses are insufficient as they do not protect against splashes from all angles. Chemical splash goggles that form a seal around the eyes are mandatory.[7] When handling larger quantities or when there is a significant splash risk (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to goggles to protect the entire face.[7][8]
Hand Double-Gloving: Nitrile (inner) + Neoprene or Butyl Rubber (outer)Causality : As a halogenated ketone, this compound requires robust glove protection. A single pair of standard nitrile gloves offers minimal protection against prolonged contact or significant spills.[9] Double-gloving provides a critical safety buffer. The inner nitrile glove offers dexterity and secondary protection. The outer glove should be made of a material with high resistance to ketones and halogenated solvents. Butyl rubber is an excellent choice for protection against ketones.[10][11] Neoprene also offers good resistance.[7] Regularly inspect outer gloves for any signs of degradation or contamination and change them immediately if compromised.
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronCausality : A standard cotton lab coat will absorb chemical splashes, holding the hazardous material against your skin. A flame-resistant lab coat provides a baseline of protection. Over the lab coat, a chemical-resistant apron made of a material like rubber or neoprene is essential to prevent penetration from splashes and spills.[9]
Footwear Closed-toe, chemical-resistant shoesCausality : Spills can easily reach the floor. Shoes must be fully enclosed and made of a non-porous, chemical-resistant material (e.g., leather) to protect the feet from accidental exposure.
Respiratory Not required under normal fume hood use. Required for spills.Causality : When used correctly within a fume hood, respiratory protection is typically not necessary. However, in the event of a large spill or a failure of engineering controls, an air-purifying respirator (APR) with an organic vapor cartridge may be required.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific respirator requirements.

Step-by-Step Safe Handling Protocol

This protocol outlines a standard workflow for using this compound in a laboratory setting.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (glassware, stir plates, reagents) inside the fume hood.

    • Don all required PPE as outlined in the table above.

    • Have a designated waste container for halogenated organic waste readily accessible inside the fume hood.[12]

  • Chemical Handling :

    • Retrieve the this compound container from its designated storage location (typically a cool, dry, well-ventilated area).[1][2]

    • Perform all transfers of the chemical slowly and carefully to minimize splashing.

    • If weighing the substance, do so within the fume hood or on a balance in a contained, ventilated area.

    • Securely cap the primary container immediately after dispensing.

  • Post-Handling & Cleanup :

    • Upon completion of the work, decontaminate any surfaces within the fume hood that may have been exposed.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, weighing paper, outer gloves) into the designated hazardous waste container.[12]

    • Carefully remove your PPE, starting with the outer gloves and apron, to avoid cross-contamination.

    • Thoroughly wash your hands with soap and water.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear, pre-defined plan is crucial for a safe and effective response.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.

Chemical Spill Response Workflow

The following diagram outlines the critical decision-making process for responding to a chemical spill.

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess small_spill Is it a small spill (<100mL) inside a fume hood? assess->small_spill large_spill Large Spill or Outside Hood small_spill->large_spill No alert_supervisor Alert Supervisor & Colleagues small_spill->alert_supervisor Yes evacuate Evacuate Immediate Area large_spill->evacuate contain Contain with Inert Absorbent (e.g., sand, vermiculite) alert_supervisor->contain secure_area Secure the Area (Close doors, restrict access) alert_supervisor->secure_area cleanup Collect absorbent with non-sparking tools contain->cleanup dispose Place in sealed hazardous waste container cleanup->dispose decontaminate Decontaminate area with soap and water dispose->decontaminate evacuate->alert_supervisor call_ehs Call EHS/Emergency Response secure_area->call_ehs

Caption: Workflow for managing a this compound spill.

Disposal Plan: Cradle to Grave Responsibility

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[1][13]

  • Waste Segregation : Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including contaminated gloves, absorbent materials, and empty chemical containers.[14] The label must include the words "Hazardous Waste" and the full chemical name.

  • Container Management : Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area.

  • Empty Containers : A container that held an acute hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14] The rinsate must be collected and disposed of as hazardous waste.[14]

  • Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not pour any amount of this compound or its rinsate down the drain.[15]

By adhering to these rigorous protocols, we can confidently handle reactive intermediates like this compound, ensuring that our pursuit of scientific advancement is built on a foundation of uncompromised safety.

References

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